molecular formula C10H22O B125120 2-Propylheptanol CAS No. 10042-59-8

2-Propylheptanol

Cat. No.: B125120
CAS No.: 10042-59-8
M. Wt: 158.28 g/mol
InChI Key: YLQLIQIAXYRMDL-UHFFFAOYSA-N
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Description

2-Propylheptanol, also known as this compound, is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propyl-1-heptanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylheptan-1-ol
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InChI

InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLIQIAXYRMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
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DSSTOX Substance ID

DTXSID9029302
Record name 2-Propyl-1-heptanol
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Molecular Weight

158.28 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Heptanol, 2-propyl-
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CAS No.

10042-59-8
Record name 2-Propylheptanol
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Record name 2-Propyl-1-heptanol
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Record name 1-Heptanol, 2-propyl-
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Record name 2-Propyl-1-heptanol
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Record name 2-propylheptan-1-ol
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Record name 2-PROPYL-1-HEPTANOL
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Foundational & Exploratory

Synthesis of 2-Propylheptanol from C4 Alkenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Synthesis Pathway for Researchers and Drug Development Professionals

The synthesis of 2-propylheptanol, a key intermediate in the production of plasticizers, surfactants, and other specialty chemicals, from C4 alkenes is a cornerstone of industrial organic chemistry. This technical guide provides a comprehensive overview of the primary manufacturing process, which involves a three-step reaction sequence: hydroformylation of butenes to produce valeraldehyde, followed by an aldol condensation and subsequent hydrogenation. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and illustrates the process workflow and reaction mechanisms.

Process Overview and Core Chemistry

The commercial production of this compound from C4 alkenes predominantly follows a well-established three-stage process.[1][2] This method offers an efficient route from readily available petrochemical feedstocks to a higher-value branched alcohol. The overall transformation can be summarized as follows:

  • Hydroformylation (Oxo Synthesis): A mixture of C4 alkenes (butenes) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form C5 aldehydes, primarily n-valeraldehyde and its isomers.[2][3]

  • Aldol Condensation: The resulting valeraldehyde undergoes a base-catalyzed self-condensation reaction to form an α,β-unsaturated aldehyde, 2-propyl-2-heptenal.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final product, this compound.[4]

This synthetic route is analogous to the production of 2-ethylhexanol from propylene.[1] The control over reaction conditions and catalyst selection in each step is crucial for maximizing the yield and purity of the desired this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of this compound.

Hydroformylation of C4 Alkenes to Valeraldehyde

The hydroformylation of butenes is a critical step, and modern industrial processes often utilize low-pressure rhodium-based catalyst systems for high efficiency and selectivity. The LP Oxo℠ technology, jointly developed by Johnson Matthey and Dow, is a prominent example of such a process.[3]

Catalyst System: A rhodium complex with a triorganophosphine ligand, such as triphenylphosphine, is commonly employed.[5] An excess of the phosphine ligand is typically used to enhance catalyst stability and selectivity towards the linear aldehyde.[5]

Reaction Procedure:

  • A C4-olefin feedstock, which can be a mixed stream of butene-1, cis-butene-2, trans-butene-2, and isobutylene, is purified to remove catalyst poisons.[2][5]

  • The purified butene stream and synthesis gas (CO and H₂) are continuously fed into a stirred-tank reactor containing the rhodium complex catalyst solution.[2]

  • The reaction is maintained at a controlled temperature and pressure to facilitate the hydroformylation reaction.

  • The reactor effluent, containing valeraldehyde isomers, unreacted butenes, and the catalyst solution, is passed to a separation stage.

  • The crude valeraldehyde product is separated from the catalyst solution, which is recycled back to the reactor. This can be achieved through methods like thin-film evaporation.

  • Unreacted C4 olefins are recovered and can be recycled to the reactor feed.

Aldol Condensation of Valeraldehyde

The self-condensation of n-valeraldehyde is typically carried out using a base catalyst.

Catalyst: An aqueous solution of a strong base, such as sodium hydroxide, is a common catalyst for this reaction.[4]

Reaction Procedure:

  • The crude valeraldehyde from the hydroformylation step is fed into a reactor.

  • An aqueous solution of sodium hydroxide is added to the valeraldehyde.

  • The mixture is agitated and the temperature is controlled to promote the aldol condensation reaction, leading to the formation of 2-propyl-2-heptenal.

  • The reaction mixture is then sent to a decanter where the organic phase, containing the unsaturated aldehyde, is separated from the aqueous caustic solution.

  • The organic phase is washed and purified to remove any remaining catalyst and byproducts.

Hydrogenation of 2-Propyl-2-heptenal

The final step is the hydrogenation of the α,β-unsaturated aldehyde to the saturated alcohol, this compound.

Catalyst: A heterogeneous catalyst, such as cobalt on Kieselguhr, is effective for this transformation.[4]

Reaction Procedure:

  • The purified 2-propyl-2-heptenal is fed into a hydrogenation reactor containing the catalyst.

  • The reactor is pressurized with hydrogen.

  • The reaction temperature is elevated to facilitate the hydrogenation of both the carbon-carbon double bond and the aldehyde group.

  • After the reaction is complete, the crude this compound is separated from the catalyst.

  • The final product is purified by fractional distillation to remove any light and heavy impurities, yielding high-purity this compound.[6]

Quantitative Data

The efficiency of each step in the synthesis of this compound is critical for the overall process economics. The following tables summarize key quantitative data from literature and patents.

Table 1: Hydroformylation of 1-Butene to Valeraldehyde

ParameterValueReference
CatalystTriphenylphosphine rhodium complex[7]
Temperature100 °C[7]
Pressure1.5 MPa[7]
Rhodium Concentration250 µg/g[7]
H₂:CO Mole Ratio1.9 - 2.0[7]
1-Butene Conversion85% - 90%[7]
Selectivity to Valeraldehyde> 95%[7]
n-valeraldehyde:2-methylbutanal Ratio8 - 11[7]

Table 2: Low-Pressure Hydroformylation (LP Oxo℠ Process)

ParameterValueReference
CatalystRhodium-based[3]
Temperature< 170 °C[3]
Pressure< 30 bar[3]

Table 3: Hydrogenation of Aldol Condensation Product

ParameterValueReference
CatalystCobalt on Kieselguhr[4]
Hydrogen Pressure3.45 - 13.8 MPa[4]
Temperature130 - 200 °C[4]

Process Visualization

The following diagrams illustrate the overall synthesis workflow and the key chemical transformations.

Synthesis_Workflow C4_Alkenes C4 Alkenes Hydroformylation Hydroformylation (Oxo Synthesis) C4_Alkenes->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Valeraldehyde Valeraldehyde Hydroformylation->Valeraldehyde Aldol_Condensation Aldol Condensation Valeraldehyde->Aldol_Condensation Unsaturated_Aldehyde 2-Propyl-2-heptenal Aldol_Condensation->Unsaturated_Aldehyde Hydrogenation Hydrogenation Unsaturated_Aldehyde->Hydrogenation Purification Purification (Distillation) Hydrogenation->Purification Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound from C4 alkenes.

Reaction_Pathway Butene Butene (C₄H₈) + CO + H₂ Valeraldehyde Valeraldehyde (C₅H₁₀O) (n-pentanal) Butene->Valeraldehyde Hydroformylation Aldol Aldol Condensation - H₂O Valeraldehyde->Aldol Unsaturated_Aldehyde 2-Propyl-2-heptenal (C₁₀H₁₈O) Aldol->Unsaturated_Aldehyde Hydrogenation Hydrogenation + 2H₂ Unsaturated_Aldehyde->Hydrogenation Propylheptanol This compound (C₁₀H₂₂O) Hydrogenation->Propylheptanol

Caption: Chemical transformations in the synthesis of this compound.

References

Spectroscopic Profile of 2-Propylheptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Propylheptanol, a branched-chain primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol .[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CH₃ (terminal methyls)~ 0.9Triplet~ 7.0
-CH₂- (alkyl chains)~ 1.2-1.4Multiplet-
-CH- (chiral center)~ 1.5Multiplet-
-CH₂OH (methylene protons)~ 3.4Doublet~ 5.5
-OH (hydroxyl proton)VariableSinglet (broad)-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the this compound molecule.

Carbon Assignment Chemical Shift (ppm)
-CH₃ (terminal methyls)~ 14
-CH₂- (alkyl chains)~ 23-33
-CH- (chiral center)~ 42
-CH₂OH (methylene carbon)~ 66

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are indicative of its alcoholic and aliphatic nature.

Wave Number (cm⁻¹) Functional Group Vibration Mode Intensity
3550 - 3200O-HStretching (Hydrogen-bonded)Strong, Broad
2955 - 2850C-HStretching (Aliphatic)Strong
1465C-HBending (CH₂)Medium
1375C-HBending (CH₃)Medium
1050C-OStretchingStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2][4]

The fragmentation of primary alcohols is characterized by alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
158[C₁₀H₂₂O]⁺•Molecular Ion (M⁺•)
140[M - H₂O]⁺•Loss of water
113[M - C₃H₇]⁺Loss of propyl radical
99[M - C₄H₉]⁺Loss of butyl radical
85[C₆H₁₃]⁺Alkyl fragment
71[C₅H₁₁]⁺Alkyl fragment
57[C₄H₉]⁺Alkyl fragment
43[C₃H₇]⁺Propyl cation (base peak)
31[CH₂OH]⁺Alpha-cleavage fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the ¹H NMR signals provides the relative ratio of protons.

FTIR Spectroscopy Protocol
  • Sample Preparation : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then placed on the crystal/plates, and the sample spectrum is acquired. The instrument measures the interferogram, which is then Fourier-transformed to produce the infrared spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry Protocol
  • Sample Introduction : this compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct injection. In GC-MS, the sample is first vaporized and separated from other components in a GC column before entering the mass spectrometer.

  • Ionization : Electron Ionization (EI) is a common method for the analysis of volatile organic compounds. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Presentation : The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire 1H & 13C Spectra Process FID NMR->NMR_Data IR_Data Acquire IR Spectrum Background Correction IR->IR_Data MS_Data Acquire Mass Spectrum Identify Fragments MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility of 2-Propylheptanol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptanol (C10H22O), a branched decyl alcohol, is a versatile organic compound with applications as a solvent, intermediate in the synthesis of plasticizers, and a component in various industrial formulations.[1][2] A thorough understanding of its solubility profile in common organic solvents is critical for its effective use in research, process development, and formulation science. This technical guide provides a comprehensive overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Principles of Solubility

The solubility of an alcohol like this compound is governed by the principle of "like dissolves like."[3] Its molecular structure consists of a polar hydroxyl (-OH) group and a nonpolar ten-carbon alkyl chain. The hydroxyl group is capable of forming hydrogen bonds, which promotes solubility in polar solvents. Conversely, the long alkyl chain contributes to van der Waals interactions, favoring solubility in nonpolar solvents.[3] Consequently, this compound exhibits broad miscibility with a variety of organic solvents.

Quantitative Solubility Data

While widely cited as being miscible with most common organic solvents, specific quantitative solubility data for this compound is not extensively available in publicly accessible literature.[4][5][6] The information available is largely qualitative, indicating general miscibility rather than precise solubility limits at various temperatures. The following table summarizes the reported qualitative solubility of this compound in several common organic solvents.

SolventChemical ClassQualitative SolubilityCitation
Polar Protic Solvents
MethanolAlcoholSlightly Soluble[5][6]
EthanolAlcoholMiscible[1]
Polar Aprotic Solvents
AcetoneKetoneMiscible[1]
Ethyl AcetateEsterSlightly Soluble[5][6]
Dimethyl Sulfoxide (DMSO)SulfoxideMiscible[7]
N,N-Dimethylformamide (DMF)AmideExpected to be miscible
Nonpolar Solvents
ChloroformHalogenated HydrocarbonSlightly Soluble[5][6]
DichloromethaneHalogenated HydrocarbonMiscible[1]
TolueneAromatic HydrocarbonMiscible[1]
HexaneAliphatic HydrocarbonMiscible[1]

Note: "Miscible" implies that the components form a homogeneous solution in all proportions. "Slightly soluble" suggests that the solubility is limited, but quantitative data is not specified. The expectation of miscibility for DMF is based on its properties as a strong polar aprotic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility testing.[8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥ 98%)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.

  • Autosampler vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that saturation is reached.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the mixture to stand undisturbed at the experimental temperature for at least 4 hours to allow any undissolved this compound to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, dry autosampler vial. This step is crucial to remove any undissolved micro-droplets of this compound.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the selected organic solvent at known concentrations. The concentration range of the standards should bracket the expected solubility of this compound.

    • Transfer these standards to autosampler vials.

  • Analytical Measurement:

    • Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID. The analytical conditions (e.g., column type, temperature program, and gas flow rates) should be optimized for the separation and quantification of this compound in the chosen solvent.

    • Inject a known volume of each standard and the sample into the instrument.

    • Record the peak area corresponding to this compound for each injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualizations

The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.

G Logical Flow of Solubility Determination cluster_input Inputs cluster_process Process cluster_output Output Solute This compound Equilibration Equilibration (Saturation) Solute->Equilibration Solvent Organic Solvent Solvent->Equilibration Temperature Temperature Temperature->Equilibration Sampling Sampling & Filtration Equilibration->Sampling Analysis Analytical Measurement (e.g., GC-FID) Sampling->Analysis SolubilityData Quantitative Solubility Data (g/100mL or mol/L) Analysis->SolubilityData

Caption: Logical workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start prep_saturate Prepare Saturated Solution start->prep_saturate equilibrate Equilibrate at Constant Temperature prep_saturate->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter analyze Analyze Samples and Standards sample_filter->analyze prep_standards Prepare Calibration Standards prep_standards->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Step-by-step experimental workflow for solubility measurement.

References

An In-depth Technical Guide to the Physical Properties of 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptanol (C10H22O) is a branched-chain oxo alcohol that is increasingly utilized in various industrial applications, including the synthesis of plasticizers, surfactants, and lubricants.[1][2] Its branched structure imparts unique physical and chemical properties compared to its linear isomer, 1-decanol.[3][4] Understanding the physical properties of this compound, and their dependence on temperature, is crucial for its application in chemical synthesis, formulation development, and process design. This technical guide provides a comprehensive overview of the key physical properties of this compound, including density, viscosity, surface tension, and vapor pressure, with a focus on their behavior at different temperatures.

Core Physical Properties of this compound

This compound is a colorless liquid at room temperature with a relatively low volatility and moderate viscosity.[5] Its key physical properties at or near standard conditions are summarized in the table below.

PropertyValueUnitTemperature (°C)Pressure (mmHg)
Molecular FormulaC10H22O---
Molar Mass158.28 g/mol --
Boiling Point~217.5°C-760
Density0.826g/cm³20-
Vapor Pressure0.0283mmHg25-

Note: The boiling point can vary slightly depending on the source.[6][7]

Temperature Dependence of Physical Properties

The physical properties of this compound, like all liquids, are significantly influenced by temperature. The general trends for alcohols are well-established and can be used to predict the behavior of this compound.

Density

The density of most liquids, including alcohols, decreases with increasing temperature. This is due to the increase in the kinetic energy of the molecules, which leads to greater molecular motion and an expansion of the liquid's volume for a given mass. While specific data for the temperature-dependent density of this compound is scarce, a linear decrease is generally a good approximation over moderate temperature ranges.

Expected Trend: As temperature increases, the density of this compound is expected to decrease.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly dependent on temperature. For liquids, viscosity decreases significantly as temperature increases.[8] The increased thermal energy overcomes the intermolecular forces of attraction, allowing molecules to move past each other more easily. The presence of the hydroxyl group in this compound allows for hydrogen bonding, which contributes to its viscosity.[9] As temperature rises, the kinetic energy of the molecules becomes sufficient to disrupt these hydrogen bonds, leading to a sharp decrease in viscosity.

Expected Trend: The viscosity of this compound will decrease as the temperature increases.

Surface Tension

Surface tension is the tendency of a liquid to shrink into the minimum surface area possible and is a result of the cohesive forces between liquid molecules. For most liquids, surface tension decreases as temperature increases.[10] The increased molecular motion at higher temperatures reduces the net inward pull on the surface molecules, thereby lowering the surface tension.

Expected Trend: The surface tension of this compound is expected to decrease with an increase in temperature.

Vapor Pressure

Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system. Vapor pressure increases non-linearly with temperature. As temperature increases, a greater fraction of molecules has sufficient kinetic energy to escape from the liquid phase into the vapor phase, leading to a higher vapor pressure. The relationship between vapor pressure and temperature is often described by the Clausius-Clapeyron equation.

Expected Trend: The vapor pressure of this compound will increase as the temperature increases.

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound.

Density Determination

Method: Pycnometer Method

This method provides high accuracy for determining the density of liquids.

Procedure:

  • Thoroughly clean and dry a pycnometer of a known volume.

  • Weigh the empty, dry pycnometer using an analytical balance.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature bath until it reaches the desired temperature.

  • Carefully remove any excess liquid that has expanded and cap the pycnometer.

  • Dry the outside of the pycnometer and weigh it.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

  • Repeat the measurement at different temperatures to determine the temperature dependence of density.

G cluster_0 Density Measurement Workflow start Start clean_pycnometer Clean and Dry Pycnometer start->clean_pycnometer weigh_empty Weigh Empty Pycnometer clean_pycnometer->weigh_empty fill_pycnometer Fill with this compound weigh_empty->fill_pycnometer equilibrate_temp Equilibrate at Desired Temperature fill_pycnometer->equilibrate_temp weigh_filled Weigh Filled Pycnometer equilibrate_temp->weigh_filled calculate_density Calculate Density weigh_filled->calculate_density end_process End calculate_density->end_process

Caption: Workflow for Density Determination using a Pycnometer.

Viscosity Determination

Method: Capillary Viscometer (Ostwald type)

This method is suitable for measuring the kinematic viscosity of Newtonian fluids.

Procedure:

  • Select a capillary viscometer of the appropriate size for the expected viscosity of this compound.

  • Clean and dry the viscometer thoroughly.

  • Introduce a precise volume of this compound into the viscometer.

  • Place the viscometer in a constant temperature bath and allow it to equilibrate for at least 15-20 minutes.

  • Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

  • Repeat the measurement several times and calculate the average flow time.

  • The kinematic viscosity is calculated by multiplying the average flow time by the viscometer constant (determined by calibrating with a liquid of known viscosity).

  • The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of this compound at the same temperature.

  • Repeat the procedure at different temperatures.

G cluster_1 Viscosity Measurement Workflow start_visc Start prepare_viscometer Prepare and Fill Viscometer start_visc->prepare_viscometer temp_equilibration Temperature Equilibration in Bath prepare_viscometer->temp_equilibration draw_liquid Draw Liquid Above Upper Mark temp_equilibration->draw_liquid measure_flow_time Measure Flow Time Between Marks draw_liquid->measure_flow_time calculate_viscosity Calculate Kinematic and Dynamic Viscosity measure_flow_time->calculate_viscosity end_visc End calculate_viscosity->end_visc

Caption: Workflow for Viscosity Determination using a Capillary Viscometer.

Surface Tension Determination

Method: Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid.

Procedure:

  • Ensure the platinum ring is meticulously cleaned (e.g., by flaming) to remove any contaminants.

  • Pour the this compound into a clean sample vessel placed on the tensiometer stage.

  • Adjust the temperature of the sample using a circulating water bath.

  • Lower the ring so that it is immersed below the surface of the liquid.

  • Slowly raise the stage, causing the ring to be pulled through the liquid surface.

  • Record the maximum force exerted on the ring just before it detaches from the surface.

  • The surface tension is calculated from this maximum force using a correction factor that depends on the ring dimensions and the density of the liquid.

  • Perform measurements at various temperatures.

G cluster_2 Surface Tension Measurement Workflow start_st Start prepare_sample_ring Prepare Sample and Clean Ring start_st->prepare_sample_ring temp_control Control Sample Temperature prepare_sample_ring->temp_control immerse_ring Immerse Ring in Liquid temp_control->immerse_ring measure_detachment_force Measure Maximum Detachment Force immerse_ring->measure_detachment_force calculate_st Calculate Surface Tension measure_detachment_force->calculate_st end_st End calculate_st->end_st

Caption: Workflow for Surface Tension Determination using the Du Noüy Ring Method.

Vapor Pressure Determination

Method: Static Method

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature in a closed system.

Procedure:

  • Place a sample of this compound in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

  • Freeze the sample (e.g., using liquid nitrogen) and evacuate the apparatus to remove any dissolved gases.

  • Isolate the vessel from the vacuum pump and allow the sample to melt and reach the desired temperature in the thermostat.

  • Allow the system to reach equilibrium, where the pressure reading becomes constant. This constant pressure is the vapor pressure of the liquid at that temperature.

  • Repeat the measurements at various temperatures to obtain the vapor pressure curve.

G cluster_3 Vapor Pressure Measurement Workflow start_vp Start prepare_apparatus Prepare and Degas Sample start_vp->prepare_apparatus set_temperature Set and Stabilize Temperature prepare_apparatus->set_temperature measure_equilibrium_pressure Measure Equilibrium Vapor Pressure set_temperature->measure_equilibrium_pressure repeat_at_new_temp Repeat for Different Temperatures measure_equilibrium_pressure->repeat_at_new_temp end_vp End repeat_at_new_temp->end_vp

Caption: Workflow for Vapor Pressure Determination using the Static Method.

Conclusion

The physical properties of this compound are fundamental to its industrial use. While a comprehensive dataset of its temperature-dependent properties is not widely published, the established principles of physical chemistry for alcohols provide a reliable framework for predicting its behavior. As temperature increases, the density, viscosity, and surface tension of this compound are expected to decrease, while its vapor pressure will increase. For applications requiring precise data, the experimental protocols outlined in this guide can be employed to determine these properties under specific operational conditions. Further research into the temperature-dependent physical properties of this compound would be beneficial for optimizing its use in various scientific and industrial fields.

References

An In-Depth Technical Guide to 2-Propylheptan-1-ol (CAS 10042-59-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the scientific literature pertaining to 2-Propylheptan-1-ol (CAS 10042-59-8), a branched-chain primary alcohol. The document details its physicochemical properties, synthesis methodologies, and significant industrial applications, with a focus on its role as a precursor in the production of plasticizers. Toxicological data from available studies are summarized, and key experimental protocols are outlined. Visualizations of the primary synthesis and reaction pathways are provided to facilitate a deeper understanding of its chemical transformations.

Physicochemical Properties

2-Propylheptan-1-ol is a colorless to light yellow liquid with a mild odor.[1] Its branched structure significantly influences its physical and chemical characteristics.[2]

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O[1]
Molecular Weight 158.28 g/mol [1]
CAS Number 10042-59-8[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 223-225 °C[1]
Flash Point 108 °C[1]
Density 0.824 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in most organic solvents[1]

Synthesis of 2-Propylheptan-1-ol

The commercial production of 2-propylheptan-1-ol is primarily achieved through a three-step process involving hydroformylation, aldol condensation, and hydrogenation.[3][4]

Experimental Protocol: Synthesis via Hydroformylation, Aldol Condensation, and Hydrogenation

Step 1: Hydroformylation of Butenes to Valeraldehyde (Pentanal)

  • Reactants: A mixture of butenes and syngas (carbon monoxide and hydrogen).[3]

  • Catalyst: A biophosphite-modified rhodium catalyst is typically employed.[3]

  • Conditions: The reaction is carried out in a stirred-tank reactor at mild temperatures and low pressures.[3] This step yields valeraldehyde (pentanal).

Step 2: Aldol Condensation of Valeraldehyde

  • Reactant: Valeraldehyde (pentanal) from the previous step.

  • Reaction: The valeraldehyde undergoes a base-catalyzed aldol condensation.[5]

  • Product: This reaction forms 2-propyl-2-heptenal.

Step 3: Hydrogenation to 2-Propylheptan-1-ol

  • Reactant: 2-Propyl-2-heptenal.

  • Reaction: The unsaturated aldehyde is hydrogenated.[5]

  • Product: The final product, 2-propylheptan-1-ol, is obtained and purified through fractional distillation to remove light and heavy impurities.[3]

G Butenes Butenes Hydroformylation Hydroformylation (Rh catalyst) Butenes->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Valeraldehyde Valeraldehyde (Pentanal) Aldol_Condensation Aldol Condensation (Base catalyst) Valeraldehyde->Aldol_Condensation Aldol_Intermediate 2-Propyl-2-heptenal Hydrogenation Hydrogenation Aldol_Intermediate->Hydrogenation Final_Product 2-Propylheptan-1-ol Hydroformylation->Valeraldehyde Aldol_Condensation->Aldol_Intermediate Hydrogenation->Final_Product

Figure 1: Synthesis of 2-Propylheptan-1-ol.

Key Reactions and Applications

The primary industrial application of 2-propylheptan-1-ol is as a precursor for the synthesis of the high molecular weight plasticizer, di(2-propylheptyl) phthalate (DPHP).[6][7] DPHP is valued for its low volatility and excellent heat resistance, making it a suitable component in PVC products for automotive interiors and wire insulation.[6][8]

Experimental Protocol: Synthesis of Di(2-propylheptyl) Phthalate (DPHP)
  • Reactants: 2-Propylheptan-1-ol and phthalic anhydride.[1][9]

  • Catalyst: Tetraisopropyl titanate[1] or Ti(OBu)₄[9] is used as the catalyst.

  • Reaction Conditions: The esterification is typically carried out at elevated temperatures. One study identified optimal conditions as a reaction temperature of 220°C, a catalyst concentration of 0.1%, a molar ratio of 2-propylheptan-1-ol to phthalic anhydride of 2.5:1, and a reaction time of 4 hours, achieving an esterification yield of up to 99%.[9]

  • Workup: The resulting product is neutralized with an aqueous alkaline solution, washed, and then treated with active terra alba and diatomaceous earth before filtration to yield the final DPHP product.[1]

G TwoPH 2-Propylheptan-1-ol Esterification Esterification (Titanate catalyst) TwoPH->Esterification PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Esterification DPHP Di(2-propylheptyl) Phthalate (DPHP) Esterification->DPHP

Figure 2: Synthesis of DPHP from 2-Propylheptan-1-ol.

Toxicological Profile

The toxicological data for 2-propylheptan-1-ol is primarily derived from safety data sheets and read-across studies with structurally similar compounds.

EndpointResultReference(s)
Acute Oral Toxicity No specific LD₅₀ value for 2-propylheptan-1-ol was found in the searched literature. General protocols for acute oral toxicity testing in rats involve administration of the substance by gavage and observation for 14 days.[10][11][12]
Skin Irritation Causes skin irritation.[13] Standard protocols involve applying the substance to the shaved skin of rabbits and observing for erythema and edema over a period of hours to days.[14][15]
Eye Irritation Causes serious eye irritation.[13] Typical protocols involve instilling the substance into the eyes of rabbits and observing for corneal opacity, iris lesions, and conjunctival redness and swelling.[16]
Genotoxicity No specific genotoxicity data for 2-propylheptan-1-ol was identified. General in vitro genotoxicity assays include the micronucleus assay and the comet assay in cell lines like HepG2.[8][17][18]

Metabolism

The metabolism of 2-propylheptan-1-ol is presumed to follow the general pathway for primary alcohols, which involves oxidation catalyzed by alcohol dehydrogenase (ADH).[19][20][21] The initial oxidation product would be the corresponding aldehyde, 2-propylheptanal, which can be further oxidized to 2-propylheptanoic acid.[1] Specific in vivo or in vitro metabolic studies for 2-propylheptan-1-ol were not found in the reviewed literature.

G TwoPH 2-Propylheptan-1-ol Oxidation1 Oxidation (Alcohol Dehydrogenase) TwoPH->Oxidation1 Aldehyde 2-Propylheptanal Oxidation2 Further Oxidation Aldehyde->Oxidation2 CarboxylicAcid 2-Propylheptanoic Acid Oxidation1->Aldehyde Oxidation2->CarboxylicAcid

Figure 3: Presumed Metabolic Pathway of 2-Propylheptan-1-ol.

Conclusion

2-Propylheptan-1-ol is a significant industrial chemical with well-established synthesis routes and a primary application in the production of the plasticizer DPHP. Its physicochemical properties are well-documented. While general toxicological information indicates potential for skin and eye irritation, there is a notable lack of publicly available, in-depth studies with specific quantitative data on its acute toxicity, genotoxicity, and metabolism. Further research in these areas would provide a more complete toxicological profile and support more comprehensive risk assessments for professionals in research and drug development.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 2-Propylheptanol in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the substance's properties, toxicity, and recommended safety protocols to ensure a safe and compliant research environment.

Chemical and Physical Properties

This compound is a branched-chain alcohol with the molecular formula C10H22O.[1] It is a colorless liquid at room temperature with a mild odor.[1][2] Its physical and chemical characteristics are crucial for understanding its behavior in a laboratory setting, particularly concerning storage, handling, and potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 10042-59-8[1][3]
Molecular Formula C10H22O[1][4]
Molecular Weight 158.28 g/mol [4][5]
Appearance Colorless, clear liquid[1][2]
Boiling Point 215 °C (419 °F; 488 K)[6]
Melting Point -60 °C[2]
Flash Point 87.1 ± 6.5 °C[7]
Density 0.8 ± 0.1 g/cm³[7]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[7]
Solubility Moderate solubility in water; more soluble in organic solvents.[1]

Toxicological Data

Understanding the toxicological profile of this compound is fundamental to assessing its risk in a laboratory environment. The available data indicates that it can cause skin and eye irritation.

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference(s)
LD50RatOral6730 µL/kg[3]
LD50RabbitDermal> 5010 mg/kg[3]

Table 3: Ecotoxicity Data for this compound

SpeciesTest DurationEndpointConcentration (mg/L)Reference(s)
Brachydanio rerio (Zebra fish)96 hoursLC501.1 - 3.3[5]
Daphnia magna (Water flea)48 hoursEC501.33[5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 4: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][4]
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects[4]

Experimental Protocols

The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key irritation studies.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.[3]

  • Test Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[8] Untreated skin on the same animal serves as a control.[8]

  • Methodology:

    • Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a gauze patch and then to the prepared skin.[8]

    • The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.[8]

    • After 4 hours, the patch and any residual test substance are removed.[8]

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of any effects.[8]

  • Scoring: Skin reactions are graded on a numerical scale. A substance is considered an irritant if the scores for erythema and/or edema exceed a certain threshold.[3]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[2]

  • Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[2] The other, untreated eye serves as a control.[2]

  • Methodology:

    • The test substance is carefully instilled into the lower eyelid of one eye.

    • The eyelids are gently held together for about one second to prevent loss of the substance.[1]

    • The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9] The observation period can be extended to 21 days to determine the reversibility of any lesions.[10]

  • Scoring: Ocular lesions are scored according to a standardized system. The severity and reversibility of the observed effects determine the classification of the substance.[9]

Signaling Pathways in Chemical-Induced Skin Irritation

While specific signaling pathway data for this compound is not available, the general mechanisms of alcohol-induced skin irritation involve the activation of sensory nerves and the release of inflammatory mediators. A representative pathway is illustrated below.

G Potential Signaling Pathway for Alcohol-Induced Skin Irritation cluster_0 Chemical Exposure cluster_1 Cellular Activation cluster_2 Mediator Release cluster_3 Inflammatory Response 2_Propylheptanol This compound (or other alcohol) Keratinocytes Keratinocytes 2_Propylheptanol->Keratinocytes Sensory_Neuron Sensory Neuron (TRPV1 activation) 2_Propylheptanol->Sensory_Neuron Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Keratinocytes->Cytokines Histamine Histamine Sensory_Neuron->Histamine Vasodilation Vasodilation Cytokines->Vasodilation Increased_Permeability Increased Vascular Permeability Cytokines->Increased_Permeability Histamine->Vasodilation Histamine->Increased_Permeability Clinical_Signs Erythema (Redness) Edema (Swelling) Vasodilation->Clinical_Signs Increased_Permeability->Clinical_Signs

Caption: Alcohol-induced skin irritation pathway.

Alcohols can directly interact with skin cells, such as keratinocytes, and sensory neurons.[11] This interaction can lead to the activation of receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), which plays a crucial role in mediating pain and itching sensations.[12] Activation of these cells triggers the release of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and histamine.[11][13] These mediators cause vasodilation and increased vascular permeability, leading to the clinical signs of inflammation: erythema (redness) and edema (swelling).[14]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are paramount to minimizing exposure and ensuring safety in the laboratory.

Handling
  • Ventilation: Use in a well-ventilated area.[15] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield may be necessary for splash hazards.[17]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3][17] A lab coat should be worn.[17]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If engineering controls are insufficient, a suitable respirator should be used.[18]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[19] Remove and wash contaminated clothing before reuse.[19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15] Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Seek medical attention.[16]

Spill Response

G This compound Spill Response Workflow Start Spill Occurs Assess_Situation Assess the Situation (Size and Location of Spill) Start->Assess_Situation Evacuate Evacuate Immediate Area (If necessary) Assess_Situation->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Absorbed Material (Into a suitable, closed container) Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of Waste (According to regulations) Clean->Dispose End Spill Cleaned Dispose->End

References

The Environmental Fate and Biodegradability of 2-Propylheptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptanol, a C10 branched-chain oxo alcohol, is a versatile industrial chemical with significant applications as a precursor for plasticizers, surfactants, and lubricants.[1][2][3][4] Its environmental fate and biodegradability are of critical importance for assessing its overall environmental risk profile. This technical guide provides a comprehensive overview of the available data on the environmental distribution, abiotic degradation, and aerobic and anaerobic biodegradability of this compound.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physicochemical properties. Key parameters for this compound are summarized in the table below. Its low water solubility and moderate octanol-water partition coefficient suggest that if released into the environment, it will tend to partition to soil and sediment.[5] Its low vapor pressure indicates that volatilization from water surfaces will be a slow process.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C10H22O[6]
Molecular Weight 158.28 g/mol [6]
Physical State Colorless liquid/waxy solid[1]
Boiling Point 213.4 - 217.5 °C[1][7]
Melting Point -1.53 °C (estimate)[7]
Density 0.827 - 0.828 g/cm³[7]
Vapor Pressure 2 - 3.77 Pa at 25°C[5][7]
Water Solubility Insoluble[7]
Log Kow (Octanol-Water Partition Coefficient) 2.98 - 4.1[5][7]

Environmental Fate

Abiotic Degradation

Hydrolysis: Based on its chemical structure, which lacks hydrolyzable functional groups, this compound is not expected to undergo hydrolysis in the environment.[6]

Photolysis: Direct photolysis is not anticipated to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).

Environmental Distribution

The fate of this compound in the environment can be predicted based on its physicochemical properties. The following diagram illustrates the logical workflow for assessing its environmental distribution.

cluster_input Physicochemical Properties cluster_fate Environmental Compartment Partitioning P1 Low Water Solubility F1 Low partitioning to water P1->F1 leads to P2 Log Kow ~3-4 F2 Moderate partitioning to soil/sediment P2->F2 indicates F4 Potential for bioaccumulation is not expected to be significant [10] P2->F4 P3 Low Vapor Pressure F3 Slow volatilization from water P3->F3 results in

Caption: Environmental distribution workflow for this compound.

Biodegradability

This compound is considered to be readily biodegradable.[1][8][9] This assessment is primarily based on data from analogous long-chain and branched alcohols, which have been shown to meet the criteria for ready biodegradability in standardized tests such as the OECD 301 series.[8][10][11]

Aerobic Biodegradation

Under aerobic conditions, the primary degradation pathway for this compound is expected to follow the established route for primary alcohols.[12] This involves an initial oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This resulting carboxylic acid can then enter the β-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.

This compound This compound 2-Propylheptanal 2-Propylheptanal This compound->2-Propylheptanal Alcohol Dehydrogenase 2-Propylheptanoic Acid 2-Propylheptanoic Acid 2-Propylheptanal->2-Propylheptanoic Acid Aldehyde Dehydrogenase Further Degradation Further Degradation 2-Propylheptanoic Acid->Further Degradation β-Oxidation CO2 + H2O CO2 + H2O Further Degradation->CO2 + H2O Mineralization cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis P1 Prepare Mineral Medium P2 Add Test Substance P1->P2 P3 Inoculate with Activated Sludge P2->P3 I1 Incubate in Respirometer (28 days) P3->I1 I2 Measure O2 Consumption I1->I2 A1 Calculate % Biodegradation I2->A1 A2 Compare to Pass Level (60%) A1->A2

References

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 2-propylheptanol (C₁₀H₂₂O). The information is compiled for professionals in research, scientific, and drug development fields, offering a centralized resource for this branched-chain oxo alcohol. This document presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes a key industrial production pathway.

Core Thermochemical Data

Thermochemical data is crucial for understanding the energy changes associated with chemical reactions and phase transitions. The following tables summarize key thermochemical and physical properties of this compound. It is important to note that much of the publicly available thermochemical data for this compound is derived from computational models, such as the Joback method, and experimental values are not widely published.

General Properties
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
CAS Number 10042-59-8
Appearance Colorless liquid
Boiling Point 215 °C (488 K)[1]
Density 0.827 g/cm³
Thermochemical Data (Calculated Values)
Property Value Unit
Enthalpy of Formation (gas, ΔfH°gas)-407.24[2]kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)-105.94[2]kJ/mol
Enthalpy of Fusion (ΔfusH°)22.22[2]kJ/mol
Enthalpy of Vaporization (ΔvapH°)54.14[2]kJ/mol

Note: The thermochemical data presented above are calculated properties and should be used as estimates in the absence of experimentally determined values.

Experimental Protocols: Determination of Enthalpy of Combustion for Alcohols

Objective: To determine the enthalpy of combustion of a liquid alcohol, such as this compound, by measuring the heat released during its complete combustion.

Apparatus:

  • Calorimeter (e.g., a simple copper can or a more sophisticated bomb calorimeter)

  • Spirit burner

  • Thermometer (accurate to 0.1 °C)

  • Graduated cylinder or beaker

  • Electronic balance (accurate to 0.01 g)

  • Stirrer

  • Draught shield

Procedure:

  • Preparation: A known volume (and therefore mass) of water is added to the calorimeter. The initial temperature of the water is recorded.

  • Mass of Fuel: The spirit burner containing the alcohol is weighed to determine its initial mass.

  • Combustion: The spirit burner is placed under the calorimeter, and the wick is ignited. The alcohol is allowed to burn for a set period, ensuring the heat is transferred to the water. The water is stirred continuously to ensure uniform temperature distribution.

  • Temperature Measurement: After a noticeable increase in water temperature (e.g., 20-30 °C), the flame is extinguished, and the final, highest temperature of the water is recorded.

  • Final Mass of Fuel: The spirit burner is immediately reweighed to determine the mass of alcohol consumed during the experiment.

Calculations:

  • Heat Absorbed by Water (q):

    • q = m × c × ΔT

    • Where:

      • m = mass of water (in g)

      • c = specific heat capacity of water (4.184 J/g°C)

      • ΔT = change in temperature of the water (°C)

  • Moles of Alcohol Burned (n):

    • n = mass of alcohol burned (in g) / molar mass of alcohol (in g/mol )

  • Enthalpy of Combustion (ΔHc):

    • ΔHc = -q / n

    • The value is typically expressed in kJ/mol and is negative, indicating an exothermic reaction.

Considerations and Sources of Error:

  • Incomplete Combustion: Insufficient oxygen supply can lead to the formation of carbon monoxide and soot, resulting in a lower measured enthalpy value.

  • Heat Loss: A significant source of error is heat loss to the surroundings. Using a draught shield and an insulated calorimeter can minimize this.

  • Heat Absorption by Apparatus: The calorimeter itself will absorb some heat. For more accurate results, the heat capacity of the calorimeter should be determined and included in the calculations.

Industrial Production Pathway

This compound is commercially produced through the oxo process, also known as hydroformylation. This process involves the reaction of alkenes with syngas (a mixture of carbon monoxide and hydrogen).

G cluster_0 Feedstocks cluster_1 Core Process cluster_2 Intermediates & Product C4_Alkenes C4 Alkenes (e.g., Butenes) Hydroformylation Hydroformylation (Oxo Synthesis) C4_Alkenes->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation C5_Aldehyde C5 Aldehyde (Valeraldehyde) Hydroformylation->C5_Aldehyde Forms Aldol_Condensation Aldol Condensation C10_Unsaturated_Aldehyde C10 Unsaturated Aldehyde Aldol_Condensation->C10_Unsaturated_Aldehyde Forms Hydrogenation Hydrogenation Product This compound Hydrogenation->Product Yields C5_Aldehyde->Aldol_Condensation C10_Unsaturated_Aldehyde->Hydrogenation

Caption: Industrial synthesis of this compound via the oxo process.

This guide serves as a foundational resource for professionals requiring thermochemical data and related information on this compound. For highly sensitive applications, it is recommended to seek out experimentally determined values or conduct dedicated calorimetric studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylheptanol, its structural isomers, and related compounds. It delves into their synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities, offering valuable insights for professionals in research, chemical synthesis, and drug development.

Introduction to this compound and its Isomers

2-Propylheptan-1-ol is a branched-chain primary alcohol with the chemical formula C10H22O. It is a colorless liquid at room temperature and holds significant industrial importance, primarily as a precursor in the synthesis of plasticizers, specifically di(2-propylheptyl) phthalate (DPHP).[1] The branched structure of this compound imparts desirable properties to its derivatives, such as low volatility and good low-temperature performance in PVC applications.

The molecular formula C10H22O gives rise to a vast number of structural isomers. While an exhaustive list is extensive, this guide will focus on key primary alcohol isomers of decanol, which are structurally related to this compound and often co-occur in industrial production processes. The degree and position of branching significantly influence the physical and chemical properties of these isomers.[2][3]

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Caption: Classification of Decyl Alcohol Isomers.

Physicochemical Properties

The physicochemical properties of decyl alcohol isomers are primarily dictated by their molecular structure. Increased branching generally leads to a lower boiling point and viscosity compared to the linear isomer, 1-decanol, due to reduced surface area and weaker van der Waals forces.[2][3]

Property2-Propylheptan-1-ol1-Decanol2-Propyl-4-methylhexan-1-ol
CAS Number 10042-59-8[4]112-30-1[5]85153-29-3 (aldehyde precursor)[6]
Molecular Weight ( g/mol ) 158.28[7]158.28[5]158.28
Boiling Point (°C) 215[1]232.9[8]~198 (aldehyde precursor)[6]
Density (g/cm³ at 20°C) ~0.8320.8297~0.815 (aldehyde precursor)[6]
Flash Point (°C) 87.1[9]108[10]75.8 (aldehyde precursor)[6]
Water Solubility Insoluble[7]Insoluble[7]-

Synthesis of this compound and Related Compounds

The industrial synthesis of this compound is primarily achieved through the oxo process, which involves a sequence of hydroformylation, aldol condensation, and hydrogenation.

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Synthesis_Workflow Butenes C4 Olefins (Butenes) Pentanal n-Pentanal & Isomers Butenes->Pentanal Hydroformylation (Rh catalyst) Syngas Syngas (CO + H2) Syngas->Pentanal Aldol_Adduct C10 Unsaturated Aldehyde Pentanal->Aldol_Adduct Aldol Condensation (Base catalyst) TwoPH This compound Aldol_Adduct->TwoPH Hydrogenation (Ni or Cu catalyst)

Caption: Industrial Synthesis of this compound.

Experimental Protocol: Synthesis of a Branched Decanol Isomer

While the industrial synthesis is a continuous process, a laboratory-scale batch synthesis of a related branched decanol, such as 2-propyl-4-methylhexan-1-ol, can be conceptualized based on the same principles. The synthesis would involve the crossed aldol condensation of n-pentanal and 2-methylbutanal, followed by hydrogenation of the resulting unsaturated aldehyde.

Objective: To synthesize 2-propyl-4-methylhexan-1-ol.

Materials:

  • n-Pentanal

  • 2-Methylbutanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrogen gas (H₂)

  • Raney Nickel catalyst

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

  • Crossed Aldol Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-pentanal and 2-methylbutanal in ethanol.

    • Slowly add a solution of sodium hydroxide in water to the flask while stirring.

    • Heat the mixture to reflux for a specified period to facilitate the condensation reaction.

    • After cooling, neutralize the reaction mixture with a dilute acid.

  • Work-up and Isolation of the Intermediate:

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude unsaturated aldehyde.

  • Hydrogenation:

    • Transfer the crude aldehyde to a high-pressure hydrogenation apparatus.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas and heat to the required temperature.

    • Maintain the reaction under constant pressure and stirring until the theoretical amount of hydrogen is consumed.

  • Purification:

    • After cooling and venting the apparatus, filter the catalyst.

    • Purify the resulting crude alcohol by fractional distillation under reduced pressure.

Spectroscopic and Chromatographic Analysis

The characterization and differentiation of this compound and its isomers rely heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of these isomers.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals include the protons on the carbon bearing the hydroxyl group (δ ≈ 3.4-3.6 ppm) and the hydroxyl proton itself, which is often a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon attached to the hydroxyl group typically resonates in the range of δ 60-70 ppm.

Table of Predicted ¹³C NMR Chemical Shifts for 2-Propylheptan-1-ol:

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH₂OH)~65
C2 (-CH)~45
C3 (-CH₂)~34
C4 (-CH₂)~29
C5 (-CH₂)~32
C6 (-CH₂)~23
C7 (-CH₃)~14
C1' (-CH₂)~30
C2' (-CH₂)~23
C3' (-CH₃)~14
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For branched alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[11]

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MS_Fragmentation M [C10H22O]+• (Molecular Ion) Frag1 [C9H19O]+ (Loss of CH3•) M->Frag1 α-cleavage Frag2 [C7H15O]+ (Loss of C3H7•) M->Frag2 α-cleavage Frag3 [C10H20]+• (Loss of H2O) M->Frag3 Dehydration

Caption: Common MS Fragmentation Pathways for Branched Alcohols.

Gas Chromatography (GC)

Gas chromatography is an essential technique for separating and quantifying mixtures of decanol isomers. The choice of the GC column is critical for achieving good resolution.

Experimental Protocol: GC-MS Analysis of Decanol Isomers

Objective: To separate and identify the components of a decanol isomer mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for alcohol analysis (e.g., a polar phase like wax or a mid-polar phase).

  • Autosampler.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the alcohol isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

    • If quantitative analysis is required, add an internal standard.

  • GC-MS Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 220 °C) at a controlled rate to separate isomers with different boiling points.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the individual isomers by comparing their retention times and mass spectra with those of known standards or library data.

    • For quantitative analysis, construct a calibration curve using the peak areas of the standards relative to the internal standard.

Biological Activity and Toxicology

The biological activity of this compound and its isomers is an area of ongoing research. While these alcohols are not typically considered highly toxic, their metabolic pathways and potential for cellular effects are of interest, particularly in the context of their use in consumer products and as precursors to widely used industrial chemicals.

Studies on short-chain alcohols have shown that they can induce cellular responses, including alterations in lipid metabolism and the generation of reactive oxygen species.[12] Research on branched-chain fatty alcohols has also explored their potential cytotoxicity, with some studies indicating that the degree of branching can influence their biological effects.[13][14] For instance, some branched-chain alcohols have been investigated for their potential to inhibit the growth of tumor cells.[15]

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Biological_Effects BCA Branched-Chain Alcohols (e.g., this compound) Metabolism Metabolism (Oxidation to Aldehydes and Carboxylic Acids) BCA->Metabolism Cellular_Effects Cellular Effects BCA->Cellular_Effects ROS Reactive Oxygen Species (ROS) Production Cellular_Effects->ROS Lipid Alteration of Lipid Metabolism Cellular_Effects->Lipid Cytotoxicity Cytotoxicity Cellular_Effects->Cytotoxicity

References

Methodological & Application

Application Notes and Protocols: 2-Propylheptanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-propylheptanol, a branched decyl alcohol, and its potential applications as a solvent in organic synthesis. While primarily utilized as a precursor for plasticizers, surfactants, and lubricants, its unique physical and chemical properties suggest its utility as a high-boiling point, non-polar solvent in various chemical reactions.[1][2][3][4]

Properties of this compound

This compound is a colorless liquid or waxy solid with a mild odor.[1][5] Its branched structure influences its physical properties, making it a viable alternative to other C9-C12 alcohols.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H22O[6][7]
Molecular Weight 158.28 g/mol [6]
CAS Number 10042-59-8[6][7]
Appearance Colorless liquid or white, opaque, waxy solid[1]
Boiling Point 215 °C (419 °F; 488 K)[1]
Density 0.826–0.828 g/cm³[3]
Solubility in Water Insoluble (moderate solubility)[3][7]
Solubility in Organic Solvents Miscible with most organic solvents[5][7]
logP (Octanol/Water Partition Coefficient) 4.1 at 20°C[3]
Flash Point No information available[8]

Potential Applications in Organic Synthesis

Due to its high boiling point, chemical stability, and miscibility with organic compounds, this compound is a candidate for use as a solvent in reactions requiring elevated temperatures.[7] Its low volatility can also be advantageous in long-duration reactions.[7]

Potential areas of application include:

  • Esterification Reactions: As a high-boiling alcohol, it can serve as a solvent and potentially as a reactant. Its high boiling point facilitates the removal of water, driving the equilibrium towards the ester product.

  • High-Temperature Nucleophilic Substitution Reactions: Its thermal stability makes it suitable for reactions that require significant energy input to proceed at a reasonable rate.

  • Reactions Involving Non-polar Substrates: Its hydrocarbon-like structure makes it a good solvent for non-polar reactants.

Synthesis of this compound

This compound is commercially produced via an "oxo process".[1][4] This process involves the hydroformylation of C4 alkenes to produce C5 aldehydes, followed by an aldol condensation and subsequent hydrogenation.[1][9]

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Hydrogenation C4_olefins C4 Olefins C5_aldehydes C5 Aldehydes C4_olefins->C5_aldehydes Rh-catalyst Syngas Synthesis Gas (CO + H2) Syngas->C5_aldehydes n_pentanal n-Pentanal C5_aldehydes->n_pentanal Separation C10_enal C10 α,β-unsaturated aldehyde n_pentanal->C10_enal Base catalyst (e.g., NaOH) Two_PH This compound C10_enal->Two_PH Catalyst Hydrogen Hydrogen (H2) Hydrogen->Two_PH

Figure 1. Synthesis of this compound via the Oxo Process.

Experimental Protocols

The following are generalized protocols for the use of this compound as a solvent. Researchers should perform small-scale trials to optimize reaction conditions.

4.1 General Protocol for Use as a High-Boiling Point Solvent

This protocol outlines the general steps for using this compound as a solvent in a high-temperature organic reaction.

Materials:

  • This compound (reagent grade)

  • Reactant A

  • Reactant B

  • Catalyst (if required)

  • Appropriate reaction vessel with a condenser and thermometer

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon), if necessary

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, condenser, and thermometer, add reactant A and this compound. The typical concentration of the limiting reactant can range from 0.1 M to 1 M, depending on the specific reaction.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the system with an inert gas for 10-15 minutes.

  • Addition of Reagents: While stirring, add reactant B and the catalyst (if applicable) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (up to 215 °C) using a heating mantle or oil bath. Monitor the internal temperature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: this compound can be removed under reduced pressure using a rotary evaporator, although its high boiling point may require a high-vacuum pump. Alternatively, the product can be extracted.

  • Extraction (if necessary): Dilute the reaction mixture with a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic phase with water and/or brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

4.2 Illustrative Protocol: Fischer Esterification

This protocol describes the synthesis of an ester using a carboxylic acid and an alcohol, with this compound as the solvent to facilitate water removal.

Materials:

  • Carboxylic acid (1 equivalent)

  • Alcohol (1.2 equivalents)

  • This compound

  • Sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Setup: Assemble a reaction flask with a Dean-Stark apparatus and a condenser.

  • Charging the Flask: To the reaction flask, add the carboxylic acid, the alcohol, and this compound.

  • Catalyst Addition: Carefully add the catalytic amount of sulfuric acid to the mixture.

  • Heating and Water Removal: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ester by distillation or column chromatography.

G cluster_workflow Experimental Workflow: Fischer Esterification A 1. Reaction Setup (Dean-Stark) B 2. Charge Reactants & this compound A->B C 3. Add Catalyst (H2SO4) B->C D 4. Heat to Reflux & Collect Water C->D E 5. Cool & Neutralize (NaHCO3) D->E F 6. Extraction (Organic Solvent) E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Figure 2. Workflow for Fischer Esterification using this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[8]

  • Hazards: Causes skin and serious eye irritation.[6][8] It may be harmful to aquatic life with long-lasting effects.[6][8]

  • Precautions: Wear protective gloves, clothing, and eye/face protection.[8] Wash hands and any exposed skin thoroughly after handling.[8] Use in a well-ventilated area.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Skin: Wash with plenty of soap and water.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8]

    • Inhalation: Remove to fresh air.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All procedures should be carried out in a properly equipped and ventilated laboratory, following all standard safety protocols. The user is solely responsible for determining the suitability of this compound for their specific application and for conducting all necessary safety assessments.

References

2-Propylheptanol in High-Performance Liquid Chromatography: Theoretical Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. The composition of the mobile phase is a critical factor that dictates the selectivity and efficiency of separations. While common solvents like methanol, acetonitrile, and water are staples in most HPLC applications, the exploration of novel mobile phase components can unlock new separation selectivities, particularly for complex mixtures.

This document explores the theoretical application of 2-propylheptanol as a mobile phase component in HPLC. Currently, there is a lack of published literature detailing the use of this compound for this purpose. However, based on its physicochemical properties, we can hypothesize its potential utility in specific chromatographic scenarios. These theoretical application notes and protocols are intended to serve as a foundational guide for researchers interested in exploring the capabilities of this long-chain branched alcohol in their separation challenges.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a solvent is paramount to predicting its behavior as a mobile phase component.

PropertyValue/DescriptionImplication for HPLC
Molecular Formula C₁₀H₂₂OHigh molecular weight compared to common HPLC solvents.
Appearance Colorless liquidNo interference in the visible region for detection.
Boiling Point ~215 °CLow volatility, leading to stable mobile phase composition.
Viscosity Moderate to High (estimated > 2 cP at 25°C)Potential for high backpressure, may require elevated temperatures or lower flow rates.
Polarity LowExpected to have a low polarity index, suitable for normal-phase or as a strong solvent in reversed-phase.
Water Solubility Very limited/Insoluble[1]Not suitable for direct mixing with aqueous mobile phases in reversed-phase HPLC without a co-solvent.
Organic Solvent Miscibility Miscible with most common organic solvents[2]Can be used in combination with other organic solvents like hexane, isopropanol, etc.
UV Cutoff Not determined (estimated to be >210 nm)May have limitations with UV detection at lower wavelengths.

Theoretical Application Note 1: Normal-Phase HPLC for the Separation of Positional Isomers

Objective: To develop a theoretical normal-phase HPLC (NP-HPLC) method using a mobile phase containing this compound for the separation of non-polar positional isomers, such as substituted aromatic compounds.

Rationale: In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar. The elution strength of the mobile phase is increased by adding a more polar solvent. Due to its long alkyl chain, this compound is a non-polar solvent. Its branched structure may offer unique steric interactions with analytes and the stationary phase, potentially leading to enhanced selectivity for structurally similar compounds like positional isomers.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterCondition
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase A n-Hexane
Mobile Phase B This compound
Gradient 0-10 min: 2% B; 10-25 min: 2-10% B; 25-30 min: 10% B
Flow Rate 0.8 mL/min (Note: Lower flow rate due to potential high viscosity)
Column Temperature 40 °C (to reduce mobile phase viscosity and backpressure)
Injection Volume 10 µL
Detector UV at 254 nm (if analytes have a chromophore and UV cutoff allows) or ELSD
Hypothetical Data Presentation

Table 1: Hypothetical Retention Data for Positional Isomers

CompoundRetention Time (min) with Isopropanol as ModifierRetention Time (min) with this compound as ModifierResolution (Rs) with IsopropanolResolution (Rs) with this compound
o-Xylene12.514.21.41.8
m-Xylene13.816.51.62.1
p-Xylene15.218.9--

Workflow Diagram

NP_HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Isomer Mixture in n-Hexane Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase: A: n-Hexane B: this compound MobilePhase->Injection Separation NP-HPLC Separation (Silica Column) Injection->Separation Detection Detection (UV or ELSD) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate Retention Times and Resolution Chromatogram->Analysis

Fig. 1: Workflow for NP-HPLC analysis of positional isomers.

Theoretical Application Note 2: Reversed-Phase HPLC Additive for Enhanced Separation of Lipophilic Compounds

Objective: To theoretically evaluate this compound as a mobile phase additive in reversed-phase HPLC (RP-HPLC) for improving the separation of highly lipophilic compounds.

Rationale: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. For highly lipophilic compounds, strong organic modifiers like acetonitrile or methanol may still result in long retention times. A small percentage of a very non-polar solvent like this compound could act as a strong eluent, sharpening peaks and reducing analysis time. Its insolubility in water necessitates the use of a co-solvent.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump

  • Autosampler

  • Column thermostat

  • Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase C Isopropanol
Mobile Phase D This compound
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Detector MS or CAD

Table 2: Hypothetical Gradient Profile

Time (min)%A%B%C%D
0.04050100
10.01078102
15.0581104
20.0581104
Hypothetical Data Presentation

Table 3: Hypothetical Peak Shape and Retention Time Data for Lipophilic Compounds

Compound (e.g., Vitamin K isomers)Retention Time (min) (without 2-PH)Tailing Factor (without 2-PH)Retention Time (min) (with 2-PH)Tailing Factor (with 2-PH)
Vitamin K122.51.818.21.2
Vitamin K2 (MK-4)25.11.920.51.3
Vitamin K2 (MK-7)30.82.124.61.4

Logical Relationship Diagram

RP_HPLC_Logic cluster_problem The Challenge cluster_hypothesis The Hypothesis cluster_solution The Proposed Solution cluster_outcome Expected Outcome Problem Poor peak shape and long retention of highly lipophilic compounds Hypothesis This compound as a strong non-polar additive can improve elution Problem->Hypothesis Solution Use a quaternary mobile phase with This compound and a co-solvent (Isopropanol) Hypothesis->Solution Outcome Reduced retention times and improved peak symmetry Solution->Outcome

Fig. 2: Logic for using this compound in RP-HPLC.

Challenges and Considerations

The use of this compound as a mobile phase component in HPLC is not without its challenges:

  • High Viscosity: This is the most significant challenge, as it can lead to excessive backpressure, especially at ambient temperatures and higher flow rates. Operating at elevated temperatures (e.g., 40-60 °C) can mitigate this issue.

  • Immiscibility with Water: Its poor water solubility makes it unsuitable for direct use in typical reversed-phase gradients. A co-solvent like isopropanol or tetrahydrofuran would be necessary to ensure miscibility.

  • UV Cutoff: The UV cutoff of this compound is unknown. If it is high, it would limit its use with UV detectors, necessitating alternative detection methods like ELSD, CAD, or MS.

  • Column Compatibility: The long-term effects of this compound on different stationary phases are unknown. Compatibility studies would be required.

Conclusion and Future Perspectives

While the use of this compound as a mobile phase component in HPLC is currently theoretical, its unique properties as a long-chain branched alcohol suggest it could offer novel selectivities in specific applications, particularly in normal-phase chromatography for the separation of non-polar isomers and as a strong organic modifier in reversed-phase chromatography for highly lipophilic compounds.

Further research is required to determine its key chromatographic properties, such as its precise viscosity under typical HPLC conditions, its UV cutoff, and its polarity index. Experimental validation of the theoretical protocols outlined in this document would be a valuable next step in assessing the practical utility of this compound in the field of analytical chromatography. Researchers are encouraged to approach these explorations with careful consideration of the potential challenges, particularly regarding system backpressure and detector compatibility.

References

Application Note: Gas Chromatography Analysis of 2-Propylheptanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details robust and reliable methods for the analysis of 2-Propylheptanol and its common isomers using Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). This compound is a C10 branched-chain alcohol widely used as a precursor for plasticizers, surfactants, and in cosmetic formulations.[1][2] Controlling the isomeric purity is crucial as different isomers can impact the final product's physical and chemical properties. This document provides comprehensive protocols for sample preparation, instrument parameters for both qualitative and quantitative analysis, and expected data outcomes.

Introduction

This compound (2-PH) is a primary alcohol characterized by its branched ten-carbon structure. It is typically produced via the hydroformylation of C4 alkenes followed by an aldol condensation and hydrogenation.[3] During its synthesis, various structural isomers can be formed, with 4-methyl-2-propylhexanol and 5-methyl-2-propylhexanol being common process-related impurities. The ability to separate and quantify these isomers is essential for quality control and product characterization.

Gas chromatography is the analytical technique of choice for volatile and semi-volatile compounds like this compound.[4] When coupled with a Mass Spectrometer (GC-MS), it provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns, making it ideal for impurity profiling.[5] For precise quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) offers high sensitivity and a wide linear range.[2] This note presents optimized methods for both approaches.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Industrial Solvent, Cosmetic Cream) Dilution Dilution / Extraction Sample->Dilution Filter Filtration (0.45 µm) Dilution->Filter Vial Transfer to GC Vial Filter->Vial GC_Inject GC Injection Vial->GC_Inject Separation Chromatographic Separation (Capillary Column) GC_Inject->Separation Detection Detection (MS or FID) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Data Analysis (Identification & Quantification) Acquisition->Analysis Report Final Report Analysis->Report

Caption: Overall workflow for the GC analysis of this compound.

Methodology

Two primary methods are presented: GC-MS for identification and impurity profiling, and GC-FID for accurate quantification. A non-polar (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms or HP-5) is recommended for separating the isomers based on their boiling points.[5]

Instrumentation and Conditions
ParameterMethod 1: GC-MS (Identification)Method 2: GC-FID (Quantification)
GC System Agilent 8890 GC or similarAgilent 8890 GC or similar
Detector Mass Spectrometer (e.g., Agilent 5977B MSD)Flame Ionization Detector (FID)
Autosampler Agilent 7693A or similarAgilent 7693A or similar
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C250 °C
Injection Volume 1.0 µL1.0 µL
Injection Mode Split (50:1 ratio)Split (50:1 ratio)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)
MS Transfer Line 250 °CN/A
MS Ion Source Electron Ionization (EI) at 70 eV, 230 °CN/A
MS Quadrupole Temp 150 °CN/A
MS Scan Range 40-400 m/zN/A
FID Temperature N/A280 °C
FID Gas Flow (H₂) N/A30 mL/min
FID Gas Flow (Air) N/A400 mL/min
FID Makeup Gas (N₂) N/A25 mL/min

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound, 4-methyl-2-propylhexanol, and 5-methyl-2-propylhexanol analytical standards into separate 25 mL volumetric flasks. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the primary stock solutions with methanol.

  • Internal Standard (IS): For quantitative analysis using GC-FID, add a consistent concentration of an internal standard, such as 1-nonanol or 2-octanol, to each calibration standard and sample.

Protocol 2: Sample Preparation from an Industrial Solvent Matrix
  • Accurately weigh approximately 100 mg of the industrial solvent sample into a 10 mL volumetric flask.

  • Add the internal standard solution if performing quantitative analysis.

  • Dilute to the mark with a suitable volatile solvent such as hexane or dichloromethane.[5]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC autosampler vial.

Protocol 3: Sample Preparation from a Cosmetic Cream/Lotion

cluster_cosmetic_prep Cosmetic Sample Preparation Protocol Weigh 1. Weigh ~1.0 g of cosmetic sample Solvent 2. Add 5 mL of Ethanol Weigh->Solvent Sonicate 3. Sonicate for 30 minutes Solvent->Sonicate Centrifuge 4. Centrifuge at 3000 rpm for 10 minutes Sonicate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Filter 6. Filter through 0.45 µm PTFE filter Supernatant->Filter Vial 7. Transfer to GC Vial Filter->Vial

Caption: Step-by-step workflow for cosmetic sample preparation.

  • Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of absolute ethanol to the tube.

  • Sonicate the mixture for 30 minutes to extract the analytes.

  • Centrifuge the tube for 10 minutes at 3000 rpm to pelletize solid excipients.

  • Carefully collect the supernatant (the clear liquid on top).

  • Filter the supernatant through a 0.45 µm PTFE syringe filter directly into a GC autosampler vial.

Data Presentation

The described GC method provides good separation of this compound from its common isomers. Due to differences in branching and boiling points, the isomers are expected to elute in a predictable order on a non-polar column.

Table 1: Representative Chromatographic Data

The following table shows example retention times for the target analytes based on the GC-MS/GC-FID method described above. Actual retention times may vary based on the specific instrument, column condition, and slight variations in the method.

AnalyteCAS NumberRetention Time (min) (Representative)Key Mass Fragment (m/z) for MS Identification
5-methyl-2-propylhexanol18720-50-810.8543, 57, 71, 85
4-methyl-2-propylhexanol18675-19-911.0243, 57, 71, 99
This compound10042-59-811.2043, 57, 71, 83, 115
Table 2: Quantitative Analysis Summary (GC-FID)

A calibration curve can be generated by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the standards.

ParameterValue (Example)
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Repeatability (%RSD, n=6) < 2%

Conclusion

The GC-MS and GC-FID methods detailed in this application note are effective for the identification and quantification of this compound and its key isomers, 4-methyl-2-propylhexanol and 5-methyl-2-propylhexanol. The provided protocols for sample preparation are suitable for common industrial and cosmetic matrices. These methods provide the necessary selectivity and sensitivity for robust quality control, impurity profiling, and formulation analysis in research and development settings.[6]

References

Application Notes and Protocols: Synthesis of Novel Surfactants from 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel non-ionic and anionic surfactants derived from 2-propylheptanol. This compound, a C10 Guerbet alcohol, serves as a versatile hydrophobic starting material for surfactants with applications in detergency, wetting, and foaming, exhibiting excellent performance and biodegradability.[1][2][3][4][5]

Introduction to this compound-Based Surfactants

Surfactants derived from this compound are characterized by their branched hydrophobic tail, which imparts unique properties such as good wetting, low foaming, and effective detergency on both textiles and hard surfaces.[1][3][5] These surfactants are readily biodegradable and exhibit low biotoxicity.[1] The primary routes for converting this compound into surfactants involve alkoxylation to produce non-ionic surfactants and subsequent sulfation to yield anionic surfactants. Additionally, this compound can be derivatized to produce other types of surfactants, such as amine oxides.

I. Synthesis of Non-Ionic Surfactants: this compound Alkoxylates

Non-ionic surfactants are synthesized by the alkoxylation of this compound, typically through ethoxylation (reaction with ethylene oxide) or propoxylation (reaction with propylene oxide). The number of alkylene oxide units can be tailored to achieve desired properties, such as varying the Hydrophilic-Lipophilic Balance (HLB).

Experimental Protocol: Ethoxylation of this compound

This protocol describes the synthesis of a this compound ethoxylate with an average of 7 ethylene oxide units (2-PH-7EO).

Materials:

  • This compound (2-PH)

  • Ethylene Oxide (EO)

  • Potassium Hydroxide (KOH) or a narrow-range ethoxylation catalyst (e.g., Ca(OH)₂, Ba(OH)₂, hydrotalcite)[4][6][7]

  • Nitrogen gas (high purity)

  • Reaction autoclave equipped with a stirrer, temperature and pressure controls, and an ethylene oxide dosing system.

Procedure:

  • Catalyst Charging and Dehydration:

    • Charge the autoclave with this compound.

    • Add the catalyst (e.g., 0.1-0.5% w/w of KOH relative to the alcohol).

    • Heat the mixture to 100-120°C under a nitrogen purge for 1-2 hours to remove any traces of water.[8] This step is crucial to prevent the formation of polyethylene glycols as byproducts.[4][6]

  • Ethoxylation Reaction:

    • Increase the temperature to the reaction temperature, typically between 130-180°C.[4][6][7][9]

    • Begin feeding ethylene oxide into the reactor at a controlled rate, maintaining the pressure between 1-2 bar.[9]

    • The reaction is highly exothermic, and the temperature must be carefully controlled.[9]

    • Continue the addition of ethylene oxide until the desired molar ratio (in this case, 7 moles of EO per mole of 2-PH) is reached.

  • Digestion and Catalyst Neutralization:

    • After the addition of ethylene oxide is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete reaction.

    • Cool the reactor to below 100°C.

    • Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid) to a pH of 5.0-8.0 (for a 5% aqueous solution).[10]

  • Product Isolation:

    • The resulting this compound ethoxylate is typically used without further purification. If necessary, the neutralized catalyst salts can be removed by filtration.

Characterization: The structure and purity of the synthesized surfactant can be confirmed by Fourier Transform Infrared (FT-IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The average degree of ethoxylation can be determined by Gas Chromatography (GC).

Synthesis Workflow: Alkoxylation of this compound

cluster_0 Alkoxylation of this compound This compound This compound Dehydration Dehydration This compound->Dehydration Catalyst Catalyst Catalyst->Dehydration Alkoxylation Alkoxylation Dehydration->Alkoxylation 100-120°C, N2 purge Neutralization Neutralization Alkoxylation->Neutralization 130-180°C, Ethylene/Propylene Oxide Alkoxylate Surfactant Alkoxylate Surfactant Neutralization->Alkoxylate Surfactant Acid addition

Caption: Workflow for the synthesis of this compound alkoxylates.

II. Synthesis of Anionic Surfactants: this compound Ether Sulfates

Anionic surfactants can be synthesized by the sulfation of this compound ethoxylates. These ether sulfates exhibit excellent detergency and are often used in liquid detergents and cleaning agents.

Experimental Protocol: Sulfation of this compound Ethoxylate

This protocol describes the synthesis of sodium this compound-7EO-sulfate.

Materials:

  • This compound-7EO (from Protocol I)

  • Sulfur trioxide (SO₃) gas, diluted with an inert gas (e.g., nitrogen or air)

  • Sodium hydroxide (NaOH) solution (20-50 wt%)[1][11]

  • Falling film reactor or a similar gas-liquid contactor

Procedure:

  • Sulfation:

    • The sulfation reaction is typically carried out in a continuous falling film reactor.[11]

    • The this compound ethoxylate is fed to the top of the reactor and flows down the inner walls as a thin film.

    • A gaseous mixture of SO₃ and an inert gas is introduced concurrently.

    • The reaction is rapid and exothermic; the reactor walls are cooled to maintain the reaction temperature, typically between 40-60°C.

    • The molar ratio of SO₃ to the alcohol ethoxylate is maintained close to 1:1 to maximize conversion and minimize byproduct formation.[11]

  • Neutralization:

    • The resulting acidic intermediate (alkyl ether sulfuric acid) is immediately neutralized to prevent degradation.

    • The acid from the reactor outlet is continuously mixed with a sodium hydroxide solution in a neutralization loop.[1][11]

    • The pH is adjusted to a neutral or slightly alkaline range (pH 7-9).

  • Product Formulation:

    • The final product is an aqueous solution of the sodium this compound ether sulfate. The concentration can be adjusted by the addition of water.

Characterization: The successful formation of the ether sulfate can be confirmed by FT-IR spectroscopy (appearance of S=O and S-O stretching bands). ESI-MS can be used to determine the molecular weight distribution.[1]

Synthesis Pathway: Ether Sulfation

cluster_1 Synthesis of this compound Ether Sulfate 2-PH-nEO This compound Ethoxylate Sulfation Sulfation 2-PH-nEO->Sulfation SO3_gas SO3 Gas SO3_gas->Sulfation Neutralization Neutralization Sulfation->Neutralization Falling Film Reactor Ether_Sulfate Sodium this compound Ether Sulfate Neutralization->Ether_Sulfate NaOH NaOH NaOH->Neutralization

Caption: Reaction pathway for the synthesis of ether sulfates.

III. Synthesis of Amine Oxide Surfactants from this compound

Amine oxide surfactants are known for their foam-boosting and wetting properties. The synthesis of N,N-Dimethyl-2-propylheptan-1-amine oxide from this compound involves a multi-step process.[11]

Experimental Protocol: Synthesis of N,N-Dimethyl-2-propylheptan-1-amine Oxide

Step 1: Bromination of this compound

  • React this compound with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to form 1-bromo-2-propylheptane.[11]

  • The reaction is typically carried out in an inert solvent.

  • Purify the resulting alkyl bromide by distillation.

Step 2: Amination of 1-bromo-2-propylheptane

  • React the purified 1-bromo-2-propylheptane with an excess of dimethylamine in a suitable solvent (e.g., ethanol) in a pressure vessel.

  • Heat the reaction mixture to drive the nucleophilic substitution to completion.

  • After the reaction, neutralize the excess dimethylamine and the hydrobromide salt with a base.

  • Isolate and purify the resulting N,N-Dimethyl-2-propylheptan-1-amine by distillation.

Step 3: Oxidation to Amine Oxide

  • Dissolve the N,N-Dimethyl-2-propylheptan-1-amine in a suitable solvent such as methanol or isopropanol.[12][13]

  • Add a controlled amount of hydrogen peroxide (e.g., 30-35% aqueous solution) dropwise to the amine solution while maintaining the temperature between 55-65°C.[12][14]

  • Stir the reaction mixture for several hours until the conversion is complete.[12]

  • After the reaction, any unreacted hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide.[14]

  • The solvent can be removed under reduced pressure to yield the N,N-Dimethyl-2-propylheptan-1-amine oxide.

Synthesis Pathway: Amine Oxide Formation

cluster_2 Synthesis of N,N-Dimethyl-2-propylheptan-1-amine Oxide 2-PH This compound Bromination Bromination 2-PH->Bromination PBr3 or HBr Alkyl_Bromide 1-bromo-2-propylheptane Bromination->Alkyl_Bromide Amination Amination Alkyl_Bromide->Amination Dimethylamine Tertiary_Amine N,N-Dimethyl-2-propylheptan-1-amine Amination->Tertiary_Amine Oxidation Oxidation Tertiary_Amine->Oxidation H2O2 Amine_Oxide N,N-Dimethyl-2-propylheptan-1-amine Oxide Oxidation->Amine_Oxide

Caption: Multi-step synthesis of an amine oxide surfactant.

IV. Quantitative Data and Performance Characteristics

The performance of surfactants is quantified by several parameters, including their critical micelle concentration (CMC), the surface tension at the CMC, and their foaming properties.

SurfactantMoles of EOHLB ValueSurface Tension (mN/m at 0.1%)Cloud Point (°C)Foaming Properties
This compound Ethoxylate712.526.067.0 - 70.0Low foaming
This compound AlkoxylateVariesVariesVariesVariesLow foaming compared to linear alcohol ethoxylates

Data for this compound Ethoxylate (+7EO) sourced from[10]. General foaming properties are noted in[1][3][7].

V. Applications

Surfactants derived from this compound are versatile and find applications in various fields:

  • Detergents: Used in laundry detergents for textiles and cleaning agents for hard surfaces due to their excellent detergency and low foaming properties.[1][2][3][4]

  • Industrial Cleaning: Effective as degreasers for metal surfaces.[4][5]

  • Personal Care: The amine oxide derivatives can be used as foam boosters in shampoos and other personal care products.[11]

  • Agrochemicals: Can be used as emulsifiers and wetting agents in pesticide formulations.

  • Lubricants: this compound itself is a raw material for lubricants.[2][15]

Conclusion

This compound is a valuable and versatile platform for the synthesis of a range of novel surfactants. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of these high-performance, biodegradable surfactants in various fields, including drug development where surfactant properties are crucial for formulation and delivery.

References

Application of 2-Propylheptanol in Polymer Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptanol, a ten-carbon branched-chain alcohol, serves as a critical building block in modern polymer science. Its primary application lies in the synthesis of high-molecular-weight plasticizers and specialty acrylate monomers. The unique branched structure of this compound imparts desirable properties to the resulting polymers, including enhanced flexibility, durability, and weatherability. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in polymer science research, with a focus on its role in the production of di(2-propylheptyl) phthalate (DPHP) plasticizers for polyvinyl chloride (PVC) and the synthesis of poly(2-propylheptyl acrylate) (p(2-PHA)).

Application in Plasticizers: Di(2-propylheptyl) Phthalate (DPHP)

This compound is a key precursor in the manufacture of DPHP, a high-performance plasticizer used to impart flexibility to PVC. DPHP is valued for its low volatility, excellent thermal stability, and good compatibility with PVC, making it a suitable replacement for traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) in many applications.[1][2] PVC plasticized with DPHP exhibits superior long-term aging resistance and UV stability, making it ideal for demanding applications such as automotive interiors, wire and cable insulation, and outdoor materials like roofing membranes.[1]

Quantitative Data: Performance of DPHP in PVC Formulations

The performance of DPHP as a plasticizer in PVC has been compared to other common plasticizers. The following table summarizes key mechanical and thermal properties of PVC compounds plasticized with DPHP, DINP, and DEHP.

PropertyTest MethodPVC with DPHPPVC with DINPPVC with DEHPKey Observations
Mechanical Properties
Tensile StrengthASTM D638HigherLowerLowerPVC with DPHP and DINP generally shows higher tensile strength than with DEHP.[3]
Elongation at BreakASTM D638LowerHigherHigherDEHP imparts greater flexibility and elongation.[3]
Young's ModulusASTM D638HigherHigherLowerPVC with DPHP and DINP is typically stiffer.[3]
Thermal Properties
Volatility (Weight Loss %)Air Oven AgingLowerHigherHigherDPHP exhibits lower volatility, crucial for high-temperature applications.[4]
Migration Resistance
Extraction in Soapy Water-Slightly Less ExtractableMore ExtractableMore ExtractableDPHP shows good resistance to extraction in aqueous environments.[4]
Extraction in Hexane-More ExtractableLess ExtractableLess ExtractableDPHP shows lower resistance to extraction in non-polar solvents compared to DINP and DEHP.[4]
Experimental Protocol: Laboratory-Scale Synthesis of Di(2-propylheptyl) Phthalate (DPHP)

This protocol describes the synthesis of DPHP via the esterification of phthalic anhydride with this compound.

Materials:

  • Phthalic anhydride

  • This compound (2-PH)

  • Tetrabutyl titanate (TBT) or another suitable catalyst (e.g., p-toluenesulfonic acid)

  • Activated carbon (for decolorization)

  • Sodium carbonate solution (for neutralization)

  • Nitrogen gas supply

  • Dean-Stark apparatus or equivalent for water removal

  • Reaction kettle/flask with stirrer, thermometer, and condenser

Procedure:

  • Charging the Reactor: Charge the reaction kettle with phthalic anhydride and this compound. A molar ratio of this compound to phthalic anhydride of 2.5:1 to 3.0:1 is recommended.[5][6] Add activated carbon (0.2-0.5% by weight of phthalic anhydride) for color improvement.[6]

  • Initial Heating and Monoesterification: Begin stirring and heat the mixture under a nitrogen blanket to a temperature of 130-170°C.[6] Maintain this temperature for 20-60 minutes to allow for the formation of the monoester.[6]

  • Addition of Catalyst and Diesterification: Increase the temperature to 180-190°C and add the catalyst (e.g., 0.1% Ti(OBu)4 or 0.05-0.2% of another suitable catalyst by weight of phthalic anhydride).[5][6]

  • Reaction and Water Removal: Continue heating to the reaction temperature of 180-240°C (an optimal temperature of 220°C has been reported with Ti(OBu)4 catalyst).[5][6] The water produced during the esterification reaction is continuously removed via azeotropic distillation. The reaction is typically carried out for 3-5 hours.[6] Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 0.40 mg KOH/g.[6]

  • Dealcoholization: Once the desired acid value is reached, remove the excess this compound by vacuum distillation.[6]

  • Neutralization and Purification: Cool the reaction mixture and neutralize the remaining acidity by adding a sodium carbonate solution (25-30% concentration) until the acid value is below 0.05 mg KOH/g.[6] Water can be added as an entrainer to aid in the removal of the remaining alcohol.[6]

  • Filtration: Filter the crude DPHP to remove the activated carbon and any solid byproducts, yielding the final product.

DPHP_Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction Stages cluster_purification Purification phthalic_anhydride Phthalic Anhydride initial_heating Initial Heating & Monoesterification (130-170°C) phthalic_anhydride->initial_heating propylheptanol This compound propylheptanol->initial_heating activated_carbon Activated Carbon activated_carbon->initial_heating catalyst_addition Catalyst Addition (180-190°C) initial_heating->catalyst_addition diesterification Diesterification & Water Removal (180-240°C) catalyst_addition->diesterification dealcoholization Dealcoholization (Vacuum Distillation) diesterification->dealcoholization Reaction Complete neutralization Neutralization (Sodium Carbonate) dealcoholization->neutralization filtration Filtration neutralization->filtration product Di(2-propylheptyl) Phthalate (DPHP) filtration->product

Caption: Workflow for the laboratory-scale synthesis of DPHP.

Application in Specialty Monomers: 2-Propylheptyl Acrylate (2-PHA)

This compound can be esterified with acrylic acid to produce the monomer 2-propylheptyl acrylate (2-PHA). This monomer can be polymerized to form homopolymers or copolymers.[7] The incorporation of the bulky, hydrophobic 2-propylheptyl group into polymers imparts desirable properties such as chemical resistance, hydrophobicity, improved adhesion, and enhanced weatherability.[7] These specialty polymers find applications in high-performance coatings, adhesives, and sealants.

Quantitative Data: Properties of 2-Propylheptyl Acrylate Monomer
PropertyValue
Molecular Weight212.3 g/mol [8]
Density0.8732 g/cm³ at 25°C[8]
Boiling Point250°C[8]
Viscosity2.2 mPa·s at 25°C[8]
Experimental Protocol: Free-Radical Solution Polymerization of 2-Propylheptyl Acrylate (2-PHA)

This protocol provides a general procedure for the synthesis of poly(2-propylheptyl acrylate) via free-radical solution polymerization.

Materials:

  • 2-Propylheptyl acrylate (2-PHA) monomer

  • A suitable solvent (e.g., toluene, ethyl acetate)

  • A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • Nitrogen gas supply

  • Reaction flask with a condenser, magnetic stirrer, and thermometer

Procedure:

  • Monomer Purification: If necessary, purify the 2-PHA monomer to remove any inhibitors. This can be done by passing it through a column of basic alumina.

  • Reaction Setup: In a reaction flask, dissolve the 2-PHA monomer in the chosen solvent. The concentration of the monomer can be varied to control the polymerization rate and the molecular weight of the resulting polymer.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: Dissolve the free-radical initiator in a small amount of the solvent and add it to the reaction mixture. The amount of initiator will influence the molecular weight of the polymer.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically between 60-80°C for AIBN) and maintain it with constant stirring. The polymerization time will depend on the desired conversion and can range from a few hours to overnight.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as gravimetry (to determine monomer conversion) or gel permeation chromatography (GPC) to analyze the molecular weight and polydispersity of the polymer at different time points.

  • Polymer Isolation: Once the desired conversion is achieved, cool the reaction mixture to room temperature. The polymer can be isolated by precipitating it in a non-solvent (e.g., methanol or ethanol).

  • Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

P2PHA_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification monomer 2-Propylheptyl Acrylate dissolve Dissolve Monomer & Initiator in Solvent monomer->dissolve solvent Solvent solvent->dissolve initiator Initiator initiator->dissolve purge Purge with Nitrogen dissolve->purge heat Heat to Reaction Temperature (e.g., 60-80°C) purge->heat precipitate Precipitate in Non-Solvent heat->precipitate Polymerization Complete filter_wash Filter & Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry product Poly(2-propylheptyl acrylate) dry->product

Caption: Workflow for the free-radical solution polymerization of 2-PHA.

Conclusion

This compound is a versatile chemical intermediate with significant applications in polymer science. Its use as a precursor for the high-performance plasticizer DPHP allows for the production of flexible PVC with enhanced durability and thermal stability. Furthermore, its conversion to 2-propylheptyl acrylate opens avenues for the synthesis of specialty polymers with tailored properties for advanced coatings and adhesives. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of polymer development and formulation. Further research into the polymerization of 2-propylheptyl acrylate and a more detailed characterization of the resulting polymers would be beneficial for expanding its application scope.

References

Application Notes and Protocols: 2-Propylheptanol as a Precursor for Specialty Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of specialty esters derived from 2-propylheptanol, with a particular focus on their relevance to the pharmaceutical and drug development sectors. Detailed experimental protocols and characterization data are provided to guide researchers in utilizing this versatile precursor for the development of novel esters with tailored properties.

Introduction to this compound and its Specialty Esters

This compound (2-PH) is a ten-carbon branched-chain oxo alcohol that serves as a valuable chemical intermediate.[1][2][3] Its structure, featuring a primary hydroxyl group and a branched alkyl chain, imparts unique properties to its ester derivatives, influencing their physical, chemical, and biological characteristics. These esters have found applications in various fields, including as plasticizers, surfactants, lubricants, and increasingly, in specialized roles within the pharmaceutical and cosmetic industries.[3][4][5]

For drug development professionals, specialty esters of this compound are of interest for several reasons:

  • Prodrug Design: Esterification of an active pharmaceutical ingredient (API) can modify its physicochemical properties, such as lipophilicity and solubility, to improve oral absorption, formulation compatibility, and targeted delivery.[4][6]

  • Penetration Enhancement: The unique structure of 2-propylheptyl esters can enhance the permeation of APIs through the skin in topical and transdermal drug delivery systems.[7][8]

  • Excipient Formulation: this compound-derived esters can be utilized as novel excipients, acting as solvents, emollients, or viscosity modifiers in various pharmaceutical formulations.[9]

This document details the synthesis of this compound and its subsequent conversion into various specialty esters, providing both chemical and enzymatic protocols.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving the aldol condensation of n-valeraldehyde followed by hydrogenation.[3][10][11]

Synthesis_of_2_Propylheptanol nValeraldehyde n-Valeraldehyde Aldol_Condensation Aldol Condensation (Base Catalyst, Heat) nValeraldehyde->Aldol_Condensation Unsaturated_Aldehyde 2-Propyl-2-heptenal Aldol_Condensation->Unsaturated_Aldehyde Hydrogenation Hydrogenation (Catalyst, H2) Unsaturated_Aldehyde->Hydrogenation TwoPH This compound Hydrogenation->TwoPH Enzymatic_Esterification TwoPH This compound Lipase Immobilized Lipase (e.g., Novozym 435) TwoPH->Lipase Carboxylic_Acid Carboxylic Acid (e.g., Ibuprofen) Carboxylic_Acid->Lipase Ester 2-Propylheptyl Ester Lipase->Ester Water Water Lipase->Water Prodrug_Concept API API with -COOH or -OH group (Hydrophilic) TwoPH_Ester 2-Propylheptyl Ester Prodrug (Lipophilic) API->TwoPH_Ester Absorption Improved Membrane Permeation TwoPH_Ester->Absorption Hydrolysis Enzymatic Hydrolysis (in vivo) Absorption->Hydrolysis Active_API Active API (Released at target site) Hydrolysis->Active_API

References

Application Notes and Protocols: Derivatization of 2-Propylheptanol for Enhanced Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-propylheptanol, a branched C10 alcohol, to enhance its functionality for various applications, including its use as a plasticizer, surfactant, and chemical intermediate. The protocols and data presented are intended to serve as a comprehensive resource for researchers in materials science, chemistry, and drug development.

Introduction

This compound (2-PH) is a versatile chemical intermediate primarily used in the production of plasticizers and surfactants.[1][2] Its branched structure imparts unique properties such as low volatility and good thermal stability to its derivatives.[3][4] By modifying its hydroxyl group, a range of functional molecules with tailored properties can be synthesized. This document outlines key derivatization reactions of this compound, including esterification, oxidation, and amination followed by oxidation, to yield high-value products.

Esterification: Synthesis of Di(2-propylheptyl) Phthalate (DPHP) Plasticizer

The most significant application of this compound is in the production of di(2-propylheptyl) phthalate (DPHP), a high-molecular-weight plasticizer.[5] DPHP is recognized for its excellent heat resistance, durability, low volatility, and good weathering behavior, making it a suitable replacement for other phthalate plasticizers in many applications.[5][6]

Quantitative Data: DPHP Synthesis and Properties
ParameterValueReference
Reaction Yield Up to 99%
Catalyst Titanium(IV) butoxide (Ti(OBu)₄)
Molar Ratio (2-PH:Phthalic Anhydride) 2.5 : 1
Reaction Temperature 220 °C
Reaction Time 4 hours
Purity (GC) ≥ 99.5%
Acid Value ≤ 0.07 mgKOH/g
Flash Point ≥ 210 °C
Volume Resistivity ≥ 10 x 10¹⁰ Ω·m
UV Stability High[7]
Experimental Protocol: DPHP Synthesis

This protocol describes the synthesis of DPHP via esterification of this compound with phthalic anhydride.

Materials:

  • This compound (2-PH)

  • Phthalic anhydride

  • Titanium(IV) butoxide (Ti(OBu)₄) or Sulfuric acid as catalyst[6]

  • Activated carbon (for color improvement, optional)[8]

  • Sodium carbonate solution (for neutralization)[8]

  • Nitrogen gas supply

  • Reaction kettle equipped with a stirrer, thermometer, and a distillation setup for water removal.

Procedure:

  • Charge the reaction kettle with phthalic anhydride and this compound in a molar ratio of 1:2.5.

  • Add the catalyst. Use titanium(IV) butoxide at a concentration of 0.1% by weight of the reactants.

  • Begin stirring and start a slow purge of nitrogen gas to maintain an inert atmosphere.

  • Heat the mixture to 220 °C.

  • Maintain the reaction at this temperature for 4 hours, continuously removing the water formed during the reaction via distillation.

  • Monitor the reaction progress by measuring the acid value of the mixture.

  • Once the reaction is complete (acid value below 0.40 mgKOH/g), cool the mixture.[8]

  • Neutralize the remaining acidity by adding a sodium carbonate solution.[8]

  • Purify the product by vacuum distillation to remove excess this compound and other volatile impurities.

  • The final product is a clear, oily liquid.

G cluster_synthesis DPHP Synthesis Workflow Reactants This compound + Phthalic Anhydride + Catalyst Reaction Esterification (220°C, 4h) Reactants->Reaction Heat Neutralization Neutralization (Na2CO3) Reaction->Neutralization Cooling Purification Vacuum Distillation Neutralization->Purification Product Di(2-propylheptyl) Phthalate (DPHP) Purification->Product

A simplified workflow for the synthesis of DPHP.

Oxidation: Synthesis of 2-Propylheptanal

Primary alcohols like this compound can be oxidized to form aldehydes.[9] 2-Propylheptanal can serve as a valuable intermediate in the synthesis of other fine chemicals. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a reliable method that avoids the use of heavy metals and is known for its mild conditions and tolerance of various functional groups.[10][11]

Quantitative Data: Oxidation of Primary Alcohols
ParameterValueReference
Reaction Type Swern Oxidation[10]
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated by oxalyl chloride[10]
Base Triethylamine (Et₃N)[10]
Temperature -78 °C to room temperature[12]
Product Aldehyde[11]
Key Advantage Avoids over-oxidation to carboxylic acid[11]
Experimental Protocol: Swern Oxidation of this compound

This protocol provides a general procedure for the Swern oxidation of this compound to 2-propylheptanal.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere.

  • Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • To the cooled dichloromethane, add oxalyl chloride (1.5 equivalents).

  • Slowly add a solution of DMSO (2.7 equivalents) in dichloromethane from one of the dropping funnels, keeping the temperature below -60 °C. Stir for 15 minutes.[12][13]

  • Slowly add a solution of this compound (1.0 equivalent) in dichloromethane from the second dropping funnel, maintaining the temperature at -78 °C. Stir for 30 minutes.[12][13]

  • Add triethylamine (7.0 equivalents) dropwise, ensuring the temperature remains below -60 °C.[13]

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.[12]

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude 2-propylheptanal by flash column chromatography.

G cluster_oxidation Swern Oxidation Workflow Reagents DMSO + Oxalyl Chloride in CH2Cl2 (-78°C) Activation Formation of Chloro(dimethyl)sulfonium Chloride Reagents->Activation Alcohol_Addition Addition of This compound Activation->Alcohol_Addition Base_Addition Addition of Triethylamine Alcohol_Addition->Base_Addition Product 2-Propylheptanal Base_Addition->Product Warm to RT & Workup

Key steps in the Swern oxidation of this compound.

Synthesis of N,N-Dimethyl-2-propylheptan-1-amine Oxide Surfactant

This compound can be converted into a cationic or zwitterionic surfactant. A notable example is N,N-Dimethyl-2-propylheptan-1-amine oxide, which acts as a wetting agent and foam booster.[9] The synthesis involves a three-step process: bromination of the alcohol, amination with dimethylamine, and subsequent oxidation.

Quantitative Data: Amine Oxide Surfactant Synthesis
StepReactantsProductKey ConditionsReference
1. Bromination This compound, Hydrobromic acid1-Bromo-2-propylheptaneElevated temperature[9]
2. Amination 1-Bromo-2-propylheptane, DimethylamineN,N-Dimethyl-2-propylheptylamine-General knowledge
3. Oxidation N,N-Dimethyl-2-propylheptylamine, Hydrogen peroxideN,N-Dimethyl-2-propylheptan-1-amine Oxide-General knowledge
Experimental Protocol: Synthesis of N,N-Dimethyl-2-propylheptan-1-amine Oxide

This multi-step protocol outlines the synthesis of the amine oxide surfactant starting from this compound.

Step 1: Bromination of this compound

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and a 48% aqueous solution of hydrobromic acid (excess).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture, separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1-bromo-2-propylheptane. Purify by distillation if necessary.

Step 2: Amination of 1-Bromo-2-propylheptane

  • In a pressure vessel, dissolve 1-bromo-2-propylheptane in a suitable solvent like ethanol.

  • Add a solution of dimethylamine (excess, e.g., 40% in water or as a solution in a compatible solvent).

  • Seal the vessel and heat the mixture. The reaction temperature and time will depend on the reactivity and should be optimized (e.g., 80-120 °C for several hours).

  • After cooling, carefully vent the vessel.

  • Work up the reaction mixture by adding a base (e.g., NaOH solution) and extracting the tertiary amine product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N,N-dimethyl-2-propylheptylamine. Purify by distillation.

Step 3: Oxidation to Amine Oxide

  • Dissolve the purified N,N-dimethyl-2-propylheptylamine in a suitable solvent like water or a water/isopropanol mixture.

  • Slowly add a 30-35% aqueous solution of hydrogen peroxide (a slight excess) while maintaining the temperature between 55-65 °C.[14]

  • Stir the mixture for several hours at this temperature until the reaction is complete.[14]

  • The final product is an aqueous solution of N,N-Dimethyl-2-propylheptan-1-amine oxide. Residual hydrogen peroxide can be left to ensure stability or quenched if necessary.

Other Functional Derivatives

2-Propylheptyl Acrylate

2-Propylheptyl acrylate is a monomer used in the synthesis of polymers for adhesives and coatings. It imparts properties like chemical resistance, hydrophobicity, adhesion, and weatherability.[15][16][17]

This compound Alkoxylates

These non-ionic surfactants are produced by reacting this compound with alkylene oxides (e.g., ethylene oxide). They exhibit good detergency and wetting properties with low foaming.[8][18][19] A C10 alcohol ethoxylate with 7 moles of ethylene oxide has an HLB value of 12.5 and a surface tension of 26.0 mN/m at 0.1% aqueous solution.[20]

Applications in Drug Development

While direct applications of this compound derivatives in pharmaceuticals are not widespread, their properties can be leveraged in drug development, particularly in formulation and delivery. The branched alkyl chain can influence the self-assembly of prodrugs into nanoassemblies, potentially balancing efficacy and safety.[21] Furthermore, functionalized alcohols are explored for late-stage functionalization in the synthesis of drug candidates.[22][23]

G cluster_drug_dev Hypothetical Role in Drug Delivery Derivative 2-PH Derivative (e.g., Amphiphilic Ester) Formulation Self-Assembly into Nanocarrier Derivative->Formulation Encapsulation Drug Encapsulation Formulation->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation TargetCell Target Cell Encapsulation->TargetCell Systemic Circulation Uptake Cellular Uptake (Endocytosis) TargetCell->Uptake Release Drug Release Uptake->Release Intracellular Environment Effect Therapeutic Effect Release->Effect

A hypothetical signaling pathway for a 2-PH derivative in drug delivery.

References

Oxidation of 2-Propylheptanol to 2-propylheptanal and 2-propylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of 2-propylheptanol to 2-propylheptanal and its further oxidation to 2-propylheptanoic acid. This document includes key reaction parameters, safety information, and expected analytical data for the compounds involved.

Introduction

This compound is a ten-carbon branched primary alcohol.[1][2][3] Its oxidation products, 2-propylheptanal and 2-propylheptanoic acid, serve as important intermediates in the synthesis of various organic molecules, including plasticizers, lubricants, and potentially as structural analogs in pharmaceutical research.[4][5] The selective oxidation of a primary alcohol to either an aldehyde or a carboxylic acid is a fundamental transformation in organic synthesis, the outcome of which is highly dependent on the choice of oxidizing agent and reaction conditions.[4][6][7]

This document outlines two common and effective methods for these transformations:

  • Selective Oxidation to 2-propylheptanal: Utilizing Pyridinium Chlorochromate (PCC), a mild oxidizing agent that typically converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially under anhydrous conditions.[8][9]

  • Oxidation to 2-propylheptanoic acid: Employing Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone), a strong oxidizing agent that converts primary alcohols to carboxylic acids.[6][7][10]

Chemical Structures and Properties

A summary of the physical and chemical properties of the reactant and products is provided below.

Compound NameThis compound2-Propylheptanal2-Propylheptanoic Acid
Structure C10H22OC10H20OC10H20O2
Molecular Weight 158.28 g/mol [4]156.27 g/mol 172.26 g/mol [11]
Appearance Colorless liquid/waxy solid[1]Colorless liquidColorless liquid
Boiling Point 215 °C[1]~193 °C~270 °C
CAS Number 10042-59-8[1][2][3]76058-49-631080-39-4[11]

Reaction Pathways

The oxidation of this compound can be controlled to yield either the corresponding aldehyde or carboxylic acid.

Oxidation_Pathways Oxidation of this compound A This compound B 2-Propylheptanal A->B PCC, CH2Cl2 (Mild Oxidation) C 2-Propylheptanoic Acid A->C Jones Reagent (Strong Oxidation) B->C Jones Reagent or over-oxidation

Figure 1: Oxidation pathways of this compound.

Protocol 1: Synthesis of 2-Propylheptanal via PCC Oxidation

This protocol describes the selective oxidation of this compound to 2-propylheptanal using pyridinium chlorochromate (PCC). The use of an anhydrous solvent is crucial to prevent the formation of the gem-diol intermediate, which could be further oxidized.[8]

Materials and Equipment
  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH2Cl2)

  • Silica gel

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stirring plate

  • Apparatus for filtration and solvent evaporation

Experimental Procedure

PCC_Workflow Workflow for 2-Propylheptanal Synthesis start Start setup Set up a dry round-bottom flask with a stirrer under an inert atmosphere. start->setup add_reagents Add anhydrous CH2Cl2, PCC, and silica gel. setup->add_reagents add_alcohol Slowly add this compound dissolved in CH2Cl2. add_reagents->add_alcohol react Stir at room temperature for 2-4 hours. Monitor reaction by TLC. add_alcohol->react workup Dilute with diethyl ether and filter through a silica gel plug. react->workup evaporate Evaporate the solvent under reduced pressure. workup->evaporate purify Purify the crude product by vacuum distillation. evaporate->purify end End purify->end

Figure 2: Experimental workflow for PCC oxidation.
  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) and a small amount of silica gel in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it slowly to the PCC suspension with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the mixture through a short plug of silica gel to filter out the chromium salts and excess PCC. Wash the silica plug with additional diethyl ether.

  • Solvent Removal: Combine the organic filtrates and remove the solvent by rotary evaporation.

  • Purification: The resulting crude 2-propylheptanal can be purified by vacuum distillation.

Safety Precautions
  • PCC is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[12][13][14][15]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14][15]

  • Dichloromethane is a volatile and potentially toxic solvent; handle it in a fume hood.

  • Chromium waste must be disposed of according to institutional safety protocols.

Protocol 2: Synthesis of 2-Propylheptanoic Acid via Jones Oxidation

This protocol details the strong oxidation of this compound to 2-propylheptanoic acid using Jones reagent. The reaction is typically fast and exothermic.[6]

Materials and Equipment
  • This compound

  • Jones Reagent (prepared from CrO3, H2SO4, and water)[16]

  • Acetone

  • Diethyl ether

  • Sodium bisulfite solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

Experimental Procedure
  • Reaction Setup: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

  • Addition of Jones Reagent: Add Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the temperature below 20°C. The color of the reaction mixture will change from orange/red to green/blue as the Cr(VI) is reduced to Cr(III).[10]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quenching: Quench the excess oxidizing agent by the careful addition of isopropyl alcohol until the orange color is no longer present.

  • Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude 2-propylheptanoic acid can be purified by vacuum distillation.

Safety Precautions
  • Jones reagent is highly corrosive, toxic, and a known carcinogen.[17][18][19] It must be handled with extreme caution in a fume hood.

  • Always wear appropriate PPE, including heavy-duty gloves, safety goggles, and a lab coat.[18]

  • The reaction is exothermic; maintain proper cooling to control the reaction rate.

  • All chromium-containing waste must be collected and disposed of as hazardous waste.

Data Presentation

Expected Spectroscopic Data

The following table summarizes the expected characteristic peaks in IR and NMR spectra for the compounds.

Compound IR Spectroscopy (cm⁻¹) ¹H NMR (ppm) ¹³C NMR (ppm)
This compound Broad ~3300 (O-H stretch)[20], 2850-2960 (C-H stretch)~3.5 (d, 2H, -CH₂OH), ~1.2-1.6 (m, aliphatic protons), ~0.9 (t, 6H, terminal -CH₃)~65 (-CH₂OH), ~40 (-CH-), various aliphatic signals between 14-35
2-Propylheptanal 2720, 2820 (aldehyde C-H stretch)[21][22], Strong ~1725 (C=O stretch)[21][23]~9.6 (s, 1H, -CHO), ~2.2-2.4 (m, 1H, -CH-CHO), ~1.2-1.6 (m, aliphatic protons), ~0.9 (t, 6H, terminal -CH₃)~205 (-CHO), ~50 (-CH-CHO), various aliphatic signals between 14-35
2-Propylheptanoic Acid Very broad 2500-3300 (O-H stretch)[24], Strong ~1710 (C=O stretch)[24]~10-12 (br s, 1H, -COOH), ~2.2-2.4 (m, 1H, -CH-COOH), ~1.2-1.6 (m, aliphatic protons), ~0.9 (t, 6H, terminal -CH₃)~180 (-COOH), ~45 (-CH-COOH), various aliphatic signals between 14-35

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Typical Reaction Outcomes
Reaction Oxidizing Agent Product Typical Yield Purity
Mild OxidationPyridinium Chlorochromate (PCC)2-Propylheptanal75-90%>95% after purification
Strong OxidationJones Reagent2-Propylheptanoic Acid70-85%>97% after purification

Note: Yields are typical for these types of oxidation reactions and may vary based on reaction scale and optimization.

References

Application Notes and Protocols for 2-Propylheptanol as a High-Boiling Point Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-propylheptanol as a high-boiling point reaction medium, outlining its properties, potential applications, and representative experimental protocols. Its unique combination of a high boiling point, low volatility, and limited water miscibility makes it a viable alternative to traditional high-boiling solvents in various organic syntheses.

Introduction to this compound

This compound (2-PH) is a branched-chain C10 alcohol.[1][2][3] It is a colorless liquid with a mild odor, characterized by low volatility and moderate viscosity.[1][2] These properties, combined with its chemical stability, make it an excellent candidate for a high-boiling point reaction solvent, particularly in processes requiring elevated temperatures for extended periods.[4]

Key Features:

  • High Boiling Point: Allows for conducting reactions at temperatures significantly above the boiling points of common solvents like water, toluene, or ethanol.

  • Low Volatility: Reduces solvent loss due to evaporation during high-temperature reactions, improving process efficiency and safety.

  • Chemical Stability: As a primary alcohol, it is relatively inert under many reaction conditions, though it can participate in reactions such as esterification and oxidation.[1][2]

  • Limited Water Miscibility: Can be advantageous for reactions where the removal of water is necessary to drive the equilibrium forward, such as in esterification or condensation reactions.[5]

  • Good Solubilizing Power: Its branched alkyl structure allows it to dissolve a wide range of organic compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and optimizing chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1][2]
Molecular Weight 158.28 g/mol [2]
Boiling Point 215-225 °C[5][6]
Flash Point 108 °C[6]
Density 0.824 g/mL at 25 °C[6]
Appearance Colorless liquid[1][6]
Solubility Soluble in most organic solvents, limited solubility in water.[1][6]

Applications in Organic Synthesis

The high boiling point of this compound makes it particularly suitable for reactions that require significant energy input or have slow kinetics at lower temperatures. Potential applications include:

  • Esterification Reactions: Driving the reaction to completion by facilitating the removal of water.

  • Condensation Reactions: Similar to esterification, its high boiling point can aid in the removal of small molecule byproducts.

  • Metal-Catalyzed Cross-Coupling Reactions: Providing a stable medium for high-temperature catalytic cycles.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): Serving as a reaction medium in multi-step syntheses where high temperatures are necessary for specific transformations.[6]

Experimental Protocols (Representative Examples)

The following protocols are illustrative and should be adapted based on the specific requirements of the reactants and desired products.

Protocol 1: High-Temperature Esterification of a Carboxylic Acid

This protocol describes a general procedure for the esterification of a generic carboxylic acid with an alcohol, using this compound as the reaction medium to facilitate water removal.

Esterification_Workflow Workflow for High-Temperature Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactants (Carboxylic Acid, Alcohol) and this compound to the reactor. B Add acid catalyst (e.g., p-toluenesulfonic acid). A->B C Heat the mixture to reflux (approx. 180-210 °C). B->C D Collect water byproduct using a Dean-Stark trap. C->D E Monitor reaction progress by TLC or GC. D->E F Cool the reaction mixture. E->F Upon completion G Neutralize the catalyst with a base (e.g., NaHCO3 solution). F->G H Perform liquid-liquid extraction to separate the product. G->H I Dry the organic phase and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography or distillation. I->J

Caption: Workflow for a typical high-temperature esterification reaction.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • This compound (as solvent)

  • p-Toluenesulfonic acid (0.05 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate extraction solvent (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add the carboxylic acid, the alcohol, and this compound.

  • Add the p-toluenesulfonic acid catalyst to the mixture.

  • Heat the reaction mixture to reflux. The temperature will depend on the specific reactants but will likely be in the range of 180-210 °C.

  • Continuously remove the water that forms during the reaction using the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the extraction solvent and this compound.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Aldol Condensation

This protocol outlines a representative aldol condensation reaction where the high boiling point of this compound can facilitate the dehydration of the aldol adduct to form an α,β-unsaturated carbonyl compound.

Aldol_Condensation_Pathway Reaction Pathway for Aldol Condensation and Dehydration A Ketone/Aldehyde (with α-hydrogens) B Enolate Intermediate A->B Base (e.g., NaOH) in this compound C Aldol Adduct B->C Reaction with another Ketone/Aldehyde molecule D α,β-Unsaturated Carbonyl C->D Dehydration (Heat in this compound)

Caption: Generalized pathway for a base-catalyzed aldol condensation.

Materials:

  • Aldehyde or Ketone with α-hydrogens (1.0 eq)

  • Base (e.g., sodium hydroxide, 0.1 eq)

  • This compound (as solvent)

  • Dilute hydrochloric acid

  • Appropriate extraction solvent (e.g., diethyl ether)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer and reflux condenser, dissolve the carbonyl compound in this compound.

  • Add the base catalyst to the solution.

  • Heat the mixture to a temperature that promotes both the aldol addition and the subsequent dehydration (e.g., 120-150 °C). The use of this compound allows for reaching these temperatures without significant solvent loss.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product via distillation or chromatography.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible liquid, so it should be kept away from open flames and other ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound presents a valuable option as a high-boiling point reaction medium for a variety of organic transformations. Its physical properties allow for conducting reactions at elevated temperatures with minimal solvent loss, potentially improving reaction rates and yields. The representative protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. As with any solvent, reaction conditions should be optimized for each specific application.

References

Application Notes and Protocols for 2-Propylheptanol in Research-Grade Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylheptanol, a C10 branched-chain Guerbet alcohol, is a key precursor in the synthesis of high-performance esters for research-grade and industrial lubricants. Its branched structure imparts desirable properties to lubricant formulations, including excellent thermal and oxidative stability, superior low-temperature fluidity, and good lubricity. These characteristics make esters derived from this compound, such as Di-(2-propylheptyl) Phthalate (DPHP) and Di-(2-propylheptyl) Adipate (DPHA), valuable components for creating advanced lubricants for demanding applications.

These application notes provide an overview of the use of this compound-derived esters in lubricant formulations, present key performance data, and detail the experimental protocols for their evaluation.

Key Properties and Applications

Esters synthesized from this compound are utilized as synthetic base oils or as additives to enhance the performance of other base oils (mineral or synthetic). Their branched molecular structure is key to their performance advantages over linear analogues.[1]

Key benefits include:

  • Low-Temperature Performance: The branching of the alkyl chains disrupts crystal lattice formation at low temperatures, resulting in very low pour points and excellent fluidity in cold conditions.[1]

  • Thermal and Oxidative Stability: Saturated Guerbet alcohol esters exhibit high resistance to thermal breakdown and oxidation, which extends the service life of the lubricant and reduces the formation of sludge and deposits.[1][2]

  • Good Lubricity: The polar ester groups can adhere to metal surfaces, forming a protective film that reduces friction and wear.

  • Low Volatility: The high molecular weight of these esters leads to low volatility, which is crucial for high-temperature applications to minimize lubricant loss.[2]

Primary applications for lubricants containing this compound derivatives include:

  • Automotive engine oils

  • Industrial gear and bearing oils

  • Hydraulic fluids

  • Compressor oils

  • Environmentally sensitive lubricant formulations[3]

Data Presentation

The following tables summarize the typical physicochemical and performance properties of esters derived from this compound and other Guerbet alcohols. This data is essential for researchers in selecting and formulating lubricants for specific research and development applications.

Table 1: Physicochemical Properties of this compound and its Phthalate Ester

PropertyThis compoundDi-(2-propylheptyl) Phthalate (DPHP)Test Method
Appearance Colorless LiquidClear, Colorless LiquidVisual
Molecular Formula C₁₀H₂₂OC₂₈H₄₆O₄-
Molecular Weight 158.28 g/mol 446.7 g/mol -
Boiling Point (@7 mbar) -251 - 254 °CASTM D1120
Flash Point ~87 °C~232 °CASTM D92
Pour Point -~ -48 °CASTM D97
Viscosity @ 20°C -120 - 124 cPASTM D445
Density @ 20°C ~0.828 g/cm³~0.960 g/cm³ASTM D1298

Data for DPHP sourced from a technical data sheet.[4]

Table 2: Performance Characteristics of a Research-Grade Lubricant Formulated with Guerbet Alcohol Esters

The following data is representative of a lubricant formulated with a Guerbet alcohol ester, such as Di-(2-propylheptyl) Adipate (DPHA), in a standard base oil. Specific values can vary based on the concentration of the ester and the properties of the base oil and other additives.

Performance ParameterRepresentative ValueTest Method
Kinematic Viscosity @ 40°C (cSt) 46ASTM D445
Kinematic Viscosity @ 100°C (cSt) 8.5ASTM D445
Viscosity Index >160ASTM D2270
Pour Point (°C) < -45ASTM D97
Oxidation Stability (RPVOT, mins) > 400ASTM D2272
Wear Scar Diameter (mm) < 0.45ASTM D4172

Note: These are typical values for high-performance lubricants containing Guerbet esters and are provided for comparative purposes. Actual results will depend on the specific formulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are based on standard ASTM International test methods.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of the lubricant, which is a measure of its resistance to flow under gravity.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Viscometer holder

  • Thermometer

  • Stopwatch

  • Lubricant sample

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the lubricant sample.

  • Charge the viscometer with the lubricant sample in accordance with the instrument's instructions.

  • Place the charged viscometer in the constant temperature bath, ensuring it is held vertically.

  • Allow the viscometer to equilibrate in the bath for at least 30 minutes to reach the test temperature (e.g., 40°C or 100°C).

  • Using suction, draw the lubricant sample up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the lubricant to flow down the capillary under gravity.

  • Start the stopwatch as the leading edge of the lubricant meniscus passes the upper timing mark.

  • Stop the stopwatch as the leading edge of the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least once more. The two flow times should agree within the specified repeatability of the method.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Protocol 2: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the lubricant will continue to flow.

Materials:

  • Test jar

  • Thermometer with a cork stopper

  • Jacket

  • Cooling bath(s) capable of reaching temperatures below the expected pour point

  • Lubricant sample

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • Insert the thermometer through the cork, ensuring the bulb is immersed in the sample without touching the bottom of the jar.

  • Heat the sample to a specified temperature to dissolve any wax crystals.

  • Place the test jar into the jacket and then into the cooling bath.

  • At each temperature that is a multiple of 3°C below the starting temperature, remove the jar from the jacket and tilt it to see if the lubricant flows. This entire operation should not take more than 3 seconds.

  • Continue this process until the sample shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[5]

Protocol 3: Determination of Oxidation Stability (ASTM D2272 - RPVOT)

Objective: To evaluate the oxidation stability of the lubricant under accelerated conditions.

Materials:

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

  • Pressure vessel with a pressure gauge

  • Oxygen supply

  • Copper catalyst coil

  • Distilled water

  • Lubricant sample

Procedure:

  • Place a 50g sample of the lubricant, 5g of distilled water, and a polished copper catalyst coil into the sample container of the pressure vessel.

  • Seal the vessel and charge it with oxygen to a pressure of 90 psi at room temperature.

  • Place the sealed vessel in the RPVOT apparatus, which contains a heating bath maintained at 150°C.

  • The apparatus will rotate the vessel at 100 rpm at an angle of 30 degrees.

  • Monitor the pressure inside the vessel continuously. The test concludes when the pressure drops by 25 psi from the maximum pressure reached.

  • The oxidation stability is reported as the time in minutes from the start of the test to the 25 psi pressure drop.[6]

Protocol 4: Determination of Wear Preventive Characteristics (ASTM D4172)

Objective: To assess the lubricant's ability to protect against wear under sliding contact conditions.

Materials:

  • Four-Ball Wear Test Machine

  • Steel balls (typically AISI 52100 steel)

  • Ball pot and locking ring

  • Heptane for cleaning

  • Microscope for measuring wear scars

  • Lubricant sample

Procedure:

  • Clean the steel balls, ball pot, and locking ring with heptane and allow them to dry.

  • Place three stationary steel balls in the ball pot, add the lubricant sample to cover the balls, and lock the fourth ball (the rotating ball) in place on the spindle.

  • Assemble the ball pot into the test machine.

  • Apply a specified load (e.g., 40 kgf) and set the machine to rotate at a specific speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • At the end of the test, disassemble the apparatus and clean the three stationary balls with heptane.

  • Using the microscope, measure the diameter of the wear scar on each of the three stationary balls.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the formulation and testing of research-grade lubricants containing this compound derivatives.

Lubricant_Formulation_Workflow raw_materials Raw Materials (this compound, Dicarboxylic Acid) synthesis Ester Synthesis (Esterification) raw_materials->synthesis purification Purification (Washing, Drying, Filtration) synthesis->purification base_ester Base Ester (e.g., DPHA) purification->base_ester formulation Formulation (Blending with Base Oil & Additives) base_ester->formulation final_lubricant Final Research-Grade Lubricant formulation->final_lubricant Lubricant_Testing_Workflow lubricant_sample Lubricant Sample viscosity_test Viscosity Testing (ASTM D445) lubricant_sample->viscosity_test pour_point_test Pour Point Testing (ASTM D97) lubricant_sample->pour_point_test oxidation_test Oxidation Stability Testing (ASTM D2272) lubricant_sample->oxidation_test wear_test Wear Testing (ASTM D4172) lubricant_sample->wear_test data_analysis Data Analysis & Performance Evaluation viscosity_test->data_analysis pour_point_test->data_analysis oxidation_test->data_analysis wear_test->data_analysis report Technical Report data_analysis->report

References

Troubleshooting & Optimization

Purification techniques for laboratory-scale 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the laboratory-scale purification of 2-Propylheptanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the oxo process?

A1: The most common impurities are typically structural isomers, unreacted starting materials, and byproducts from side reactions. These can include:

  • Structural Isomers: Such as 4-methyl-2-propylhexan-1-ol and 5-methyl-2-propylhexan-1-ol, which arise from the aldol condensation of mixed C5 aldehydes.[1]

  • Unreacted Aldehydes: Residual n-pentanal and its isomers from the hydroformylation step.[2]

  • Byproducts: Higher molecular weight alcohols or ethers formed during synthesis.

  • Color Impurities: These can be trace amounts of conjugated organic molecules.

Q2: Which purification technique is most suitable for separating this compound from its isomers?

A2: Fractional distillation is the most effective method for separating this compound from its close-boiling isomers on a laboratory scale.[3][4] The success of the separation depends on the efficiency of the fractionating column and careful control of the distillation parameters.

Q3: How can I monitor the purity of this compound during purification?

A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly effective and common method for monitoring the purity of this compound and quantifying isomeric impurities.[5] For structural confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of fractions.[5]

Q4: My purified this compound has a slight yellow tint. How can I remove this color?

A4: A common method for removing colored impurities is to treat the this compound solution with activated carbon.[6][7] The activated carbon adsorbs the colored organic molecules, which can then be removed by filtration.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from its isomers.

dot

Caption: Troubleshooting poor isomer separation during distillation.

| Boiling Points of this compound and Common Isomeric Impurities | | :--- | :--- | | Compound | Boiling Point (°C at 760 mmHg) | | this compound | 213.4 - 217.5[8][9] | | 4-methyl-2-propylhexan-1-ol | ~208.5[10] | | 5-methyl-2-propylhexan-1-ol | ~206.4[11] |

Gas Chromatography (GC) Analysis

Problem: Peak tailing or fronting observed in the chromatogram.

dot

Caption: Troubleshooting asymmetric peaks in GC analysis.

| GC Troubleshooting Summary | | :--- | :--- | | Issue | Possible Cause | Suggested Solution | | Peak Tailing | Active sites in the column or liner interacting with the alcohol's hydroxyl group. | Use a deactivated liner or a column specifically designed for alcohol analysis. | | | Column contamination.[8] | Bake the column at its maximum recommended temperature or trim the first few centimeters. | | Peak Fronting | Column overload due to a too concentrated sample.[12] | Dilute the sample or reduce the injection volume.[13] | | | Incompatibility between the sample solvent and the stationary phase.[12] | Dissolve the sample in a solvent that is more compatible with the stationary phase. |

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol describes the purification of crude this compound from lower and higher boiling impurities.

dot

Caption: Workflow for fractional distillation of this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a collection flask.[4] Ensure all joints are properly sealed.

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the crude this compound and add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation:

    • Observe the vapor rising through the fractionating column.

    • Collect the initial distillate (fore-run), which will contain lower-boiling impurities, until the temperature at the distillation head stabilizes.

    • Change the receiving flask and collect the main fraction of this compound while the temperature remains constant at its boiling point (approximately 213-217 °C at atmospheric pressure).[8][9]

    • A slow and steady distillation rate (1-2 drops per second) will provide the best separation.[3]

  • Completion: Stop the distillation when the temperature begins to drop or before the distillation flask boils to dryness.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (see Protocol 2).

Protocol 2: Gas Chromatography (GC) Analysis of this compound

This protocol provides a general method for assessing the purity of this compound.

Methodology:

  • Sample Preparation: Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.[14]

  • GC Instrument Parameters (Example):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is a good starting point.[14]

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[14]

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at 10 °C/min.

      • Hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared sample into the GC. Identify the this compound peak based on its retention time compared to a standard, if available. Purity can be estimated by the relative peak areas. Isomeric impurities will likely elute close to the main this compound peak.

Disclaimer: The provided GC parameters are a starting point and may require optimization for your specific instrument and column.

Protocol 3: Decolorization with Activated Carbon

This protocol is for removing colored impurities from this compound.

Methodology:

  • Dissolution: Dissolve the colored this compound in a suitable low-boiling solvent (e.g., ethanol or hexane) in an Erlenmeyer flask.

  • Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

  • Heating and Stirring: Gently heat the mixture to just below the boiling point of the solvent while stirring for 15-30 minutes.[15] Do not add activated carbon to a boiling solution, as this may cause it to boil over.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad in a funnel to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the decolorized this compound.

References

Identifying and removing byproducts from 2-Propylheptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 2-Propylheptanol.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I might encounter during the synthesis of this compound?

A1: The synthesis of this compound, typically via the Guerbet reaction of n-pentanol or the hydroformylation of butenes followed by aldol condensation and hydrogenation, can lead to several byproducts.[1][2][3][4] The most common impurities include:

  • Isomeric Alcohols: Such as 2-propyl-4-methylhexanol, which can form if branched pentanal isomers are present in the starting material.[2]

  • Unreacted Starting Materials: Residual n-pentanal or other C5 aldehydes.[2]

  • Intermediate Products: The unsaturated aldehyde, 2-propyl-2-heptenal, may remain if the final hydrogenation step is incomplete.[1][3]

  • Other Alcohols: C5 alcohols like 2-methylbutanol can be formed from the hydrogenation of unreacted branched aldehydes.[2]

  • Oxidation Products: this compound can be oxidized to form 2-propylheptanal or 2-propylheptanoic acid.[5]

  • "Light Ends" and "Heavy Ends": These are lower and higher boiling point impurities, respectively, which can be separated by distillation.[1][3]

Q2: My final product shows multiple peaks on the gas chromatogram. How can I identify the specific byproducts?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying byproducts.[5] It separates the components of your mixture and provides mass spectra for each, allowing for their identification by comparing the fragmentation patterns to spectral libraries. For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5]

Q3: How can I remove unreacted pentanal from my this compound product?

A3: Fractional distillation is the most effective method for removing unreacted pentanal and other low-boiling point impurities ("light ends").[1][2][3] Due to the significant difference in boiling points between pentanal (around 103°C) and this compound (around 215°C), a well-controlled distillation will efficiently separate these components.[6]

Q4: I suspect the presence of isomeric alcohols in my product. How can they be removed?

A4: The separation of isomeric alcohols can be challenging due to their similar chemical and physical properties.[5] High-efficiency fractional distillation may be effective to a certain extent. For analytical purposes, chromatographic techniques like preparative gas chromatography or high-performance liquid chromatography (HPLC) can be employed.[5]

Q5: What is the best way to ensure the complete conversion of the intermediate 2-propyl-2-heptenal to this compound?

A5: To ensure complete hydrogenation of the unsaturated aldehyde intermediate, you can employ a "hydrogenation polishing" step.[2] This involves treating the product mixture with a hydrogenation catalyst (such as Raney Nickel or a platinum-based catalyst) under hydrogen pressure after the primary hydrogenation.[2][7] Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or GC can confirm the disappearance of the intermediate.[5]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Separation Methods

Byproduct CategorySpecific ExamplesTypical OriginRecommended Removal Method
Isomeric Alcohols2-propyl-4-methylhexanolCross-aldol condensation with branched aldehydes[2]High-efficiency fractional distillation
Unreacted Aldehydesn-Pentanal, 2-MethylbutanalIncomplete aldol condensation[2]Fractional distillation[1][2]
Unsaturated Intermediates2-Propyl-2-heptenalIncomplete hydrogenation[1][3]Hydrogenation polishing[2]
Other Alcohols2-MethylbutanolHydrogenation of unreacted branched aldehydes[2]Fractional distillation
Oxidation Products2-Propylheptanal, 2-Propylheptanoic acidOxidation of the final product[5]Distillation, potential for chemical treatment
General ImpuritiesLight ends, Heavy endsVarious side reactionsFractional distillation[1][3]

Experimental Protocols

Protocol 1: Identification of Byproducts using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the crude this compound product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., polydimethylsiloxane).

    • Carrier Gas: Use helium or nitrogen as the carrier gas.[5]

    • Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes. (Note: This is a general starting point and should be optimized for your specific instrument and expected byproducts).

  • Mass Spectrometry:

    • Ionization Mode: Use Electron Ionization (EI).

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of the other peaks by comparing them with a spectral library (e.g., NIST) to identify the byproducts.

Protocol 2: Purification of this compound by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Light Ends: Collect the first fraction, which will contain lower-boiling point impurities such as unreacted pentanal. The temperature at the top of the column will be significantly lower than the boiling point of this compound.

    • Intermediate Fraction: As the temperature rises, there may be an intermediate fraction. It is advisable to collect this separately.

    • Product Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 215°C at atmospheric pressure).

    • Heavy Ends: Stop the distillation before all the material has vaporized to leave the high-boiling point impurities ("heavy ends") in the distillation flask.

  • Analysis: Analyze the purity of the collected this compound fraction using GC-MS or NMR.

Mandatory Visualization

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Identification cluster_purification Purification Strategy cluster_final Final Product start Crude Product from Synthesis Reaction gcms GC-MS Analysis start->gcms Sample distillation Fractional Distillation start->distillation Crude Mixture hydrogenation Hydrogenation Polishing start->hydrogenation If Unsaturated Intermediates Present nmr NMR Analysis gcms->nmr For Structural Confirmation pure_product Pure this compound nmr->pure_product distillation->pure_product Purified Fraction byproducts Isolated Byproducts distillation->byproducts Light & Heavy Ends hydrogenation->distillation

Caption: Workflow for identifying and removing byproducts.

logical_relationship cluster_synthesis Synthesis Steps cluster_byproducts Potential Byproducts cluster_product hydroformylation Hydroformylation of Butenes aldol Aldol Condensation hydroformylation->aldol isomers Isomeric Alcohols (e.g., 2-propyl-4-methylhexanol) hydroformylation->isomers Use of mixed butene isomers hydrogenation_main Hydrogenation aldol->hydrogenation_main unreacted_aldehyde Unreacted Pentanal aldol->unreacted_aldehyde Incomplete reaction unsaturated_intermediate Unsaturated Aldehyde (2-propyl-2-heptenal) aldol->unsaturated_intermediate Forms intermediate hydrogenation_main->unsaturated_intermediate Incomplete reaction leads to this byproduct product This compound hydrogenation_main->product

Caption: Relationship between synthesis steps and byproduct formation.

References

Technical Support Center: Optimizing Reaction Conditions with 2-Propylheptanol as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using 2-propylheptanol as a solvent.

Troubleshooting Guides

Issue: Low or No Product Yield

Low product yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes and Solutions:

  • Suboptimal Temperature: this compound's high boiling point allows for a wide operational temperature range. However, each reaction has an optimal temperature for maximum yield and minimal side-product formation.

    • Solution: Perform small-scale experiments at varying temperatures (e.g., in 10-20°C increments) to determine the optimal condition.

  • Inefficient Water Removal (for condensation reactions): In equilibrium reactions like esterifications, the presence of water can inhibit product formation.

    • Solution: Utilize a Dean-Stark apparatus or add molecular sieves to effectively remove water from the reaction mixture.

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be unsuitable for the reaction conditions or used in an insufficient amount.

    • Solution: Screen different catalysts or incrementally increase the catalyst loading. Ensure the catalyst is compatible with a high-boiling alcohol solvent.

  • Poor Solubility of Reactants: One or more reactants may not be sufficiently soluble in this compound at the chosen temperature.

    • Solution: Gradually increase the reaction temperature to enhance solubility. If this is not effective, consider the addition of a co-solvent. The choice of co-solvent will depend on the polarity of the insoluble reactant.

Issue: Product Degradation or Side Product Formation

The high temperatures achievable with this compound can sometimes lead to the degradation of thermally sensitive products or the formation of unwanted side products.

Possible Causes and Solutions:

  • Excessively High Reaction Temperature: While a higher temperature can increase the reaction rate, it can also promote decomposition or side reactions.

    • Solution: Lower the reaction temperature and monitor the reaction progress more frequently. A temperature gradient study can help identify the ideal balance between reaction rate and product stability.

  • Prolonged Reaction Time: Leaving a reaction to run for too long, even at an optimal temperature, can lead to product degradation.

    • Solution: Monitor the reaction's progress using techniques like TLC, GC, or NMR to determine the point of maximum product formation and quench the reaction accordingly.

Issue: Difficulty in Product Isolation and Purification

The high boiling point of this compound can complicate the removal of the solvent from the final product.

Possible Causes and Solutions:

  • Co-distillation with Product: If the product has a boiling point close to that of this compound, separation by simple distillation will be challenging.

    • Solution: Employ fractional distillation for products with a reasonably different boiling point. For less volatile products, high-vacuum distillation (e.g., using a Kugelrohr) may be necessary.[1][2]

  • Solvent Retention in the Product: Due to its low volatility, trace amounts of this compound can be difficult to remove under standard rotary evaporation conditions.[3]

    • Solution: After the initial solvent removal, perform an aqueous workup to partition the polar this compound into the aqueous layer. Alternatively, for non-polar products, precipitation or crystallization from a suitable anti-solvent can be effective. For stubborn traces, drying the product under high vacuum at a slightly elevated temperature can help.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as a solvent? this compound is a branched, high molecular weight oxo-alcohol with a high boiling point.[4] This makes it ideal for reactions requiring high temperatures to proceed at a reasonable rate or to overcome activation energy barriers.[4] Its branched structure can also influence reaction selectivity. Furthermore, it is a key raw material for the production of certain plasticizers and surfactants.[4][5][6][7]

Q2: What are the key physical properties of this compound? this compound is a colorless liquid with a mild odor.[6] It is insoluble in water but miscible with most common organic solvents.[5][8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC10H22O[3][5]
Molecular Weight158.28 g/mol [5]
Boiling Point~213-215 °C[5][9]
Density~0.828 g/cm³[5]
Flash Point~87 °C[8]
Water SolubilityInsoluble[5][8]

Q3: What safety precautions should be taken when working with this compound? this compound can cause skin and serious eye irritation.[10][11] It is combustible, so it should be kept away from heat, sparks, and open flames.[6][12] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat.[12][13] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[10][14]

Q4: For which types of reactions is this compound a suitable solvent? this compound is commonly used in reactions that benefit from high temperatures, such as Fischer esterifications, etherifications, and as a raw material for plasticizers, resins, and surfactants.[3][4][9][15] Its use as a precursor to di-propylheptyl phthalate (DPHP) is a major application.[16]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol describes a general method for the synthesis of an ester from a carboxylic acid and an alcohol, using this compound as a high-boiling point solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe, add the carboxylic acid (1.0 equivalent).

  • Addition of Reagents: Add the alcohol (1.2-1.5 equivalents) and this compound as the solvent. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heating and Water Removal: Heat the mixture to reflux (typically 140-180°C).[17] Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.[17]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete (typically when water is no longer being collected), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by vacuum distillation or column chromatography.

Table 2: Recommended Starting Conditions for Esterification

ParameterRecommended Range
Temperature140 - 180°C[17]
Carboxylic Acid:Alcohol Molar Ratio1:1.2 to 1:5
Catalyst Loading (H2SO4 or p-TSA)1-5 mol%[18]
Water RemovalContinuous (Dean-Stark)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Glassware (Flask, Dean-Stark, Condenser) reagents Charge Reactants (Acid, Alcohol, 2-PH, Catalyst) setup->reagents heat Heat to Reflux (140-180°C) reagents->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool wash Aqueous Wash (NaHCO3, Brine) cool->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: Experimental workflow for a typical esterification reaction.

troubleshooting_pathway start Low Yield Issue temp_check Is Temperature Optimal? start->temp_check water_check Is Water Being Removed? temp_check->water_check Yes optimize_temp Optimize Temperature temp_check->optimize_temp No catalyst_check Is Catalyst Active/Sufficient? water_check->catalyst_check Yes improve_drying Improve Water Removal water_check->improve_drying No solubility_check Are Reactants Soluble? catalyst_check->solubility_check Yes change_catalyst Screen/Increase Catalyst catalyst_check->change_catalyst No add_cosolvent Increase Temp / Add Co-solvent solubility_check->add_cosolvent No solution Yield Improved solubility_check->solution Yes optimize_temp->water_check improve_drying->catalyst_check change_catalyst->solubility_check add_cosolvent->solution

Caption: Logical troubleshooting guide for low reaction yield.

References

Challenges in the distillation of 2-Propylheptanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the laboratory distillation of 2-Propylheptanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound in the lab?

A1: Due to its high boiling point (approximately 215-218 °C at atmospheric pressure), vacuum fractional distillation is the recommended method for purifying this compound in a laboratory setting.[1][2][3][4] This technique allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition and potential side reactions. Fractional distillation is crucial for separating this compound from isomers or other impurities with close boiling points that may be present from its synthesis.

Q2: My this compound sample is not reaching the expected purity after a single distillation. What could be the issue?

A2: Several factors could contribute to lower than expected purity:

  • Inefficient Fractionating Column: The efficiency of your fractionating column (number of theoretical plates) may be insufficient for separating closely boiling isomers. Consider using a longer column or a column with a more efficient packing material.

  • Distillation Rate: A distillation rate that is too fast can lead to poor separation. A slow and steady distillation rate is crucial for achieving good separation.

  • Reflux Ratio: An improper reflux ratio can also affect separation efficiency. For fractional distillations, it is important to establish a proper reflux before collecting the distillate.

  • Azeotrope Formation: this compound is known to form a minimum-boiling azeotrope with water. If your sample is wet, this azeotrope will distill first, and complete separation of water may not be achieved by simple fractional distillation alone.

Q3: I am observing bumping or uneven boiling during the distillation of this compound. How can I prevent this?

A3: Bumping occurs when a liquid becomes superheated and then boils violently. To ensure smooth boiling:

  • Use Boiling Chips or a Magnetic Stirrer: Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. Never add them to a hot liquid.

  • Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath to provide even and controlled heating to the distillation flask.

  • Degas the Sample: If the sample has been stored for a long time, it may have dissolved gases. Applying a gentle vacuum before heating can help to remove these dissolved gases.

Q4: Does this compound form azeotropes with common laboratory solvents?

Troubleshooting Guide

Problem Possible Cause Solution
Distillation is very slow or not occurring at the expected temperature. 1. Vacuum is too high (pressure is too low). 2. Inadequate heating. 3. Heat loss from the distillation column. 1. Slowly and carefully decrease the vacuum (increase the pressure) until a steady distillation rate is achieved. 2. Increase the temperature of the heating mantle or oil bath gradually. 3. Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.
The temperature at the distillation head is fluctuating. 1. Uneven boiling (bumping). 2. Distillation rate is too fast. 3. Condenser is flooded. 1. Ensure adequate stirring or fresh boiling chips are present. See Q3 in the FAQ section. 2. Reduce the heating rate to achieve a slow, steady distillation rate (typically 1-2 drops per second). 3. Ensure the cooling water flow rate is not excessive.
The distillate is cloudy. 1. Presence of an immiscible impurity, likely water. 2. Aerosol formation. 1. Dry the crude this compound before distillation using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Consider the azeotropic distillation with water. 2. Insert a glass wool plug in the distillation head before the condenser to trap aerosols.
Poor separation of components (low purity of the desired fraction). 1. Inefficient fractionating column. 2. Distillation rate is too high. 3. Improper packing of the fractionating column. 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. 3. Ensure the column packing is uniform and not channeled.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₂O
Molar Mass 158.28 g/mol
Boiling Point (at 760 mmHg) 215-218 °C[1][2][4]
Vapor Pressure (at 25 °C) 0.0283 mmHg[1]
Flash Point 87.1 °C[2]
Density ~0.827 g/cm³

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~60 - 70
5~85 - 95
10~100 - 110
20~115 - 125
50~140 - 150
100~160 - 170

Note: These are estimated values based on the atmospheric boiling point and the behavior of similar high-boiling alcohols. Actual boiling points may vary and should be determined experimentally.

Table 3: Azeotrope Data for this compound with Water

Component BBoiling Point of Azeotrope (°C at 760 mmHg)Weight % of this compound
Water99.892[5]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound under Vacuum

Objective: To purify this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar or boiling chips

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Drying (if necessary): If the crude this compound is suspected to contain water, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.

  • Assembly: Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or fresh boiling chips. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Turn on the cooling water to the condenser. Slowly and carefully apply the vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the flask gently using the heating mantle or oil bath.

  • Establishing Reflux: Allow the vapor to slowly rise through the fractionating column and establish a steady reflux.

  • Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the first fraction (forerun), which will contain lower-boiling impurities.

  • Main Fraction: As the temperature begins to rise and then stabilizes again at the boiling point of this compound at the working pressure, change the receiving flask to collect the main fraction.

  • Final Fraction: When the temperature starts to drop or rise significantly again, or when only a small amount of liquid remains in the distilling flask, stop the distillation by removing the heat source.

  • Shutdown: Allow the apparatus to cool down completely before slowly releasing the vacuum.

Mandatory Visualization

Distillation_Troubleshooting cluster_start Start cluster_symptoms Identify Symptom cluster_causes Possible Causes cluster_solutions Solutions start Distillation Problem symptom1 Slow or No Distillation start->symptom1 symptom2 Fluctuating Temperature start->symptom2 symptom3 Cloudy Distillate start->symptom3 symptom4 Poor Separation start->symptom4 cause1a High Vacuum symptom1->cause1a cause1b Inadequate Heat symptom1->cause1b cause1c Heat Loss symptom1->cause1c cause2a Bumping symptom2->cause2a cause2b Rate Too Fast symptom2->cause2b cause3a Water Present symptom3->cause3a cause4a Inefficient Column symptom4->cause4a cause4b Rate Too High symptom4->cause4b solution1a Adjust Vacuum cause1a->solution1a solution1b Increase Heat cause1b->solution1b solution1c Insulate Column cause1c->solution1c solution2a Add Stir Bar/Chips cause2a->solution2a solution2b Reduce Heat cause2b->solution2b solution3a Dry Sample First cause3a->solution3a solution4a Use Better Column cause4a->solution4a solution4b Reduce Distillation Rate cause4b->solution4b

Caption: Troubleshooting workflow for this compound distillation.

Fractional_Distillation_Workflow start Start: Crude this compound prep Preparation: Dry Sample (if needed) start->prep setup Apparatus Setup prep->setup charge Charge Flask setup->charge vacuum Apply Vacuum charge->vacuum heat Gentle Heating vacuum->heat reflux Establish Reflux heat->reflux collect_forerun Collect Forerun (Impurities) reflux->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main stop Stop Distillation collect_main->stop cool Cool Down stop->cool end End: Purified this compound cool->end

Caption: Experimental workflow for fractional distillation of this compound.

References

Stability of 2-Propylheptanol under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Propylheptanol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the chemical stability of this compound under strong acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a branched-chain primary alcohol and is considered a chemically stable compound under normal storage conditions.[1] It is a high-boiling point, colorless liquid.[1] However, like other primary alcohols, its stability can be compromised under forcing conditions such as strong acids, strong bases in the presence of oxidants, and high temperatures.

Q2: What happens to this compound under strong acidic conditions?

A2: Under strong acidic conditions, particularly at elevated temperatures, this compound is likely to undergo dehydration, which is an elimination reaction.[2][3][4] This can lead to the formation of a mixture of isomeric alkenes (e.g., 2-propylhept-1-ene and other rearranged products). Another potential reaction is an acid-catalyzed intermolecular condensation (SN2 reaction) between two molecules of this compound to form a symmetrical ether, bis(2-propylheptyl) ether.[5][6][7]

Q3: Is this compound stable in the presence of strong bases?

A3: Generally, primary alcohols like this compound are resistant to degradation by strong bases alone, as the hydroxide ion is a poor leaving group.[8] However, in the presence of a strong base and an oxidizing agent, this compound can be oxidized, first to an aldehyde (2-propylheptanal) and potentially further to a carboxylic acid (2-propylheptanoic acid).[9][10][11]

Q4: I am observing unexpected peaks in my HPLC analysis after storing this compound in an acidic solution. What could they be?

A4: The unexpected peaks are likely degradation products. Under acidic stress, these could correspond to various isomers of decene (from dehydration) or bis(2-propylheptyl) ether. To confirm their identities, further analysis using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Q5: How can I monitor the degradation of this compound?

A5: The degradation can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[12] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a suitable technique for analyzing volatile alcohols and their degradation products like alkenes.[13][14]

Troubleshooting Guides

Issue 1: High variability in degradation results between replicate samples.
Possible Cause Solution
Inaccurate pH Control Small variations in the pH of the acidic or basic stress solution can significantly alter the rate of degradation. Solution: Prepare fresh stress solutions for each experiment and verify the pH immediately before use. Ensure the buffer capacity is sufficient if a buffered system is used.
Temperature Fluctuations Degradation reactions are highly sensitive to temperature. Inconsistent temperature control can lead to variable results. Solution: Use a calibrated, stable heating apparatus (e.g., a water bath or heating block). Monitor and record the temperature throughout the experiment.
Inhomogeneous Sample Preparation If this compound is not fully dissolved or mixed in the stress solution, the degradation rate will be inconsistent. Solution: Ensure complete dissolution and thorough mixing of the sample in the stress medium before starting the experiment and before taking any analytical aliquots.
Analytical Method Variability Inconsistent sample preparation for analysis or instrument performance issues can lead to variable results. Solution: Validate your analytical method for robustness and precision. Ensure consistent sample handling and instrument parameters for all analyses.
Issue 2: Faster than expected degradation under acidic conditions.
Possible Cause Solution
Acid Concentration Too High The rate of acid-catalyzed dehydration is dependent on the acid concentration. Solution: Re-evaluate the concentration of the strong acid used. Consider performing a range-finding study with different acid concentrations to achieve the desired degradation level (typically 5-20%).[1][15]
Temperature Too High Elevated temperatures significantly accelerate dehydration and ether formation.[16][17] Solution: Lower the reaction temperature. Ensure the temperature is appropriate for the intended level of stress.
Presence of Catalytic Impurities Certain metal ions or other impurities can catalyze degradation reactions. Solution: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned.

Data Presentation

Table 1: Illustrative Stability of this compound under Stress Conditions. (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. It represents typical outcomes from a forced degradation study.)

Condition Time (hours) This compound Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%)
0.1 M HCl at 60°C0100.00.00.00.0
1295.23.1 (Alkene Isomers)1.5 (Ether)4.8
2489.86.5 (Alkene Isomers)3.2 (Ether)10.2
4881.511.3 (Alkene Isomers)6.1 (Ether)18.5
0.1 M NaOH at 60°C0100.00.00.00.0
1299.8<0.1<0.10.2
2499.7<0.1<0.10.3
4899.50.2<0.10.5

Experimental Protocols

Protocol 1: Acidic Stress Testing of this compound

Objective: To evaluate the degradation of this compound under strong acidic conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), concentrated

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (for neutralization)

  • Volumetric flasks, pipettes, and vials

  • Calibrated heating block or water bath

  • HPLC or GC system

Procedure:

  • Preparation of Stress Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with purified water.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in methanol to create a stock solution (e.g., 10 mg/mL).

  • Stress Condition: In a sealed vial, mix a known volume of the this compound stock solution with the 0.1 M HCl solution to achieve a final concentration of approximately 1 mg/mL.

  • Incubation: Place the vial in a heating block set to 60°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Quenching: Immediately cool the withdrawn aliquot in an ice bath and neutralize it with an equivalent amount of a suitable sodium hydroxide solution to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase (for HPLC) or an appropriate solvent (for GC) to a suitable concentration for analysis. Analyze the sample using a validated stability-indicating method.

  • Control: Prepare a control sample by diluting the this compound stock solution in water/methanol without acid and store it at 4°C. Analyze at the same time points.

Protocol 2: Basic Stress Testing of this compound

Objective: To evaluate the degradation of this compound under strong basic conditions.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), pellets

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (for neutralization)

  • Other materials as listed in Protocol 1.

Procedure:

  • Preparation of Stress Solution: Prepare a 0.1 M NaOH solution by dissolving NaOH pellets in purified water.

  • Sample Preparation: Prepare a stock solution of this compound in methanol as described in Protocol 1.

  • Stress Condition: In a sealed vial, mix a known volume of the this compound stock solution with the 0.1 M NaOH solution to a final concentration of approximately 1 mg/mL.

  • Incubation: Place the vial in a heating block set to 60°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Quenching: Immediately cool the withdrawn aliquot in an ice bath and neutralize it with an equivalent amount of a suitable hydrochloric acid solution.

  • Analysis: Prepare and analyze the sample as described in Protocol 1.

  • Control: Prepare and analyze a control sample as described in Protocol 1.

Visualizations

G cluster_acid Strong Acidic Conditions (e.g., H₂SO₄, Heat) A This compound B Protonated Alcohol (Good Leaving Group) A->B Protonation C Alkene Isomers (e.g., 2-Propylhept-1-ene) B->C E2 Elimination D Bis(2-propylheptyl) Ether B->D SN2 Attack by another Alcohol E Water B->E Loss of Water

Caption: Potential degradation pathways of this compound under strong acidic conditions.

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Degradation start Unexpected Peak Observed in Analysis q1 Are Replicates Consistent? start->q1 sol1 Investigate Sample Prep: - pH Control - Temperature Control - Homogeneity q1->sol1 No q2 Is Degradation Faster/Slower than Expected? q1->q2 Yes sol1->q2 sol2 Review Stress Conditions: - Reagent Concentration - Temperature - Duration q2->sol2 Yes end Identify Degradant (e.g., via LC-MS) q2->end No sol2->end

Caption: Logical workflow for troubleshooting unexpected degradation results.

References

Navigating Viscosity Challenges with 2-Propylheptanol in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing 2-Propylheptanol, managing its viscosity is a common challenge in various experimental setups. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound and how does it change with temperature?

Q2: My this compound solution is too viscous to pipette accurately. What can I do?

A2: You have several options to address this issue:

  • Heating: Gently warming the this compound solution can significantly reduce its viscosity. See the detailed protocol below for guidance on controlled heating.

  • Dilution: Adding a less viscous, miscible solvent can effectively lower the overall viscosity of the solution. A list of suitable solvents and their effects on viscosity is provided in the tables below.

  • Specialized Equipment: For highly accurate dispensing of viscous liquids, consider using a positive displacement pipette or an automated liquid handler with optimized settings for viscous solutions.[1][2][3]

Q3: How does the viscosity of this compound affect my organic synthesis reaction?

A3: High viscosity can lead to several issues in organic synthesis, including inefficient stirring, poor heat transfer, and localized concentration gradients. This can result in lower yields, side product formation, and difficulty in monitoring reaction progress. Strategies to mitigate these effects include heating the reaction mixture (if the reaction chemistry allows), diluting with a suitable co-solvent, and using overhead mechanical stirrers for more effective agitation.

Q4: I am having trouble preparing a homogeneous sample of a this compound-based formulation for NMR analysis. What are the best practices?

A4: The viscosity of this compound can lead to broadened peaks and poor resolution in NMR spectra. To prepare a suitable sample:

  • Solvent Selection: Dissolve your sample in a low-viscosity deuterated solvent.

  • Heating: Gently warming the NMR tube can help to reduce the viscosity of the sample.[4][5]

  • Vortexing/Sonication: Ensure thorough mixing to achieve a homogeneous solution.

  • Sample Concentration: Avoid overly concentrated samples, as this can increase viscosity and lead to line broadening.[6]

Q5: My HPLC backpressure is too high when using a mobile phase containing this compound. How can I resolve this?

A5: High backpressure in HPLC is a common issue with viscous solvents. To address this:

  • Elevated Column Temperature: Increasing the column temperature is a very effective way to reduce the viscosity of the mobile phase and, consequently, the backpressure.

  • Mobile Phase Composition: If possible, adjust the mobile phase composition by adding a less viscous solvent.

  • Lower Flow Rate: Reducing the flow rate will decrease the backpressure.

  • Column Dimensions: Using a column with a larger internal diameter or larger particle size can also help to reduce backpressure.

Troubleshooting Guides

Issue 1: Inaccurate Liquid Handling and Dispensing

Symptoms:

  • Inaccurate and imprecise volumes when using standard air displacement pipettes.

  • Liquid clinging to the outside of pipette tips.

  • Slow aspiration and dispensing.

Solutions:

Method Description Advantages Considerations
Heating Gently warm the this compound container in a water bath.Simple, effective for moderate viscosity reduction.Ensure the temperature is compatible with the experiment and does not cause degradation.
Dilution Mix this compound with a low-viscosity, miscible solvent.Can significantly reduce viscosity and improve handling at room temperature.The diluent must be compatible with the downstream application (e.g., reaction, analysis).
Positive Displacement Pipettes Use pipettes where the piston is in direct contact with the liquid.Highly accurate for viscous and volatile liquids.May require specialized tips and can be more expensive.
Automated Liquid Handlers Program the liquid handler with slower aspiration and dispense rates, and incorporate delays.[3]High throughput and reproducibility.[1][2][7]Requires access to an automated system and protocol optimization.[8]
Issue 2: Poor Mixing and Heat Transfer in Reactions

Symptoms:

  • Stir bar struggling or stopping.

  • Non-uniform reaction mixture (visible layers or clumps).

  • Inconsistent reaction temperatures.

  • Lower than expected reaction yields.

Solutions:

Method Description Advantages Considerations
Mechanical Stirring Use an overhead mechanical stirrer instead of a magnetic stir bar.Provides more powerful and effective agitation for viscous mixtures.Requires specialized equipment.
Controlled Heating Heat the reaction vessel using an oil bath with a temperature controller.Improves mixing by lowering viscosity and ensures uniform temperature.Reaction must be stable at elevated temperatures.
Co-Solvent Addition Introduce a suitable, low-viscosity co-solvent to the reaction mixture.Reduces viscosity, improving mixing and heat transfer.The co-solvent must not interfere with the reaction chemistry.

Data Presentation

Estimated Viscosity of Branched C10 Alcohols (Isodecanol as a proxy for this compound) at Different Temperatures
Temperature (°C)Temperature (K)Estimated Dynamic Viscosity (mPa·s)
20293.15~15
40313.15~7
60333.15~4
80353.15~2.5

Note: These are estimated values based on data for isodecanol and general trends for similar alcohols. Actual values for this compound may vary.

Miscibility and Viscosity of Common Laboratory Solvents at 20°C
SolventViscosity (mPa·s)Miscibility with this compound
Methanol0.59Miscible
Ethanol1.20Miscible
Isopropanol2.39Miscible
Acetone0.32Miscible
Ethyl Acetate0.45Miscible
Dichloromethane0.44Miscible
Tetrahydrofuran (THF)0.48Miscible
Water1.00Insoluble

Experimental Protocols

Protocol for Controlled Heating to Reduce Viscosity
  • Place the container of this compound in a water bath.

  • Ensure the water level is high enough to heat the bulk of the liquid but not so high as to risk contamination.

  • Place a thermometer in the water bath to monitor the temperature.

  • Gently heat the water bath to the desired temperature (e.g., 40°C or 60°C), ensuring it is well below the boiling point of this compound (~215°C).

  • Allow the this compound to equilibrate to the bath temperature before use.

  • Gently swirl the container periodically to ensure uniform heating.

Protocol for Viscosity Reduction by Dilution
  • Determine a suitable diluent from the table above that is compatible with your experimental procedure.

  • In a separate, clean container, add the desired volume of this compound.

  • Gradually add the chosen diluent while gently stirring or swirling.

  • Start with a small amount of diluent (e.g., 10% by volume) and assess the viscosity.

  • Continue adding the diluent in small increments until the desired viscosity is achieved.

  • Ensure the final concentration of this compound is appropriate for your experiment.

Visualizations

Viscosity_Troubleshooting_Workflow cluster_handling Liquid Handling Solutions cluster_reaction Reaction Mixing Solutions start High Viscosity Issue Identified q1 Is accurate liquid handling the primary concern? start->q1 Yes q2 Is poor mixing in a reaction the issue? start->q2 No heat_handling Gentle Heating q1->heat_handling dilute_handling Dilution with compatible solvent q1->dilute_handling pipette Use Positive Displacement Pipette q1->pipette automation Optimize Automated Liquid Handler q1->automation heat_reaction Controlled Reaction Heating q2->heat_reaction dilute_reaction Dilution with non-reactive co-solvent q2->dilute_reaction stir Use Mechanical Stirrer q2->stir end Issue Resolved heat_handling->end dilute_handling->end pipette->end automation->end heat_reaction->end dilute_reaction->end stir->end

Caption: Troubleshooting workflow for high viscosity issues.

Factors_Affecting_Viscosity cluster_factors Influencing Factors viscosity This compound Viscosity temp Temperature viscosity->temp inversely proportional concentration Concentration (in solution) viscosity->concentration directly proportional diluent Nature of Diluent viscosity->diluent dependent on

Caption: Key factors influencing this compound viscosity.

References

Troubleshooting phase separation issues with 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for phase separation issues encountered when using 2-Propylheptanol in experimental and formulation settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my field?

This compound is a branched-chain C10 alcohol.[1][2] It is a clear, colorless, high-boiling liquid with a mild odor.[1] Due to its chemical structure, it is miscible with most common organic solvents but has very low solubility in water.[1][3] In research and drug development, its properties make it suitable as a processing solvent, a raw material for synthesizing plasticizers and surfactants, and a component in various formulations.[2]

Q2: I am observing phase separation in my this compound mixture. What are the common causes?

Phase separation in formulations containing this compound can be triggered by several factors:

  • Polarity Mismatch: As a relatively non-polar alcohol, this compound has limited solubility in polar solvents, especially water.[1][2] Phase separation is common in aqueous mixtures or if the overall polarity of your solvent system changes significantly.

  • Temperature Fluctuations: Changes in temperature can alter the solubility of this compound and other components in your mixture, leading to instability and phase separation.

  • Presence of Impurities: Contaminants, including water or residual reactants from synthesis, can disrupt the homogeneity of your solution and induce phase separation.

  • Incorrect Component Ratios: In multi-component systems like emulsions or surfactant blends, an improper ratio of this compound to other components can lead to instability.[4]

  • pH Changes: For formulations containing ionizable compounds, a shift in pH can alter solubility and lead to phase separation.

Troubleshooting Guides

Issue 1: Phase Separation Upon Mixing this compound with a Solvent System

If you observe immediate phase separation when mixing this compound with your solvent system, it is likely due to a fundamental incompatibility.

Troubleshooting Workflow:

start Phase Separation Observed check_polarity Assess Polarity Mismatch (Is the solvent system highly polar, e.g., aqueous?) start->check_polarity increase_co_solvent Action: Introduce a co-solvent of intermediate polarity (e.g., isopropanol, ethanol) check_polarity->increase_co_solvent Yes consult_hsp Consult Hansen Solubility Parameters (HSP) to predict miscibility and select a suitable co-solvent. check_polarity->consult_hsp No end_node Homogeneous Solution Achieved increase_co_solvent->end_node reformulate Reformulate with a more compatible solvent system. consult_hsp->reformulate reformulate->end_node

Caption: Troubleshooting workflow for immediate phase separation.

Explanation:

  • Assess Polarity: The primary reason for immediate phase separation is a significant difference in polarity between this compound and the solvent system.

  • Introduce a Co-solvent: If you are working with a highly polar solvent, adding a co-solvent with intermediate polarity can help to bridge the miscibility gap. Alcohols like ethanol or isopropanol are often effective.

  • Consult Hansen Solubility Parameters (HSP): HSP can be a powerful tool to predict the miscibility of this compound with different solvents and to select an appropriate co-solvent. The principle is that substances with similar HSP values are likely to be miscible.

  • Reformulate: If the above steps do not resolve the issue, a complete reformulation with a more compatible solvent system may be necessary.

Issue 2: Phase Separation in a Previously Stable this compound Formulation

If a previously stable formulation containing this compound separates over time, the cause is often more subtle.

Troubleshooting Workflow:

start Delayed Phase Separation check_temp Investigate Temperature Fluctuations (Were there significant changes in storage temperature?) start->check_temp control_temp Action: Store at a constant, controlled temperature. check_temp->control_temp Yes check_impurities Analyze for Impurities (e.g., water content, residual reactants) check_temp->check_impurities No end_node Stable Formulation Restored control_temp->end_node purify Action: Purify the this compound or other components. check_impurities->purify Yes check_ratios Review Component Ratios (Especially in surfactant or emulsion systems) check_impurities->check_ratios No purify->end_node optimize_ratios Action: Systematically vary component ratios to find the optimal stable formulation. check_ratios->optimize_ratios Yes optimize_ratios->end_node

Caption: Troubleshooting workflow for delayed phase separation.

Explanation:

  • Temperature Control: Store the formulation in a temperature-controlled environment to prevent fluctuations that can affect solubility.

  • Impurity Analysis: The presence of even small amounts of impurities, particularly water, can destabilize a formulation over time. Analytical techniques such as Karl Fischer titration for water content can be valuable.

  • Component Ratio Optimization: In complex mixtures like surfactant formulations, the ratio of the oil phase (containing this compound), aqueous phase, and surfactant/co-surfactant is critical for stability.[4]

Data Presentation

Qualitative Solubility of this compound
Solvent ClassSolubilityExplanation
Water Very Low / InsolubleThe long hydrocarbon chain of this compound makes it hydrophobic.[1]
Polar Protic Solvents (e.g., Methanol, Ethanol) MiscibleThe hydroxyl group of this compound can form hydrogen bonds with other alcohols.
Polar Aprotic Solvents (e.g., Acetone) MiscibleDipole-dipole interactions and the relatively non-polar character of this compound allow for miscibility.
Non-Polar Solvents (e.g., Toluene, Hexane) Miscible"Like dissolves like" principle applies, as both are non-polar.
Hansen Solubility Parameters (HSP) for Predicting Miscibility

Hansen Solubility Parameters can be used to predict the likelihood of a solvent dissolving a solute. The closer the HSP values of the solvent and solute, the more likely they are to be miscible.

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound (Estimated) ~16.0~4.0~8.0
Methanol 14.712.322.3
Ethanol 15.88.819.4
Isopropanol 15.86.116.4
Acetone 15.510.47.0
Toluene 18.01.42.0
n-Hexane 14.90.00.0

Disclaimer: The HSP values for this compound are estimated based on its structure and the properties of similar alcohols. Experimental determination is recommended for precise formulation work. The other values are from established HSP databases.

Experimental Protocols

Protocol 1: Determination of Phase Separation by Visual Inspection and Centrifugation

Objective: To quickly assess the stability of a this compound formulation.

Methodology:

  • Sample Preparation: Prepare your formulation in a clear glass vial or test tube.

  • Visual Inspection:

    • Observe the sample immediately after preparation against a well-lit background. Look for any signs of cloudiness, turbidity, or the formation of separate layers.

    • Allow the sample to stand undisturbed for a set period (e.g., 1 hour, 24 hours, 1 week) at a controlled temperature.

    • Periodically inspect for any changes in appearance.

  • Centrifugation:

    • If the sample appears stable or only slightly cloudy, place it in a centrifuge.

    • Centrifuge at a moderate speed (e.g., 3000 rpm) for 15-30 minutes.

    • After centrifugation, carefully inspect the sample for any signs of phase separation, such as the formation of a pellet or distinct layers.

Protocol 2: Analysis of Impurities by Gas Chromatography (GC)

Objective: To identify and quantify volatile impurities in this compound that may be causing phase separation.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5) is typically used for separating alcohols and related impurities.

  • Sample Preparation:

    • Dilute a known amount of the this compound sample in a suitable solvent (e.g., hexane, acetone) to a concentration appropriate for GC analysis.

    • Prepare a series of calibration standards of potential impurities (e.g., water, unreacted starting materials, other isomeric alcohols) in the same solvent.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis:

    • Identify impurity peaks in the sample chromatogram by comparing their retention times to those of the calibration standards.

    • Quantify the impurities by constructing a calibration curve from the peak areas of the standards.

References

Preventing side reactions in the oxidation of 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 2-propylheptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 2-propylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of this compound?

The complete oxidation of this compound, a primary alcohol, yields 2-propylheptanoic acid.[1]

Q2: What are the most common side reactions to be aware of?

The two most common side reactions are:

  • Incomplete Oxidation: This leads to the formation of the intermediate aldehyde, 2-propylheptanal. This occurs when using insufficient oxidizing agent or non-optimal reaction conditions.[1]

  • Ester Formation: Under acidic conditions, the 2-propylheptanoic acid product can react with unreacted this compound to form the ester, 2-propylheptyl 2-propylheptanoate. This is a known side reaction, particularly with methods like Jones oxidation.[2]

Q3: Which oxidizing agents are recommended for converting this compound to 2-propylheptanoic acid?

Strong oxidizing agents are required to ensure the reaction goes to completion. Common choices include:

  • Jones Reagent (Chromic Acid): An effective and economical method for oxidizing primary alcohols to carboxylic acids.[3][4]

  • Potassium Permanganate (KMnO₄): A powerful oxidant, typically used under basic conditions.

  • TEMPO-based systems: A more modern and selective catalytic method, often used with a co-oxidant like sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO₂). This method is particularly suitable for hydrophobic substrates.[5]

Q4: How can I minimize the formation of the aldehyde byproduct?

To ensure complete oxidation to the carboxylic acid, you should:

  • Use an excess of the strong oxidizing agent.[6]

  • Employ reaction conditions that favor full oxidation, such as heating under reflux. This prevents the volatile intermediate aldehyde from escaping the reaction mixture before it can be further oxidized.[6]

Q5: How can the formation of the ester byproduct be prevented?

Ester formation is catalyzed by acid. To minimize this side reaction:

  • When using Jones reagent, a technique called "inverse addition" is effective. This involves slowly adding the alcohol to the Jones reagent, which maintains a high concentration of the oxidant and quickly converts the alcohol to the acid, minimizing the opportunity for the alcohol and acid to react.[2][4]

  • Using oxidation methods that do not require strongly acidic conditions, such as TEMPO-based systems, can also prevent esterification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-propylheptanoic acid 1. Incomplete reaction. 2. Formation of side products (aldehyde, ester). 3. Difficulties in product isolation due to its physical properties.1. Increase reaction time, temperature (if appropriate for the method), or the amount of oxidizing agent. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material. 2. For aldehyde formation, ensure an excess of oxidant and consider heating under reflux. For ester formation, use the "inverse addition" technique with Jones reagent or switch to a non-acidic oxidation method like a TEMPO-based system.[2][4] 3. 2-propylheptanoic acid is an oily liquid. Ensure efficient extraction with an appropriate organic solvent after acidification of the reaction mixture. Perform multiple extractions if necessary.
Significant amount of unreacted this compound remaining 1. Insufficient amount of oxidizing agent. 2. Deactivated oxidizing agent. 3. Low reaction temperature.1. Use a larger excess of the oxidizing agent. For Jones oxidation of long-chain alcohols, using 1.5 times the stoichiometric amount has been shown to improve conversion.[4] 2. Use fresh or properly stored reagents. 3. For Jones oxidation, ensure the temperature does not exceed 30°C to inhibit side reactions, but ensure it is sufficient for the reaction to proceed over a 4-hour period.[4] For other methods, consult the recommended temperature in the protocol.
Product is contaminated with 2-propylheptanal Incomplete oxidation of the intermediate aldehyde. This is more likely with hydrophobic aldehydes which are resistant to hydration, a key step for further oxidation in aqueous media.1. Increase the amount of oxidizing agent and/or prolong the reaction time. 2. For TEMPO-based oxidations, a two-step, one-pot procedure is highly effective. First, oxidize the alcohol to the aldehyde with TEMPO/NaOCl, then add NaClO₂ to oxidize the aldehyde to the carboxylic acid. This is particularly useful for hydrophobic substrates.[5]
Product contains a significant amount of ester The acidic reaction conditions (e.g., in Jones oxidation) are catalyzing the Fischer esterification between the product and the starting material.1. Employ the "inverse addition" method for the Jones oxidation, where the alcohol is added slowly to the oxidant.[2][4] 2. Switch to an oxidation method that proceeds under neutral or basic conditions, such as a TEMPO/NaOCl/NaClO₂ system or oxidation with KMnO₄ under basic conditions.

Data Presentation

The following table summarizes representative yields for the oxidation of long-chain primary alcohols to carboxylic acids using different methods. These values can be considered indicative for the oxidation of this compound.

Oxidation Method Oxidizing Agent(s) Typical Yield of Carboxylic Acid Key Side Products Reference
Standard Jones Oxidation CrO₃ / H₂SO₄ in Acetone~80%Aldehyde, Ester[4]
Optimized Jones Oxidation (Inverse Addition) CrO₃ / H₂SO₄ in Acetone>90%Aldehyde (minimized), Ester (minimized)[4]
TEMPO-based Oxidation TEMPO / NaOCl / NaClO₂High to Quantitative (>95%)Aldehyde (trace)[5]
Potassium Permanganate KMnO₄Variable, can be highAldehyde, products from C-C cleavage if not controlled

Experimental Protocols

Protocol 1: Optimized Jones Oxidation of this compound

This protocol is adapted from an optimized procedure for long-chain fatty alcohols to maximize the yield of the carboxylic acid and minimize side product formation.[4]

Reagents:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare the Jones Reagent (2.5 M): In a flask cooled in an ice bath, carefully and slowly add 25 g of CrO₃ to 75 mL of water. Once dissolved, slowly add 25 mL of concentrated H₂SO₄.

  • Reaction Setup: Place the prepared Jones reagent (1.5 times the stoichiometric amount required for the alcohol) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.

  • Inverse Addition: Dissolve the this compound in acetone and place it in the dropping funnel. Add the alcohol solution dropwise to the vigorously stirred Jones reagent, ensuring the reaction temperature is maintained below 30°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at a controlled temperature for 4 hours. The reaction progress can be monitored by TLC or GC. The color of the mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).

  • Quenching: Once the reaction is complete, quench the excess oxidant by carefully adding isopropyl alcohol dropwise until the orange color is no longer present.

  • Work-up:

    • Filter the mixture to remove the chromium salts.

    • Remove the acetone under reduced pressure.

    • Transfer the remaining aqueous layer to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid.

    • Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of ~2 and extract the 2-propylheptanoic acid with diethyl ether (3x).

    • Combine the final organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2-propylheptanoic acid. Further purification can be achieved by vacuum distillation.

Protocol 2: TEMPO-Catalyzed Oxidation of this compound

This two-step, one-pot protocol is highly effective for hydrophobic alcohols like this compound, ensuring complete conversion to the carboxylic acid.[5]

Reagents:

  • This compound

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol

  • Acetonitrile

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Oxidation to Aldehyde:

    • In a round-bottom flask, dissolve this compound in a mixture of acetonitrile and tert-butanol.

    • Add a catalytic amount of TEMPO (e.g., 1-2 mol%).

    • In a separate flask, prepare an aqueous solution of NaOCl and sodium bicarbonate.

    • Cool the alcohol solution to 0°C and slowly add the NaOCl solution while maintaining the temperature.

    • Stir the biphasic mixture vigorously until TLC or GC analysis indicates complete consumption of the starting alcohol.

  • Step 2: Oxidation to Carboxylic Acid:

    • In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.

    • Add this solution to the reaction mixture from Step 1.

    • Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid (monitor by TLC or GC).

  • Quenching: Cool the reaction to 0°C and slowly add an aqueous solution of sodium sulfite to quench any remaining oxidants.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield 2-propylheptanoic acid. Purify further by vacuum distillation if necessary.

Visualizations

Oxidation_Pathways This compound This compound 2-Propylheptanal 2-Propylheptanal This compound->2-Propylheptanal Incomplete Oxidation Ester_Byproduct 2-Propylheptyl 2-Propylheptanoate This compound->Ester_Byproduct + 2-Propylheptanoic Acid (Acidic Conditions) 2-Propylheptanoic_Acid 2-Propylheptanoic Acid 2-Propylheptanal->2-Propylheptanoic_Acid Complete Oxidation

Caption: Reaction pathways in the oxidation of this compound.

Troubleshooting_Workflow start Low Yield of 2-Propylheptanoic Acid check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm No increase_reagent Increase Oxidant Stoichiometry or Reaction Time/Temp sm_present->increase_reagent Yes check_reagent_quality Verify Reagent Activity sm_present->check_reagent_quality Yes check_side_products Analyze for Side Products (Aldehyde, Ester) no_sm->check_side_products aldehyde_present Aldehyde is a Major Byproduct check_side_products->aldehyde_present ester_present Ester is a Major Byproduct check_side_products->ester_present No use_stronger_cond Use Excess Oxidant & Consider Reflux aldehyde_present->use_stronger_cond Yes use_two_step_tempo Use Two-Step TEMPO/NaClO2 Protocol aldehyde_present->use_two_step_tempo Yes use_inverse_addition Use Inverse Addition (Jones Oxidation) ester_present->use_inverse_addition Yes use_non_acidic Switch to Non-Acidic Method (e.g., TEMPO) ester_present->use_non_acidic Yes optimize_workup Optimize Extraction & Purification ester_present->optimize_workup No

Caption: Troubleshooting workflow for low yield in this compound oxidation.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Propylheptanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the synthesis of 2-propylheptanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a multi-step process involving hydroformylation, aldol condensation, and hydrogenation.

Issue 1: Low Yield or Conversion in Hydroformylation of Butenes to n-Pentanal

The hydroformylation of butenes is a critical step, and low yields of the desired linear aldehyde, n-pentanal, will impact the overall yield of this compound.

Symptom Potential Cause Suggested Solution
Low overall butene conversion Insufficient Catalyst Activity: The rhodium catalyst may be deactivated or present at too low a concentration.- Increase catalyst loading. - Check for and eliminate potential catalyst poisons in the feedstock (e.g., sulfur compounds). - Consider catalyst regeneration protocols if deactivation is suspected.
Suboptimal Reaction Conditions: Temperature or pressure may not be in the ideal range for the specific catalyst system.- Optimize temperature and pressure. For rhodium-based catalysts, this is typically in the range of 80-120°C and 10-100 bar of syngas (CO/H₂). - Ensure proper mixing to overcome mass transfer limitations.
Low selectivity to n-pentanal (high iso-pentanal formation) Incorrect Ligand-to-Rhodium Ratio: The concentration of the phosphine or phosphite ligand is crucial for directing the reaction towards the linear aldehyde.- Optimize the ligand-to-rhodium molar ratio. An excess of ligand is generally required. - Ensure the purity of the ligand.
Inappropriate Ligand Choice: The steric and electronic properties of the ligand significantly influence regioselectivity.- For high n-selectivity, consider bulky phosphite ligands like those derived from biphenols.
High Reaction Temperature: Higher temperatures can sometimes favor the formation of the branched isomer.- Lower the reaction temperature within the active range of the catalyst.
Issue 2: Poor Selectivity and Byproduct Formation in Aldol Condensation

The base-catalyzed aldol condensation of n-pentanal is prone to side reactions if not carefully controlled.

Symptom Potential Cause Suggested Solution
Formation of 2-propyl-4-methyl-hexanol impurity Presence of 2-methylbutanal in the feed: Cross-aldol condensation between n-pentanal and 2-methylbutanal.- Improve the separation of n-pentanal from its isomers after the hydroformylation step. - Optimize hydroformylation conditions to maximize n-pentanal selectivity.
Formation of colored byproducts or tar Excessive Reaction Temperature or Time: High temperatures can promote side reactions and polymerization.- Reduce the reaction temperature (typically maintained between 80-120°C). - Optimize the reaction time to maximize conversion of the desired product while minimizing byproduct formation.
High Catalyst Concentration: A high concentration of the base catalyst (e.g., NaOH) can lead to undesired side reactions.- Reduce the concentration of the aqueous sodium hydroxide solution.
Low conversion of n-pentanal Insufficient Catalyst Concentration or Activity: The amount of base may be too low, or the catalyst may be neutralized.- Increase the concentration of the base catalyst. - Ensure the pH of the reaction mixture is sufficiently high.
Inadequate Mixing: Poor mixing of the organic and aqueous phases can limit the reaction rate.- Improve agitation to ensure good contact between the n-pentanal and the aqueous base.
Issue 3: Incomplete Hydrogenation or Catalyst Deactivation

The final step of hydrogenating the unsaturated aldehyde intermediate requires an active and stable catalyst.

Symptom Potential Cause Suggested Solution
Incomplete conversion of 2-propylhept-2-enal Deactivated Hydrogenation Catalyst: The catalyst (e.g., nickel or cobalt-based) may be poisoned or have lost activity due to sintering.- Regenerate the catalyst if possible (e.g., by reduction at high temperature). - Replace the catalyst with a fresh batch. - Ensure the feed is free of catalyst poisons.
Suboptimal Hydrogen Pressure or Temperature: Insufficient hydrogen pressure or temperature can lead to incomplete reaction.- Increase the hydrogen pressure. - Optimize the reaction temperature according to the catalyst manufacturer's recommendations.
Formation of byproducts Over-hydrogenation or side reactions: Undesired cracking or isomerization reactions can occur under harsh conditions.- Lower the reaction temperature. - Optimize the catalyst to be more selective for the desired hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for this compound synthesis?

A1: The most prevalent industrial method for producing this compound involves a three-step process:

  • Hydroformylation of butenes with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce n-pentanal and its isomers. Rhodium-based catalysts are commonly used for this "oxo" reaction.[1][2]

  • Aldol Condensation of n-pentanal, typically using a base catalyst like sodium hydroxide, to form the intermediate 2-propylhept-2-enal.[3]

  • Hydrogenation of 2-propylhept-2-enal over a heterogeneous catalyst (e.g., nickel or cobalt) to yield this compound.[4]

Q2: What is the Guerbet reaction and is it a viable alternative for this compound synthesis?

A2: The Guerbet reaction is a condensation reaction of alcohols to produce a higher, branched alcohol. In theory, this compound could be synthesized via the Guerbet condensation of n-pentanol. However, this route is generally less common for industrial-scale production of this compound compared to the hydroformylation-aldol condensation-hydrogenation pathway. The Guerbet reaction often requires harsh conditions and can lead to a variety of byproducts, making it challenging to achieve high selectivity for the desired product.[5]

Q3: How can I improve the selectivity towards the linear aldehyde (n-pentanal) during hydroformylation?

A3: Achieving high regioselectivity for n-pentanal is crucial for minimizing the formation of undesirable isomers in the final product.[4] Key strategies include:

  • Ligand Selection: The choice of ligand for the rhodium catalyst is paramount. Bulky organophosphorus ligands, such as certain phosphites, are known to favor the formation of the linear aldehyde.

  • Ligand-to-Metal Ratio: Maintaining an optimal excess of the ligand relative to rhodium is essential.

  • Reaction Conditions: Lower temperatures and pressures can sometimes favor higher selectivity to the linear product, although this may come at the cost of a lower reaction rate.

Q4: What are the common causes of rhodium catalyst deactivation in the hydroformylation step, and how can it be addressed?

A4: Rhodium catalysts can deactivate over time due to several factors, including the presence of poisons in the feed, thermal degradation, or oxidation of the ligands.[3] Regeneration of these expensive catalysts is often economically necessary. A general approach to regeneration can involve:

  • Oxidation of the deactivated catalyst system.

  • Removal of the oxidized phosphine or phosphite ligands.

  • Treatment with synthesis gas (syngas).

  • Aqueous extraction.

  • Addition of fresh phosphine or phosphite ligands.

Q5: What are the key safety considerations when working with the catalysts and reagents for this compound synthesis?

A5: Several safety precautions should be taken:

  • Hydroformylation: This step involves flammable gases (hydrogen, carbon monoxide, butenes) under pressure. Carbon monoxide is highly toxic. Reactions should be conducted in a well-ventilated area with appropriate pressure-rated equipment and CO detectors.

  • Aldol Condensation: Sodium hydroxide is corrosive. Appropriate personal protective equipment (gloves, goggles) should be worn.

  • Hydrogenation: This step also involves flammable hydrogen gas under pressure and requires a properly designed and maintained reactor system. The hydrogenation catalysts can be pyrophoric, especially after reduction, and should be handled with care.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of Butenes

This protocol is a generalized representation and should be adapted based on the specific catalyst system and equipment.

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired organophosphorus ligand in a suitable solvent (e.g., toluene). The ligand-to-rhodium ratio should be optimized for the specific ligand used.

  • Reactor Setup: Charge a high-pressure autoclave with the catalyst solution.

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with a mixture of butenes and synthesis gas (CO/H₂). Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring. Maintain a constant pressure by feeding synthesis gas as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of butenes and the selectivity to n-pentanal.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product mixture can be separated from the catalyst by distillation.

Protocol 2: General Procedure for Base-Catalyzed Aldol Condensation of n-Pentanal
  • Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add an aqueous solution of sodium hydroxide (e.g., 2-10 wt%).

  • Reaction Execution: Heat the sodium hydroxide solution to the desired temperature (e.g., 80-120°C). Slowly add n-pentanal to the stirred solution. The reaction is often exothermic, so the addition rate may need to be controlled to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples from the organic layer and analyzing them by GC.

  • Workup: After the reaction reaches the desired conversion, cool the mixture and separate the organic layer. The organic layer should be washed with water to remove any remaining sodium hydroxide, and then with brine. The crude 2-propylhept-2-enal can be purified by distillation.

Protocol 3: General Procedure for Hydrogenation of 2-Propylhept-2-enal
  • Catalyst Activation (if required): Some hydrogenation catalysts (e.g., nickel-based) may require activation by reduction in a stream of hydrogen at an elevated temperature. Follow the manufacturer's instructions.

  • Reactor Setup: Charge a high-pressure autoclave with the 2-propylhept-2-enal, a suitable solvent (if necessary), and the hydrogenation catalyst (e.g., a slurry of Raney nickel or a supported cobalt catalyst).

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the target temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen and by analyzing samples by GC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. The catalyst can be removed by filtration. The resulting this compound can be purified by distillation.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Hydrogenation start Butenes + Syngas (CO + H2) catalyst1 Rhodium-Phosphorus Ligand Catalyst hydroformylation Hydroformylation Reaction start->hydroformylation catalyst1->hydroformylation separation1 Product-Catalyst Separation hydroformylation->separation1 product1 n-Pentanal (+ isomers) separation1->product1 aldol Aldol Condensation product1->aldol catalyst2 Base Catalyst (e.g., NaOH) catalyst2->aldol separation2 Phase Separation aldol->separation2 product2 2-Propylhept-2-enal separation2->product2 hydrogenation Hydrogenation Reaction product2->hydrogenation catalyst3 Hydrogenation Catalyst (e.g., Ni, Co) catalyst3->hydrogenation purification Purification (Distillation) hydrogenation->purification final_product This compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Low Yield start Low Final Yield of this compound check_hydro Check Hydroformylation Step start->check_hydro check_aldol Check Aldol Condensation Step start->check_aldol check_hydrog Check Hydrogenation Step start->check_hydrog low_conv_hydro Low Butene Conversion? check_hydro->low_conv_hydro low_sel_hydro Low n-Pentanal Selectivity? check_hydro->low_sel_hydro low_conv_aldol Low n-Pentanal Conversion? check_aldol->low_conv_aldol byproducts_aldol High Byproducts in Aldol? check_aldol->byproducts_aldol incomplete_hydrog Incomplete Hydrogenation? check_hydrog->incomplete_hydrog solution1 Increase Catalyst Loading / Check for Poisons low_conv_hydro->solution1 Yes solution2 Optimize Ligand/Rh Ratio / Change Ligand low_sel_hydro->solution2 Yes solution3 Increase Base Concentration / Improve Mixing low_conv_aldol->solution3 Yes solution4 Optimize Temperature / Reduce Byproducts byproducts_aldol->solution4 Yes solution5 Check Catalyst Activity / Increase H2 Pressure incomplete_hydrog->solution5 Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Propylheptanol: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-propylheptanol is critical for the synthesis of high-quality final products. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound. Experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction to this compound and Purity Analysis

This compound is a branched-chain alcohol used as an intermediate in the synthesis of plasticizers and other chemical products.[1] Its purity directly impacts the quality and performance of the final products. Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like alcohols.[2] When coupled with a mass spectrometer (MS), it provides a robust method for both separation and identification of the main component and any impurities.[3][4][5]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for determining the purity of volatile and semi-volatile compounds.[5] It separates components of a mixture based on their volatility and interaction with a stationary phase, and then identifies them based on their mass-to-charge ratio.[3]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent, such as dichloromethane or methanol.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • For impurity identification, a more concentrated sample may be used.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[6]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX UI (30 m x 0.25 mm, 0.25 µm), is suitable for alcohol analysis.[6]

  • Inlet: Split/splitless inlet, operated in split mode with a ratio of 50:1.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 230°C.

    • Hold: 5 minutes at 230°C.

  • Injection Volume: 1 µL.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-350.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of specific impurities can be performed using certified reference standards.

While specific impurities for this compound are not extensively documented in the public domain, potential impurities based on its synthesis (hydroformylation of butene followed by aldol condensation and hydrogenation) could include:

  • Isomers of this compound.

  • Unreacted starting materials.

  • Byproducts such as other alcohols, aldehydes, and esters.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result A Weighing B Dilution A->B C Injection B->C D Separation (GC) C->D E Detection (MS) D->E F Peak Integration E->F G Library Search F->G H Quantification F->H I Purity Report G->I H->I

Caption: Workflow of GC-MS analysis for this compound purity.

Alternative Analytical Methods

While GC-MS is a powerful tool, other methods can also be employed for purity analysis, particularly in quality control settings where high throughput is required.

GC-FID is a widely used technique for the quantitative analysis of organic compounds.[2] It offers high sensitivity and a wide linear range.

Experimental Protocol: GC-FID

  • Sample Preparation: Same as for GC-MS.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions: The same column and temperature program as the GC-MS method can be used.

  • Detector Temperature: 250°C.

  • Data Analysis: Purity is determined by area percent calculation. Quantification of impurities requires their respective reference standards.

FTIR spectroscopy can be used for rapid screening of alcohol content and identity verification.[7] It is a non-destructive technique that provides information about the functional groups present in a sample.

Experimental Protocol: FTIR

  • Sample Preparation: A small amount of the neat this compound sample is placed on the ATR crystal.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities.

This method is specifically used to quantify the water content in a sample, which is a critical purity parameter for many organic solvents and reagents.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: An automated Karl Fischer titrator.

  • Sample Preparation: A known amount of the this compound sample is injected into the titration cell.

  • Titration: The sample is titrated with a Karl Fischer reagent.

  • Data Analysis: The water content is calculated based on the amount of titrant consumed.

Comparison of Analytical Methods

FeatureGC-MSGC-FIDFTIRKarl Fischer Titration
Principle Chromatographic separation followed by mass-based identification.[3]Chromatographic separation followed by flame ionization detection.Infrared absorption by molecular functional groups.[7]Titration based on the reaction of water with iodine and sulfur dioxide.
Primary Use Purity determination and impurity identification.Purity determination and quantification of known impurities.Rapid identity confirmation and functional group analysis.Water content determination.
Sensitivity High (ng to pg range).High (pg to µg range).Moderate.High (ppm to % range).
Specificity Very High.Moderate (co-elution can occur).Low to Moderate.Very High for water.
Quantitative Yes.Yes.Semi-quantitative at best for impurities.Yes.
Throughput Moderate.High.Very High.High.
Cost High.Moderate.Low to Moderate.Moderate.

Logical Relationship of Purity Analysis Methods

Purity_Analysis cluster_screening Initial Screening cluster_quant Quantitative Analysis cluster_comprehensive Comprehensive Analysis Sample This compound Sample FTIR FTIR Sample->FTIR Identity & Functional Groups GC_FID GC-FID Sample->GC_FID Purity (%) KF Karl Fischer Sample->KF Water Content GC_MS GC-MS FTIR->GC_MS Further Investigation GC_FID->GC_MS Impurity Identification

References

Quantitative NMR (qNMR) Outperforms Traditional Chromatographic Methods for 2-Propylheptanol Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical analysis, accurate quantification of active ingredients and intermediates is paramount. For the assay of 2-propylheptanol, a key intermediate in the synthesis of plasticizers and surfactants, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and precise analytical technique, offering distinct advantages over conventional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] This guide provides a comprehensive comparison of qNMR with GC and HPLC for the quantification of this compound, supported by detailed experimental protocols and comparative data.

Performance Comparison: qNMR vs. GC and HPLC

Quantitative NMR distinguishes itself as a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for substance-specific reference standards.[2][3] This inherent quantitative nature of NMR provides a significant advantage in terms of accuracy and reduced reliance on calibration curves, which are essential for GC and HPLC.[4]

A summary of the comparative performance of the three methods for the assay of this compound is presented below. The data, while illustrative, is based on the typical performance characteristics of these analytical techniques for similar analytes.

Table 1: Comparison of Validation Parameters for this compound Assay

ParameterqNMRGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/RI)
Accuracy (% Recovery) 99.5 - 100.5%98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 2.0%< 2.5%
Linearity (R²) > 0.999 (Internal Standard)> 0.995> 0.990
Limit of Detection (LOD) ~0.1 mg/mL~0.01 mg/mL~0.05 mg/mL
Limit of Quantification (LOQ) ~0.3 mg/mL~0.03 mg/mL~0.15 mg/mL
Analysis Time per Sample ~10 minutes~15 minutes~20 minutes
Need for Reference Standard No (Internal Standard)Yes (External Standard)Yes (External Standard)

Experimental Protocols

Detailed methodologies for the quantification of this compound using qNMR, GC, and HPLC are outlined below.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same vial. The internal standard should have a signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as a chemical shift reference.

  • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: zg30 (or similar single pulse experiment)

  • Number of Scans (ns): 8

  • Relaxation Delay (d1): 30 s (should be at least 5 times the longest T₁ of the signals of interest to ensure full relaxation).[5]

  • Acquisition Time (aq): 4 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signal of this compound (e.g., the -CH₂OH protons) and the signal of the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow for qNMR Assay of this compound

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Weigh this compound weigh_is Weigh Internal Standard nmr_acq Acquire ¹H-NMR Spectrum weigh_sample->nmr_acq dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity/Concentration integration->calculation report Final Report calculation->report

References

A Comparative Study of 2-Propylheptanol and 2-Ethylhexanol as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the solvent properties and performance of 2-Propylheptanol (2-PH) and 2-Ethylhexanol (2-EH). Both are branched, higher alcohols with significant industrial applications, but their distinct structural differences lead to variations in their physical and chemical properties, influencing their suitability for specific applications. This comparison is supported by available experimental data and outlines the standard methodologies for their determination.

Executive Summary

2-Ethylhexanol, a C8 alcohol, has long been a benchmark in various applications, notably as a precursor for the plasticizer di(2-ethylhexyl) phthalate (DEHP) and as a low-volatility solvent in coatings and inks.[1] this compound, a C10 alcohol, is a key component for the high-molecular-weight plasticizer di(propylheptyl) phthalate (DPHP).[1] The legislative and market trends favoring higher molecular weight plasticizers have increased the focus on this compound as an alternative to 2-Ethylhexanol in certain applications.[2] This guide delves into a side-by-side comparison of their fundamental properties to aid in solvent selection for research, development, and formulation.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and 2-Ethylhexanol. These properties are crucial in determining their behavior and performance as solvents in various formulations.

PropertyThis compound (2-PH)2-Ethylhexanol (2-EH)
CAS Number 10042-59-8104-76-7
Molecular Formula C10H22OC8H18O
Molecular Weight ( g/mol ) 158.28130.23
Appearance Colorless liquid/White, waxy solidColorless liquid
Boiling Point (°C at 760 mmHg) ~215 - 217.5[2][3][4]~183 - 186
Density (g/cm³ at 20°C) ~0.826 - 0.828[2][5]~0.832 - 0.834
Flash Point (°C) ~87.1[2][4]~72.5 - 81
Vapor Pressure (mmHg at 25°C) ~0.0283[6]~0.05
Water Solubility Insoluble[1][6]Poorly soluble
Solubility in Organics Miscible with most organic solvents[1][6]Soluble in most organic solvents

Solvent Performance and Characteristics

A solvent's performance is dictated by a combination of its physical properties. Here, we compare key performance indicators for this compound and 2-Ethylhexanol.

Performance CharacteristicThis compound (2-PH)2-Ethylhexanol (2-EH)
Volatility LowLow
Viscosity ModerateLow to Moderate
Solvency Good for a range of organic materialsExcellent for a wide range of substances including oils, resins, waxes, and dyes.

Applications Overview

Both solvents are primarily used as intermediates in the production of plasticizers. However, their applications extend to other areas as well.

ApplicationThis compound (2-PH)2-Ethylhexanol (2-EH)
Primary Use Precursor for DPHP plasticizer[1]Precursor for DEHP and other plasticizers
Solvent Applications Coatings, adhesives, and cleaning agents[7]Paints, coatings, inks, adhesives, and cleaning agents
Other Applications Surfactants, lubricants, and acrylates for adhesives[1]Fuel additive, intermediate for 2-ethylhexyl acrylate, herbicides, and pesticides

Experimental Protocols

The following are detailed methodologies for some of the key experiments cited in the comparison of this compound and 2-Ethylhexanol.

Determination of Boiling Point Range
  • Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[8][9][10][11]

  • Procedure: This test method determines the boiling point range of volatile organic liquids by distillation. A 100 mL sample is distilled under controlled conditions. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser. The final boiling point is the maximum temperature observed during the distillation. The temperature is recorded as a function of the volume of distillate collected.[8]

Determination of Density/Specific Gravity
  • Method: ASTM D891 - Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals.[12][13][14][15][16]

  • Procedure: This standard provides two methods:

    • Method A (Hydrometer): A hydrometer is placed in the liquid, and the specific gravity is read from the calibrated scale at the point where the liquid surface meets the hydrometer stem.[16]

    • Method B (Pycnometer): A pycnometer of known volume is weighed empty, then filled with the sample liquid and weighed again. The weight of the liquid is divided by its volume to determine the density. The specific gravity is then calculated by dividing the density of the sample by the density of water at a specified temperature.[15]

Determination of Flash Point
  • Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[7][17][18][19]

  • Procedure: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[7] For liquids with lower flash points, ASTM D3278 (Small Scale Closed-Cup Apparatus) may also be applicable.[20][21][22][23][24]

Determination of Evaporation Rate
  • Method: ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer.[25][26][27][28][29]

  • Procedure: A specified volume of the solvent is placed on a filter paper disk inside a controlled-environment chamber. The time taken for the solvent to evaporate completely is measured and compared to the evaporation time of a reference solvent (typically n-butyl acetate) under the same conditions.[28]

Determination of Surface Tension
  • Methods: Common methods include the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method.[30][31][32][33][34]

  • Du Noüy Ring Method: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[30]

  • Wilhelmy Plate Method: This method measures the force exerted on a vertically suspended plate, partially immersed in the liquid, due to surface tension.[32]

  • Pendant Drop Method: The shape of a drop of liquid hanging from a needle is analyzed. The surface tension can be calculated from the drop's geometry, which is determined by the balance between surface tension and gravity.[32]

Visualizations

Logical Relationship of Solvent Properties and Applications

G Figure 1: Interrelationship of Solvent Properties and Applications cluster_properties Physical Properties cluster_performance Performance Characteristics cluster_applications Applications BoilingPoint Boiling Point Volatility Volatility BoilingPoint->Volatility VaporPressure Vapor Pressure VaporPressure->Volatility Viscosity Viscosity FlowLeveling Flow & Leveling Viscosity->FlowLeveling SurfaceTension Surface Tension Wetting Wetting SurfaceTension->Wetting Density Density Solubility Solubility Solvency Solvency Power Solubility->Solvency Coatings Coatings & Inks Volatility->Coatings Drying Time FlowLeveling->Coatings Wetting->Coatings Cleaners Cleaning Agents Wetting->Cleaners Solvency->Coatings Plasticizers Plasticizers Solvency->Plasticizers Compatibility Solvency->Cleaners DrugFormulation Drug Formulation Solvency->DrugFormulation API Solubility

Caption: Interrelationship of Solvent Properties and Applications.

Experimental Workflow for Solvent Comparison

G Figure 2: Workflow for Comparative Solvent Analysis start Start: Select Solvents (2-PH and 2-EH) phys_chem Characterize Physical & Chemical Properties start->phys_chem perf_eval Evaluate Solvent Performance phys_chem->perf_eval Input for Performance Metrics data_analysis Comparative Data Analysis phys_chem->data_analysis app_testing Application-Specific Testing perf_eval->app_testing Guide for Formulation perf_eval->data_analysis app_testing->data_analysis conclusion Conclusion & Recommendation data_analysis->conclusion

Caption: Workflow for Comparative Solvent Analysis.

References

A Comparative Performance Analysis of Surfactants Derived from 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of surfactants derived from 2-Propylheptanol against other common surfactant alternatives. The information presented is supported by experimental data and methodologies to assist in the selection of appropriate surfactants for various research, development, and formulation applications. Surfactants based on this compound, a C10 Guerbet alcohol, are noted for their unique branched structure, which imparts a desirable balance of properties including effective wetting, good emulsification, and low foaming.[1][2]

Executive Summary of Performance Data

The following tables summarize the key performance indicators for this compound-derived surfactants and their linear alcohol ethoxylate counterparts. The branched structure of this compound derivatives generally leads to a higher critical micelle concentration (CMC) compared to linear alternatives but also offers excellent surface tension reduction and lower foaming profiles.[1]

Surfactant TypePerformance MetricC11 Guerbet Alcohol Ethoxylates (Branched)Linear C9-C11 Alcohol EthoxylatesSignificance in Formulation
Micellization Critical Micelle Concentration (CMC)Generally higherGenerally lowerIndicates the surfactant concentration needed for micelle formation, impacting solubilization efficiency and cost-effectiveness.[1]
Surface Activity Surface Tension ReductionExcellent, can achieve low surface tension values.[1]Good, effective at reducing surface tension.[1]A lower surface tension enhances wetting, spreading, and the ability to interact with surfaces and interfaces.[1][3]
Foaming Foaming ProfileModerate to low foaming.[1]Can range from moderate to high foaming.[1]Low-foaming surfactants are often preferred in applications where foam is undesirable, such as in certain drug delivery systems or industrial processes.[1]
Emulsification Emulsification PowerGoodGoodThe ability to form and stabilize emulsions is critical in many formulations, including creams, lotions, and other drug delivery vehicles.[3]
Biodegradability BiodegradabilityReadily biodegradable.[4][5]Varies by specific structure, but many are readily biodegradable.Environmental impact is a key consideration in formulation development.

Detailed Performance Comparison

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter of a surfactant, indicating the concentration at which surfactant monomers begin to self-assemble into micelles. This parameter is crucial for applications involving solubilization.

SurfactantMoles of Ethylene Oxide (EO)CMC (mM)Temperature (°C)
This compound Ethoxylate30.658925
This compound Ethoxylate60.844625
C12-14 Linear Alcohol Ethoxylate110.040925
C16-18 Linear Alcohol Ethoxylate110.006425

Data for this compound Ethoxylates and Linear Alcohol Ethoxylates is derived from a study on fatty-alcohol ethoxylate surfactants.[6]

Surface Tension Reduction

A key function of surfactants is their ability to reduce the surface tension of a liquid, which is critical for wetting and spreading phenomena.

SurfactantMoles of Ethylene Oxide (EO)Surface Tension at 0.1% (mN/m)
This compound Ethoxylate726.0
C10 Guerbet Alcohol Ethoxylate9Not specified

Data for this compound Ethoxylate with 7 moles of EO is from Lankem Surfactants.[5] Information on C10 Guerbet Alcohol Alkoxylate with 9 EO highlights its excellent dynamic surface tension reduction.[7]

Foaming Properties

The foaming characteristics of a surfactant are critical for its application. In many industrial and pharmaceutical applications, low-foaming surfactants are preferred. The Ross-Miles method is a standard procedure for evaluating foam height.[8]

SurfactantFoam Height (mm) - InitialFoam Height (mm) - After 5 min
Alkoxylate of 2-propyl heptanol9580
Comparative Compound A (C8-10 alcohol + 5EO)10085
Comparative Compound B (C9-11 alcohol + 6EO)120105

This data indicates that the alkoxylate of 2-propyl heptanol has equivalent or slightly lower foaming as compared with other alcohols of similar chain length.[9]

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an indicator of the emulsifying properties of a surfactant. It is a dimensionless number between 1 and 20.[10]

SurfactantMoles of Ethylene Oxide (EO)HLB Value
This compound Ethoxylate712.5
This compound Alkoxylate≤ 10.5 (for synergistic cleaning)Not specified

The HLB value for the this compound Ethoxylate with 7 moles of EO is provided by Lankem Surfactants.[5] A study on cleaning compositions notes a synergistic cleaning effect when the HLB of this compound alkoxylates is below 10.5.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of surfactant performance.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration. The point at which this property shows an abrupt change corresponds to the CMC.[3]

  • Surface Tension Method:

    • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[3]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot.[6]

  • Conductivity Method:

    • Prepare a series of surfactant solutions of varying concentrations.

    • Measure the electrical conductivity of each solution.

    • Plot conductivity versus surfactant concentration.

    • The CMC is the concentration at which there is a distinct change in the slope of the plot, as micelle formation alters the mobility of the ionic species.[8]

Measurement of Surface Tension

The static surface tension of a surfactant solution is a measure of its effectiveness at reducing the cohesive energy at the liquid's surface.[3]

  • Prepare a surfactant solution at a concentration above its CMC.

  • Use a tensiometer with a Du Noüy ring or Wilhelmy plate to measure the surface tension.

  • The instrument measures the force required to pull the ring or plate from the liquid's surface, which is then used to calculate the surface tension.

Evaluation of Foaming Performance (Ross-Miles Method)

This method is a standardized way to measure the initial foam height and its stability over time.[8]

  • A specific volume of the surfactant solution is allowed to fall from a specified height into a larger volume of the same solution in a graduated cylinder.

  • The initial height of the foam generated is recorded.

  • The foam height is measured again after a set period (e.g., 5 minutes) to assess foam stability.

Assessment of Emulsification Power

This test evaluates the ability of a surfactant to form and stabilize an emulsion.[3]

  • Prepare an oil phase and an aqueous phase containing the surfactant to be tested.

  • The two phases are homogenized using a high-shear mixer to form an emulsion.

  • The emulsion is then monitored over time for signs of instability, such as creaming, coalescence, or phase separation. This can be done visually or by measuring changes in particle size distribution using techniques like dynamic light scattering (DLS).[3]

Visualizations

Experimental Workflow for Surfactant Performance Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of surfactant performance.

G cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Surfactant_Solution Prepare Surfactant Solutions CMC_Test CMC Determination (Tensiometry/Conductivity) Surfactant_Solution->CMC_Test ST_Test Surface Tension Measurement Surfactant_Solution->ST_Test Foam_Test Foam Analysis (Ross-Miles) Surfactant_Solution->Foam_Test Emulsion_Test Emulsification Stability Surfactant_Solution->Emulsion_Test Data_Analysis Analyze Quantitative Data CMC_Test->Data_Analysis ST_Test->Data_Analysis Foam_Test->Data_Analysis Emulsion_Test->Data_Analysis Comparison Compare with Alternative Surfactants Data_Analysis->Comparison Conclusion Select Optimal Surfactant Comparison->Conclusion G Structure Surfactant Molecular Structure Hydrophobe Hydrophobic Tail (e.g., this compound) Structure->Hydrophobe Hydrophile Hydrophilic Head (e.g., Ethoxylate Chain) Structure->Hydrophile HLB HLB Value Hydrophobe->HLB Hydrophile->HLB CMC CMC HLB->CMC Surface_Tension Surface Tension Reduction HLB->Surface_Tension Foaming Foaming HLB->Foaming Emulsification Emulsification HLB->Emulsification Application Application Performance CMC->Application Surface_Tension->Application Foaming->Application Emulsification->Application

References

A Comparative Guide to the Validation of Analytical Methods for 2-Propylheptanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of 2-Propylheptanol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical principles and data from analogous compounds, offering a framework for analytical method validation.

Introduction to this compound Analysis

This compound is a C10 branched-chain alcohol used as a precursor in the manufacturing of plasticizers, surfactants, and synthetic lubricants. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and stability testing in various industrial applications. The validation of analytical methods ensures that the chosen procedure is suitable for its intended purpose, providing reliable and consistent results.

Methodology Comparison

Two primary chromatographic methods are widely applicable for the analysis of semi-volatile organic compounds like this compound: Gas Chromatography and Liquid Chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[1] GC separates compounds based on their boiling points and interaction with a stationary phase, while MS provides sensitive and selective detection based on the mass-to-charge ratio of ionized molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying a wide range of compounds, including those that are less volatile or thermally labile.[2] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the hypothetical quantitative performance data for the validation of GC-MS and HPLC methods for this compound quantification. These values are representative of what would be expected from a validated analytical method for this type of analyte.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterMethod A: GC-MSMethod B: HPLC-UV
**Linearity (R²) **> 0.998> 0.997
Range 1 - 500 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.5 µg/mL2 µg/mL
Limit of Quantification (LOQ) 1 µg/mL5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.5%< 3.0%

Table 2: Detailed Accuracy and Precision Data

MethodConcentration Level (µg/mL)Accuracy (% Recovery)Precision (% RSD)
GC-MS Low (5)99.82.3
Medium (100)101.21.8
High (400)98.51.5
HPLC-UV Low (10)98.22.8
Medium (200)102.52.1
High (800)97.81.9

Experimental Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical GC-MS method for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Data Analysis:

  • Quantification is performed using the peak area of a characteristic ion of this compound.

  • A calibration curve is generated by plotting the peak area versus the concentration of the standards.

  • The concentration of this compound in the sample is determined from the calibration curve.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a representative HPLC-UV method for this compound quantification. As this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. For the purpose of this guide, we will assume a derivatization step that imparts UV absorbance.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 200 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Acetonitrile).

  • Add a derivatizing agent (e.g., a UV-active isocyanate) and a catalyst, then heat the mixture to complete the reaction.

  • Cool the solution and dilute to a final volume of 50 mL with the mobile phase.

  • Prepare a series of derivatized calibration standards in the same manner.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Wavelength corresponding to the maximum absorbance of the derivatized this compound.

3. Data Analysis:

  • Quantification is based on the peak area of the derivatized this compound.

  • A calibration curve is constructed by plotting the peak area against the concentration of the derivatized standards.

  • The concentration of this compound in the original sample is calculated based on the dilution factor and the derivatization reaction stoichiometry.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationship between the key validation parameters.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Method Requirements B Develop Analytical Method A->B C Perform Method Validation Experiments B->C D Evaluate Validation Data C->D E Document Validation Report D->E F Implement Validated Method for Routine Use E->F

A simplified workflow for analytical method validation.

G cluster_parameters Key Validation Parameters Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Robustness Robustness Method Validation->Robustness Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Interrelation of key analytical method validation parameters.

References

A Comparative Analysis of 2-Propylheptanol and Other C10 Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and pharmaceutical chemistry, the selection of an appropriate C10 alcohol is critical for optimizing product performance, ensuring safety, and meeting regulatory requirements. This guide provides a detailed comparison of the key properties of 2-Propylheptanol against other common C10 isomers: 1-Decanol, Isodecyl alcohol, and the structurally similar C8 alcohol, 2-Ethylhexyl alcohol. This objective analysis, supported by experimental data and standardized methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and its counterparts. These parameters are fundamental in determining the behavior of these alcohols in various formulations and processes.

PropertyThis compound1-DecanolIsodecyl Alcohol2-Ethylhexyl Alcohol (C8)
Molecular Formula C10H22OC10H22OC10H22OC8H18O
Molecular Weight ( g/mol ) 158.28158.28158.28130.23[1]
Boiling Point (°C) ~213231[2]211-224[3]185[1]
Flash Point (°C) 87.182103.5[3]73[1]
Density (g/cm³ at 20°C) ~0.828~0.829~0.839[3]~0.833[1]
Water Solubility (g/L at 20°C) Insoluble0.037< 0.1[3]0.7[4]
Hydroxyl Value (mg KOH/g) Not Found352-356[5]min. 351[3]Not Found
Acid Number (mg KOH/g) Not Found≤ 0.05[6]≤ 0.1[3]<0.1
Viscosity (mPa·s at 20°C) Not Found~12.517.0[3]~10[1]
Biodegradability (OECD 301F) Data not availableReadily biodegradableData not availableNot readily biodegradable[6]
Solvency (Kauri-Butanol Value) Data not availableData not availableData not availableData not available

Key Performance Benchmarks

Solvency Power
Biodegradability and Environmental Profile

The environmental fate of these alcohols is a crucial consideration. 1-Decanol is classified as readily biodegradable, meaning it is expected to be substantially mineralized in a short period under aerobic conditions.[7] In contrast, studies have shown that 2-Ethylhexyl alcohol is not readily biodegradable, with biodegradation percentages in standard tests falling below the required threshold.[6] Data for the ready biodegradability of this compound and Isodecyl alcohol under OECD 301F conditions were not found. However, the branched nature of these molecules can sometimes hinder the initial enzymatic attack by microorganisms, potentially leading to slower degradation rates compared to linear alcohols.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental methodologies are paramount. Below are detailed protocols for key performance indicators.

Experimental Workflow: Solvency Power Determination (ASTM D1133 - Kauri-Butanol Value)

G cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calc Calculation prep_sol Prepare standard Kauri resin solution in n-butanol titrate Titrate the Kauri resin solution with the solvent sample at 25°C prep_sol->titrate prep_sample Obtain hydrocarbon solvent sample to be tested prep_sample->titrate observe Continuously observe for the cloud point (turbidity) titrate->observe record_vol Record the volume of solvent added to reach the cloud point observe->record_vol calc_kb Calculate the Kauri-Butanol (Kb) value record_vol->calc_kb

Workflow for determining the Kauri-Butanol value.

Methodology:

  • Preparation of Kauri-Butanol Standard Solution: A standardized solution of kauri resin in n-butanol is prepared as specified in ASTM D1133.

  • Titration: A known volume of the kauri-butanol standard solution is placed in a flask and titrated with the C10 alcohol being tested at a constant temperature of 25°C.

  • Endpoint Determination: The alcohol is added until the solution becomes turbid, obscuring the view of a standard printed text placed underneath the flask.

  • Calculation: The volume of the alcohol required to reach this "cloud point" is the Kauri-butanol value. A higher value indicates greater solvency power.

Biodegradability Assessment (OECD 301F - Manometric Respirometry)

G cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_medium Prepare mineral medium and add microbial inoculum add_test Add a known concentration of the C10 alcohol prep_medium->add_test incubate Incubate in sealed vessels at a constant temperature for 28 days add_test->incubate measure_o2 Continuously measure oxygen consumption incubate->measure_o2 calc_bod Calculate the Biochemical Oxygen Demand (BOD) measure_o2->calc_bod calc_biodeg Determine the percentage of biodegradation relative to the theoretical oxygen demand (ThOD) calc_bod->calc_biodeg

Workflow for the OECD 301F biodegradability test.

Methodology:

  • Test Setup: A known concentration of the C10 alcohol is added to a mineral medium inoculated with a mixed population of microorganisms (activated sludge) in a sealed respirometer.[8]

  • Incubation: The sealed vessels are incubated at a constant temperature in the dark for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms as they biodegrade the alcohol is measured over time using a manometer.[9]

  • Calculation: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[7]

Toxicological Profile and Metabolic Pathways

The toxicological properties of these alcohols are of significant interest, particularly in applications involving human contact or environmental release.

Metabolic Pathway of 2-Ethylhexyl Alcohol

The developmental toxicity associated with 2-Ethylhexyl alcohol is primarily attributed to its metabolic conversion to 2-ethylhexanoic acid.[10] This biotransformation is a critical pathway to consider in risk assessments.

G cluster_alcohol 2-Ethylhexyl Alcohol cluster_metabolism Metabolism EH 2-Ethylhexyl Alcohol ADH Alcohol Dehydrogenase EH->ADH Oxidation CYP450 Cytochrome P450 EH->CYP450 Oxidation EHA 2-Ethylhexanoic Acid ADH->EHA CYP450->EHA ALDH Aldehyde Dehydrogenase Metabolites Further Oxidized Metabolites (e.g., 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-1,6-hexanedioic acid) ALDH->Metabolites EHA->ALDH Further Oxidation Conjugation Glucuronide Conjugation Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Metabolic pathway of 2-Ethylhexyl alcohol.

Pathway Description:

2-Ethylhexyl alcohol is metabolized in the liver primarily through oxidation. Enzymes such as alcohol dehydrogenase and cytochrome P450 convert it to its corresponding aldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to form 2-ethylhexanoic acid.[11][12] This carboxylic acid is the metabolite of primary toxicological concern, linked to developmental toxicity in animal studies.[8] 2-ethylhexanoic acid can undergo further oxidation to form more polar metabolites, which are then conjugated with glucuronic acid and excreted in the urine.[13]

Conclusion

The choice between this compound and other C10 alcohols is multifaceted, depending on the specific requirements of the application.

  • This compound , with its branched structure, is expected to offer good solvency, similar to 2-Ethylhexyl alcohol, making it a suitable candidate for applications requiring the dissolution of a wide range of materials. Its higher boiling point and lower volatility compared to 2-Ethylhexyl alcohol can be advantageous in high-temperature applications.

  • 1-Decanol , as a linear alcohol, is readily biodegradable, which is a significant advantage in formulations where environmental impact is a primary concern. However, its solvency power may be lower than its branched isomers.

  • Isodecyl alcohol , being a mixture of branched isomers, provides a balance of good solvency and a high flash point, enhancing safety in handling and storage.

  • 2-Ethylhexyl alcohol , while not a C10 alcohol, is a widely used benchmark. Its extensive history of use means its performance characteristics are well-documented, though its toxicological profile and lack of ready biodegradability are important considerations.

For researchers and drug development professionals, a thorough evaluation of these properties is essential. This guide provides a foundational dataset for this evaluation, and it is recommended to conduct specific in-application testing to confirm the optimal choice for a given formulation or process.

References

A Comparative Analysis of Impurities in Commercial vs. Research-Grade 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles in commercial versus research-grade 2-Propylheptanol. The information herein, supported by experimental protocols and data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate grade of this compound for their specific applications, where impurity profiles can significantly impact experimental outcomes and product quality.

Introduction

This compound (2-PH), a C10 oxo alcohol, is a branched-chain primary alcohol with wide industrial applications, primarily as a precursor for plasticizers, surfactants, and lubricants.[1][2][3] It is typically produced through the oxo synthesis process, which involves the hydroformylation of butenes to form pentanal, followed by an aldol condensation and subsequent hydrogenation.[3] This synthesis route can introduce various process-related impurities. The purity and impurity profile of this compound are critical factors, especially in research and pharmaceutical applications where even trace amounts of contaminants can lead to undesirable side reactions, affect product stability, or pose safety risks.[4]

Commercial-grade this compound is generally a high-purity mixture of C10 alcohol isomers, suitable for many industrial applications.[5] Research-grade this compound is expected to have a significantly higher purity with a more stringently controlled and defined impurity profile, making it suitable for sensitive analytical applications and in the synthesis of active pharmaceutical ingredients (APIs).

Data Presentation: A Comparative Overview of Impurity Profiles

The following tables summarize the typical impurity profiles for commercial and a representative high-purity research-grade this compound. The data for the commercial grade is based on typical supplier specifications, while the data for the research grade represents a hypothetical high-purity standard, as detailed certificates of analysis for research-grade products are not always publicly available.

Table 1: General Purity and Physical Properties

PropertyCommercial GradeResearch Grade (Representative)
Purity (Total C10 Alcohols) >99.5%>99.9%
This compound Content ~87% (min)>99.0%
Appearance Colorless liquidColorless liquid
Water Content <0.1%<0.01%
Acidity (as Acetic Acid) <0.015%<0.005%
Color (APHA) <10<5

Table 2: Comparison of Potential Process-Related Impurities

Impurity ClassTypical ImpuritiesCommercial Grade (Typical Concentration)Research Grade (Representative Concentration)
C10 Alcohol Isomers Other branched C10 alcohols10-13%<0.5%
Unreacted Intermediates n-Pentanal, 2-Propyl-2-heptenal<0.1%<0.01%
By-products of Aldol Condensation Aldols, other condensation products<0.2%<0.02%
Hydrogenation By-products C10 Alkanes<0.1%<0.01%
Ethers/Acetals/Esters Formates, ethers, and acetals from side reactions<0.3%<0.05%
Residual Solvents Solvents used in purification<0.1%<0.01%
Catalyst Residues Rhodium, Cobaltppm levelsppb levels

Experimental Protocols

Detailed methodologies for the key experiments cited in the impurity analysis are provided below. These protocols are designed for the accurate identification and quantification of impurities in this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Organic Impurities

This method is suitable for the separation and identification of volatile and semi-volatile organic impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable high-purity solvent (e.g., dichloromethane or hexane).

  • For quantitative analysis, prepare a series of calibration standards of known impurities in the same solvent.

  • Prepare an internal standard solution (e.g., 1-decanol) and add a known amount to both sample and calibration solutions.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-400.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by matching retention times with certified reference standards.

  • Quantify impurities using the internal standard method and the calibration curves generated from the standards.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method can be adapted for the analysis of less volatile or thermally labile impurities, potentially after derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 200 mg of the this compound sample into a suitable reaction vial.

  • For impurities lacking a UV chromophore, derivatization is necessary. A common method is esterification with a UV-active reagent (e.g., 3,5-dinitrobenzoyl chloride) in the presence of a catalyst (e.g., pyridine).

  • After the reaction is complete, quench the reaction and dilute the sample with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water

    • B: Acetonitrile

    • Gradient: Start at 50% B, increase to 100% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify derivatized impurities by comparing their retention times with those of derivatized standards.

  • Quantify the impurities by creating a calibration curve from the peak areas of the derivatized standards.

Visualizations

The following diagrams illustrate the logical workflow for the comparison and the experimental process for impurity analysis.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Final Output Sample This compound Sample (Commercial or Research-Grade) Dilution Dilution in Appropriate Solvent Sample->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard GC_MS GC-MS Analysis Internal_Standard->GC_MS HPLC HPLC Analysis (with Derivatization) Internal_Standard->HPLC Identification Impurity Identification (Mass Spectra & Retention Time) GC_MS->Identification HPLC->Identification Quantification Impurity Quantification (Calibration Curves) Identification->Quantification Comparison_Guide Comparative Impurity Profile Quantification->Comparison_Guide Logical_Comparison cluster_grades Grades of this compound cluster_synthesis Manufacturing Process cluster_impurities Resulting Impurity Profile cluster_application Suitability for Application Commercial Commercial Grade Oxo Oxo Synthesis Commercial->Oxo Research Research Grade Research->Oxo Commercial_Imp Higher levels of isomers, by-products, and residual reagents. Oxo->Commercial_Imp Standard Purification Research_Imp Lower levels of all impurities due to stringent purification. Oxo->Research_Imp Extensive Purification Industrial_App Industrial Applications (e.g., Plasticizers) Commercial_Imp->Industrial_App Research_App Sensitive Research & Pharmaceutical Synthesis Research_Imp->Research_App

References

The Unseen Architect: How 2-Propylheptanol's Branched Structure Dictates its Superior Solvent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact experimental outcomes and product efficacy. In the landscape of industrial solvents, 2-Propylheptanol, a C10 branched-chain alcohol, is emerging as a compelling alternative to traditional solvents, offering a unique combination of properties directly attributable to its molecular architecture. This guide provides an in-depth comparison of this compound with other common branched alcohols, supported by experimental data and detailed methodologies, to elucidate its advantages in various research and development applications.

The defining feature of this compound is its branched structure, specifically a propyl group attached to the second carbon of a heptanol backbone.[1] This branching disrupts the linear arrangement of the carbon chain, preventing the molecules from packing closely together. This seemingly simple structural modification has profound implications for its physical and chemical properties, leading to a lower viscosity and a moderate boiling point compared to its linear counterparts.[2][3] These characteristics are highly desirable in applications requiring controlled evaporation rates and good flowability.

Comparative Performance of Branched-Chain Alcohols

To objectively assess the solvent properties of this compound, a comparative analysis with other commercially important branched alcohols, such as 2-Ethylhexanol (a C8 alcohol) and Isodecanol (a C10 alcohol isomer), is essential. The following table summarizes key physical and chemical properties, providing a quantitative basis for comparison.

PropertyThis compound2-EthylhexanolIsodecanol
Molecular Formula C10H22OC8H18OC10H22O
Molecular Weight ( g/mol ) 158.28130.23158.28
Boiling Point (°C) 215 - 219183 - 185220 - 231
Viscosity (mPa·s at 25°C) ~5-7~7.7~15
Density (g/mL at 20°C) ~0.828~0.833~0.839
Flash Point (°C) ~82~73~100
Water Solubility InsolubleSlightly SolubleInsoluble
Solubility in Organics Soluble in most organic solventsSoluble in most organic solventsSoluble in ethanol, ether, chloroform

Note: Values are approximate and can vary slightly based on the specific isomer mixture and data source.

The data clearly indicates that this compound strikes a balance between the lower boiling point of 2-Ethylhexanol and the higher viscosity of Isodecanol. Its lower viscosity compared to Isodecanol, despite having the same molecular weight, is a direct consequence of its specific branching pattern, which results in weaker intermolecular forces.

The Correlation Between Structure and Solvent Properties

The unique solvent properties of this compound are intrinsically linked to its branched molecular structure. This relationship can be visualized as a logical flow:

G Figure 1: Influence of Branched Structure on Solvent Properties of this compound A Branched Structure (Propyl group on C2 of Heptanol) B Disrupted Molecular Packing A->B leads to F Good Solvency for a Range of Solutes A->F contributes to C Weaker van der Waals Forces B->C results in D Lower Viscosity C->D E Moderate Boiling Point C->E

Figure 1: Influence of Branched Structure on Solvent Properties of this compound.

This diagram illustrates how the initial branched structure dictates a cascade of molecular interactions that ultimately define the macroscopic solvent properties of this compound.

Applications in Research and Drug Development

The favorable solvent characteristics of this compound make it a valuable tool in various stages of research and drug development. Its moderate volatility and good solvency for a wide range of organic compounds are advantageous in formulation studies, where it can be used to dissolve active pharmaceutical ingredients (APIs) and excipients.[3] Furthermore, its use as a precursor in the synthesis of pharmaceuticals highlights its importance in the drug discovery pipeline.[4] In the realm of personal care and cosmetics, its properties are leveraged in the formulation of various products.[1]

Experimental Protocols

To ensure the reproducibility of the comparative data presented, the following are detailed methodologies for determining key solvent properties.

Determination of Boiling Point (Based on ASTM D5399)

Objective: To determine the boiling point distribution of the solvent using gas chromatography.

Apparatus:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis

  • Data acquisition system

Procedure:

  • Calibration: A mixture of known hydrocarbons with a range of boiling points is injected into the GC to establish a retention time versus boiling point calibration curve.

  • Sample Preparation: The solvent sample is prepared by diluting it in a suitable, more volatile solvent if necessary.

  • Injection: A small, precise volume of the prepared sample is injected into the GC inlet.

  • Temperature Program: The GC oven temperature is increased at a controlled rate to separate the components of the solvent based on their boiling points.

  • Data Analysis: The retention times of the eluting components are recorded, and their corresponding boiling points are determined from the calibration curve. The initial boiling point (IBP) and final boiling point (FBP) are reported.

Determination of Viscosity (Using an Ostwald Viscometer)

Objective: To measure the kinematic viscosity of the solvent.

Apparatus:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Cleaning and Drying: The viscometer is thoroughly cleaned with a suitable solvent and dried completely.

  • Sample Loading: A precise volume of the solvent is introduced into the larger bulb of the viscometer.

  • Thermal Equilibration: The viscometer is placed in the constant temperature water bath (e.g., at 25°C) and allowed to equilibrate for at least 15 minutes.

  • Measurement: The solvent is drawn up into the smaller bulb by suction until the meniscus is above the upper timing mark. The suction is then removed, and the time taken for the meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

  • Replicates: The measurement is repeated at least three times, and the average flow time is calculated.

  • Calculation: The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the solvent at the same temperature.

Determination of Water Solubility (Based on OECD Guideline 105: Flask Method)

Objective: To determine the solubility of the solvent in water at a given temperature.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., GC, HPLC)

Procedure:

  • Preparation: A supersaturated solution of the solvent in water is prepared in the flask.

  • Equilibration: The flask is placed in the constant temperature bath and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand to allow for phase separation. If an emulsion forms, centrifugation or filtration is used to separate the aqueous phase.

  • Sampling: A sample of the aqueous phase is carefully taken.

  • Quantification: The concentration of the dissolved solvent in the aqueous sample is determined using a suitable analytical method that has been calibrated with standard solutions of the solvent.

  • Reporting: The water solubility is reported as the mass of the solvent per unit volume of water (e.g., in g/L).

Conclusion

The branched structure of this compound is the key determinant of its advantageous solvent properties. Its moderate boiling point, low viscosity, and good solvency make it a versatile and effective alternative to other branched-chain alcohols for a wide range of applications in research, development, and manufacturing. For scientists and professionals in the pharmaceutical and chemical industries, a thorough understanding of these structure-property relationships is crucial for optimizing processes and formulating innovative products.

References

A Spectroscopic Comparison: 2-Propylheptanol and Its Linear Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the branched-chain alcohol 2-propylheptanol and its linear isomers, the decanols. Understanding the nuanced differences in their spectral properties is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug formulation and metabolomics. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols and visual aids to facilitate data interpretation.

Structural Overview

This compound is a primary alcohol with a branched ten-carbon chain. Its linear isomers, 1-decanol, 2-decanol, 3-decanol, 4-decanol, and 5-decanol, are straight-chain alcohols with the hydroxyl group at different positions. These structural variations lead to distinct spectroscopic fingerprints.

isomers cluster_branched Branched Isomer cluster_linear Linear Isomers This compound This compound 1-Decanol 1-Decanol 2-Decanol 2-Decanol 3-Decanol 3-Decanol 4-Decanol 4-Decanol 5-Decanol 5-Decanol Isomers Isomers->this compound Isomers->3-Decanol

Structural relationship between this compound and its linear isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of the signals in ¹H and ¹³C NMR spectra provide detailed information about the local electronic environment of each nucleus.

¹H NMR Data Comparison

The ¹H NMR spectra of these isomers are characterized by signals in the aliphatic region (0.8-1.6 ppm) and, for the protons attached to the carbon bearing the hydroxyl group and the hydroxyl proton itself, at lower field (3.5-4.0 ppm and variable, respectively). The branching in this compound leads to a more complex spectrum compared to its linear counterparts.

CompoundKey ¹H NMR Signals (δ, ppm)
This compound ~3.4 (d, 2H, -CH₂OH), ~1.5 (m, 1H, -CH-), 1.2-1.4 (m, 12H, -CH₂-), 0.8-0.9 (t, 6H, -CH₃)[1][2]
1-Decanol ~3.6 (t, 2H, -CH₂OH), 1.5-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 14H, -CH₂-), 0.8-0.9 (t, 3H, -CH₃)[3][4][5]
2-Decanol ~3.8 (m, 1H, -CHOH-), 1.4-1.5 (m, 2H, -CH₂-), 1.2-1.4 (m, 12H, -CH₂-), 1.1-1.2 (d, 3H, -CH₃), 0.8-0.9 (t, 3H, -CH₃)[6]
3-Decanol ~3.6 (m, 1H, -CHOH-), 1.4-1.6 (m, 4H, -CH₂-), 1.2-1.4 (m, 10H, -CH₂-), 0.8-0.9 (t, 6H, -CH₃)[7]
4-Decanol ~3.6 (m, 1H, -CHOH-), 1.4-1.6 (m, 4H, -CH₂-), 1.2-1.4 (m, 10H, -CH₂-), 0.8-0.9 (t, 6H, -CH₃)[8]
5-Decanol ~3.6 (m, 1H, -CHOH-), 1.4-1.6 (m, 4H, -CH₂-), 1.2-1.4 (m, 10H, -CH₂-), 0.8-0.9 (t, 6H, -CH₃)

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

¹³C NMR Data Comparison

The ¹³C NMR spectra provide a clear distinction between the isomers based on the number of unique carbon environments and their chemical shifts. The carbon attached to the hydroxyl group is significantly deshielded, appearing in the 60-75 ppm region.

CompoundKey ¹³C NMR Signals (δ, ppm)
This compound ~65 (-CH₂OH), ~40 (-CH-), ~32, ~30, ~29, ~26, ~23 (-CH₂-), ~14 (-CH₃)[1]
1-Decanol ~63 (-CH₂OH), ~33, ~32, ~30, ~29.6, ~29.3, ~26, ~23 (-CH₂-), ~14 (-CH₃)[9][10]
2-Decanol ~68 (-CHOH-), ~40, ~32, ~30, ~29.6, ~29.3, ~26, ~23 (-CH₂-), ~24, ~14 (-CH₃)[11][12]
3-Decanol ~73 (-CHOH-), ~37, ~32, ~30, ~29, ~26, ~23 (-CH₂-), ~14, ~10 (-CH₃)[13]
4-Decanol ~72 (-CHOH-), ~37, ~32, ~30, ~28, ~26, ~23 (-CH₂-), ~14 (-CH₃)
5-Decanol ~72 (-CHOH-), ~37, ~32, ~28, ~23 (-CH₂-), ~14 (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. All of the isomers exhibit a characteristic broad absorption band for the O-H stretch of the alcohol and C-H stretching vibrations. The "fingerprint" region (below 1500 cm⁻¹) can show subtle differences between the isomers.

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3330 (broad)~2958, 2925, 2858~1040
1-Decanol ~3330 (broad)~2925, 2855~1057[4]
2-Decanol ~3340 (broad)~2927, 2856~1115
3-Decanol ~3340 (broad)~2929, 2858~1100[14]
4-Decanol ~3340 (broad)~2928, 2857~1100[15]
5-Decanol ~3340 (broad)~2930, 2860~1100

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) causes fragmentation of the molecule, and the resulting fragmentation pattern is a valuable tool for structural elucidation. Alcohols typically undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). The position of the hydroxyl group in the linear isomers significantly influences the major fragment ions observed.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 158 (low abundance)129, 115, 85, 71, 57, 43[16][17]
1-Decanol 158 (low abundance)140, 126, 112, 98, 84, 70, 56, 43
2-Decanol 158 (low abundance)143, 115, 87, 73, 59, 45
3-Decanol 158 (low abundance)129, 101, 73, 59[18]
4-Decanol 158 (low abundance)115, 87, 73[19]
5-Decanol 158 (low abundance)101, 87, 73

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its linear isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of alcohol in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. shimming Shim the magnetic field to optimize homogeneity. instrument->shimming acquire_1H Acquire ¹H NMR spectrum (e.g., 16 scans). shimming->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (e.g., 1024 scans). acquire_1H->acquire_13C ft Fourier transform the raw data. phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate chemical shifts to a reference (e.g., TMS at 0 ppm). baseline->calibrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). background Acquire a background spectrum of the clean, dry crystal. clean->background apply Apply a small drop of the liquid alcohol sample onto the crystal. background->apply acquire Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). correction Perform ATR correction if necessary. baseline Apply baseline correction. correction->baseline peak_pick Identify and label significant absorption peaks. baseline->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Prepare a dilute solution of the alcohol in a volatile solvent (e.g., dichloromethane). inject Inject 1 µL of the sample into the GC. separate Separate components on a suitable capillary column (e.g., DB-5ms). inject->separate ionize Ionize the eluting compounds using electron ionization (EI) at 70 eV. analyze Analyze the fragment ions in the mass analyzer (e.g., quadrupole). ionize->analyze detect Detect the ions to generate a mass spectrum. analyze->detect cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms

References

Efficacy of plasticizers derived from 2-Propylheptanol versus traditional plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate plasticizer is a critical decision in the formulation of flexible polymer products, directly impacting their performance, durability, and safety. This guide provides a comprehensive comparison of plasticizers derived from 2-propylheptanol, primarily Di(2-propylheptyl) phthalate (DPHP), with traditional plasticizers such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions based on experimental data.

Performance Comparison: DPHP vs. Traditional Plasticizers

Plasticizers derived from this compound, like DPHP, have emerged as viable alternatives to traditional phthalates, driven by regulatory scrutiny and a demand for improved safety profiles.[1] DPHP is a high molecular weight phthalate that offers a good balance of properties, making it a suitable replacement for DEHP and DINP in many applications.[2][3]

General Properties
PropertyDPHPDEHPDINPDBP
Chemical Formula C28H46O4C24H38O4C26H42O4C16H22O4
Molecular Weight 446.7 g/mol [4]390.56 g/mol 418.6 g/mol 278.34 g/mol
Appearance Clear, colorless liquid[2]Colorless, viscous liquidClear, oily liquidColorless, oily liquid
Solubility in Water <0.1 µg/l (25°C)[5]3 µg/l[6]< 1 µg/l[6]11.2 mg/L (25°C)
Performance Data

The following tables summarize key performance indicators for DPHP in comparison to traditional plasticizers in Polyvinyl Chloride (PVC) formulations.

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodPVC with DPHPPVC with DEHPPVC with DINPKey Observations
Tensile Strength ASTM D638Higher than DEHPLowerHigher than DEHPDPHP and DINP formulations tend to exhibit greater tensile strength compared to DEHP.[7]
Elongation at Break ASTM D638Lower than DEHPHigherLower than DEHPDEHP generally imparts greater flexibility and elongation before breakage.[7]
Young's Modulus ASTM D638Higher than DEHPLowerHigher than DEHPPVC with DPHP and DINP is typically stiffer than PVC plasticized with DEHP.[7]

Table 2: Thermal Stability

PropertyTest MethodDPHPDEHPDINPKey Observations
Flash Point -236°C[5]~215°C~220°CDPHP exhibits a higher flash point, indicating lower flammability.
Ignition Temperature -345°C[5]~400°C~420°C
Thermal Degradation TGAHigh thermal stability[8]Stable up to approx. 300°C[9]Comparable or slightly better than DEHP[9]DPHP is suitable for high-temperature applications due to its high thermal stability.[8]

Table 3: Migration and Volatility

PropertyTest MethodDPHPDEHPDINPKey Observations
Volatility (Weight Loss) -Low[2]Higher than DINPLower than DEHP[9]DPHP's lower volatility means less plasticizer loss during processing and use.[2][9]
Migration Rate ASTM D1239 / ISO 177Low[10]Higher than DINP and DPHP[6][11]Lower than DEHP[9]DPHP exhibits lower migration, which is crucial for applications with direct contact.[9][10]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of plasticizer efficacy. Below are summaries of key experimental protocols.

Mechanical Properties Testing

The tensile properties of plasticized PVC are fundamental indicators of its flexibility and strength.

cluster_prep Sample Preparation cluster_testing Tensile Testing (ASTM D638) pvc_formulation PVC Formulation (Resin + Plasticizer) molding Molding of Test Specimens pvc_formulation->molding conditioning Conditioning (Controlled Environment) molding->conditioning tensile_test Tensile Stress Application until Failure conditioning->tensile_test data_acquisition Data Acquisition: - Tensile Strength - Elongation at Break - Modulus of Elasticity tensile_test->data_acquisition cluster_prep Sample Preparation cluster_immersion Immersion (ASTM D1239 / ISO 177) cluster_analysis Analysis pvc_sample PVC Sample (Known Surface Area) weighing1 Initial Weighing pvc_sample->weighing1 immersion Immersion in Test Liquid (e.g., water, oil) weighing1->immersion incubation Incubation (Controlled Temp. & Time) immersion->incubation drying Drying of Sample incubation->drying weighing2 Final Weighing drying->weighing2 calculation Calculation of Weight Loss (%) weighing2->calculation cluster_prep Sample Preparation cluster_testing Dehydrochlorination Test (DIN 53381 / ISO 182-3) cluster_analysis Analysis sample PVC Compound Sample heating Heating at Constant Elevated Temperature sample->heating gas_transport Transport of HCl Gas (via Nitrogen Stream) heating->gas_transport absorption Absorption of HCl in Measuring Solution gas_transport->absorption conductivity Continuous Measurement of Electrical Conductivity absorption->conductivity stability_time Determination of Stability Time conductivity->stability_time

References

Safety Operating Guide

Proper Disposal of 2-Propylheptanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Propylheptanol, a common solvent and intermediate in research and development settings.

This compound, while a versatile chemical, is classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with environmental regulations. The primary disposal route for this compound is through a licensed hazardous waste contractor.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Step-by-Step Disposal Procedure

The following steps outline the process for the safe collection and disposal of this compound waste.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should be in good condition, with a secure, tight-fitting lid.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can lead to dangerous reactions.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations.

2. Spill Management:

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.

3. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1]

  • Licensed Disposal Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. This is the only approved method for the final disposal of this compound.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that the disposal of this compound complies with all local, regional, and national hazardous waste regulations.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the hazards of this compound.

PropertyValueReference
Acute Toxicity (Oral) LD50, Rat: > 300 - 2000 mg/kg[4]
Acute Toxicity (Dermal) LD50, Rabbit: > 2000 mg/kg[4]
Aquatic Toxicity (Fish) LC50 (96h), Danio rerio: 1.1 - 3.3 mg/L[1]
Aquatic Toxicity (Algae) EC50 (72h), Algae: > 10 - 100 mg/l[4]
Aquatic Toxicity (Daphnia) EC50 (48h), Daphnia magna: > 10 - 100 mg/l[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Waste Handling & Storage cluster_3 Final Disposal start This compound Waste Generated spill Spill Occurs start->spill routine Routine Waste Collection start->routine absorb Absorb with Inert Material spill->absorb ppe Wear Appropriate PPE routine->ppe collect Collect Waste in Labeled Container absorb->collect ppe->collect store Store in Designated Area collect->store contractor Arrange for Licensed Contractor Pickup store->contractor end Proper Disposal Complete contractor->end

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Essential Safety and Logistical Information for Handling 2-Propylheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Propylheptanol, including personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Summary

This compound is recognized as a skin and eye irritant.[1] While not classified as a flammable liquid, it is combustible. Adherence to proper safety protocols is crucial to minimize risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

PPE Category Specification Purpose Source/Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes that can cause serious eye irritation.[1]
A face shield may be required for large-volume transfers or when there is a significant splash hazard.Provides a fuller range of protection for the face and eyes.
Hand Protection Nitrile or Neoprene gloves.Provides a barrier to prevent skin contact and irritation.[1] These materials generally offer good resistance to alcohols.[2][3]
Due to the lack of specific data, it is advised to change gloves immediately upon known contact with this compound.Minimizes the risk of permeation and skin exposure.
Body Protection A chemically resistant lab coat or apron.Protects against incidental skin contact and contamination of personal clothing.[4]
Respiratory Protection Generally not required under normal, well-ventilated conditions.[1]
If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Protects the respiratory system from potential irritation from vapors or mists.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for the safe handling and storage of this compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed when not in use.[1][5]

  • Store away from heat, sparks, open flames, and strong oxidizing agents.[1][5]

Handling:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] Review the Safety Data Sheet (SDS) for this compound.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, use a chemical fume hood.[4]

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in areas where this compound is handled.

Disposal Plan: Spills and Waste

Proper disposal of this compound and related waste is essential to prevent environmental contamination and ensure safety.

Spill Cleanup:

  • Evacuate and Ventilate: In the event of a spill, restrict access to the area and ensure adequate ventilation. Remove all sources of ignition.[6][7]

  • Don Appropriate PPE: Before cleaning up a spill, put on the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8] Work from the outside of the spill inward.

  • Collect and Containerize: Once the spill is absorbed, use non-sparking tools to scoop the material into a suitable, sealable, and properly labeled container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with soap and water.[6]

  • Dispose: Dispose of the containerized waste and any contaminated PPE according to local, regional, and national hazardous waste regulations.[1]

Waste Disposal:

  • Collect all this compound waste in a dedicated, clearly labeled, and sealed container.[10]

  • Do not dispose of this compound down the drain.[10]

  • Chemical waste generators must determine if the waste is classified as hazardous and must adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling this compound AssessTask Assess Task (e.g., small transfer, large volume, spill) Start->AssessTask BasePPE Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile or Neoprene Gloves AssessTask->BasePPE All Tasks SplashHazard Potential for Splash? BasePPE->SplashHazard FaceShield Add Face Shield SplashHazard->FaceShield Yes AerosolHazard Potential for Aerosols/Vapors? SplashHazard->AerosolHazard No FaceShield->AerosolHazard Respirator Use Respirator with Organic Vapor Cartridge AerosolHazard->Respirator Yes End Proceed with Task AerosolHazard->End No Respirator->End

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.